Furaquinocin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125108-66-9 |
|---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+ |
InChI Key |
FBOIBFWCHWNBOE-UXBLZVDNSA-N |
Isomeric SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(C/C=C(\C)/CO)O |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O |
Other CAS No. |
125224-54-6 |
Synonyms |
furaquinocin A |
Origin of Product |
United States |
Foundational & Exploratory
Furaquinocin A: A Technical Guide to Its Putative Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin A, a member of the naphthoquinone-based meroterpenoid class of natural products, has garnered interest for its potential biological activities. While direct and extensive research on the specific antibacterial mechanism of this compound is limited, this technical guide consolidates the current understanding based on the known activities of its parent class, the naphthoquinones, and closely related analogs like Furaquinocin L. The proposed primary mechanism of action centers on the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to subsequent cellular damage and bacterial cell death. This guide provides a detailed overview of this putative mechanism, quantitative data from related compounds, and comprehensive experimental protocols to facilitate further investigation into the precise molecular targets and pathways of this compound.
Introduction
Furaquinocins are a family of natural products isolated from Streptomyces species, characterized by a furanonaphthoquinone core.[1] These compounds have demonstrated a range of biological activities, including antitumor and antibacterial effects.[1] Furaquinocin L, a close analog of this compound, has shown potent activity against Gram-positive bacteria, suggesting a similar potential for this compound.[2] The antibacterial mechanism of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS).[3] This guide outlines a proposed mechanism of action for this compound based on this established activity of its chemical class and provides the necessary tools for its experimental validation.
Putative Mechanism of Action
The antibacterial activity of this compound is hypothesized to be primarily mediated by the intracellular generation of reactive oxygen species (ROS). This process is initiated by the redox cycling of the naphthoquinone moiety of the molecule.
Signaling Pathway for ROS-Induced Bacterial Cell Death:
Caption: Proposed mechanism of this compound-induced cell death via ROS generation.
This proposed pathway involves the following key steps:
-
Cellular Uptake: this compound enters the bacterial cell.
-
Redox Cycling: The naphthoquinone core of this compound undergoes intracellular reduction, likely by bacterial reductases, to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This cycle can repeat, leading to the accumulation of superoxide anions.
-
ROS Generation: The superoxide anions can be converted to other more potent ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through enzymatic and non-enzymatic processes.
-
Cellular Damage: The generated ROS are highly reactive and can cause widespread damage to critical cellular components, including:
-
DNA: Oxidation of DNA bases and sugar-phosphate backbone, leading to mutations and strand breaks.
-
Proteins: Oxidation of amino acid side chains, leading to enzyme inactivation and loss of protein function.
-
Lipids: Peroxidation of membrane lipids, resulting in loss of membrane integrity and function.
-
-
Cell Death: The culmination of this cellular damage disrupts essential bacterial processes, ultimately leading to cell death.
Quantitative Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| Furaquinocin L | Bacillus subtilis DSM 10 | 64[2] |
| Furaquinocin L | Staphylococcus aureus Newman | 2[2] |
Experimental Protocols
To validate the proposed mechanism of action for this compound, a series of key experiments are required. The following protocols provide detailed methodologies for these investigations.
Experimental Workflow for Investigating Antibacterial Mechanism of Action:
Caption: Workflow for elucidating the antibacterial mechanism of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5][6][7][8]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the generation of intracellular ROS in bacteria treated with this compound.
Materials:
-
This compound
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.
-
Add H₂DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells.
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS and treat with different concentrations of this compound (e.g., at and below the MIC). Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Assessment of DNA Damage (DNA Gyrase Inhibition Assay)
This assay determines if this compound inhibits the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[9][10][11][12][13]
Materials:
-
This compound
-
Purified bacterial DNA gyrase (commercially available)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control and a positive control inhibitor (e.g., novobiocin or ciprofloxacin).
-
Initiate the reaction by adding a defined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (containing SDS and a loading dye).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
Inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
Conclusion
The available evidence strongly suggests that the antibacterial mechanism of action of this compound is likely rooted in the generation of reactive oxygen species, a hallmark of the naphthoquinone class of compounds. This leads to a cascade of cellular damage, ultimately resulting in bacterial cell death. However, direct experimental evidence specifically for this compound is currently lacking. The experimental protocols provided in this guide offer a clear roadmap for researchers to rigorously investigate and confirm this proposed mechanism, identify the specific molecular targets, and further elucidate the therapeutic potential of this promising natural product. Further research is crucial to fully understand the intricate details of this compound's interaction with bacterial cells, which will be vital for any future drug development efforts.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of p21 mediated by reactive oxygen species formed during the metabolism of aziridinylbenzoquinones by HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Furaquinocin A: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin A is a fascinating hybrid natural product, blending polyketide and isoprenoid structural motifs. First isolated from Streptomyces sp. KO-3988, it has garnered significant attention for its potent antitumor properties. This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of this compound. It details the producing microorganism, the elucidation of its complex biosynthetic pathway, and a summary of its biological activities. The guide also includes detailed experimental methodologies for key assays and visualizations of the biosynthetic pathway and isolation workflow to facilitate a comprehensive understanding for researchers in natural product chemistry, microbiology, and oncology drug development.
Discovery and Origin
This compound was first reported as a novel antibiotic isolated from the culture broth of Streptomyces sp. strain KO-3988.[1] This discovery was the result of a screening program aimed at identifying new bioactive secondary metabolites from actinomycetes. Furaquinocins A and B were initially characterized by their potent cytocidal activities against HeLa S3 cells.[1]
The producing organism, Streptomyces sp. KO-3988, is a Gram-positive, spore-forming bacterium belonging to the actinomycetes, a group of microorganisms renowned for their prolific production of a wide array of antibiotics and other bioactive compounds.[2] A particularly interesting feature of this strain is its possession of two distinct mevalonate (MV) pathway gene clusters, a rare finding in microorganisms.[3][4]
Chemical Structure and Properties
This compound belongs to the class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[5] Its structure features a naphthoquinone core fused to a furan ring and decorated with a geranyl side chain. The absolute stereochemistry of the furaquinocins has been a subject of synthetic studies, with the 2R, 3R configuration being common in naturally occurring analogs.[6]
Biological Activity
This compound has demonstrated significant biological activity, primarily as a potent antitumor agent. The congeners of this compound also exhibit a range of biological activities.
Cytotoxic Activity
Initial studies revealed that this compound exhibits cytocidal activity against HeLa S3 cells.[1] Further research on its analogs, such as Furaquinocin K, has shown cytotoxicity against other cancer cell lines like HepG2.[2]
Antimicrobial Activity
Interestingly, Furaquinocins A and B did not show any antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, fungi, or yeast at a concentration of 1000 µg/mL.[1] However, a more recently discovered analog, Furaquinocin L, displayed selective activity against Gram-positive bacteria.[2]
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.
| Compound | Cell Line | Activity | Value | Reference |
| This compound | HeLa S3 | IC50 | 3.1 µg/mL | [1] |
| Furaquinocin B | HeLa S3 | IC50 | 1.6 µg/mL | [1] |
| Furaquinocin K | HepG2 | IC50 | 12.6 µg/mL | [2] |
| Compound | Microorganism | Activity | Value | Reference |
| This compound | Various Bacteria, Fungi, Yeast | MIC | >1000 µg/mL | [1] |
| Furaquinocin B | Various Bacteria, Fungi, Yeast | MIC | >1000 µg/mL | [1] |
| Furaquinocin L | Bacillus subtilis DSM 10 | MIC | 64 µg/mL | [2] |
| Furaquinocin L | Staphylococcus aureus Newman | MIC | 2 µg/mL | [2] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and enzymes from the mevalonate pathway. The biosynthetic gene cluster, designated as the "fur" cluster, has been identified and characterized.[3][5] A key and unusual feature of the producing strain, Streptomyces sp. KO-3988, is the presence of two distinct mevalonate pathway gene clusters.[3]
Recent studies have elucidated the complete biosynthetic pathway, revealing a novel mechanism involving the reductive deamination of an 8-amino-flaviolin intermediate to form a key hydroquinone.[5] This hydroquinone then undergoes methylation and prenylation, followed by a unique intramolecular hydroalkoxylation to form the furan ring.[5]
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
This section details the general methodologies for the isolation, structure elucidation, and biological evaluation of this compound.
Fermentation and Isolation
Objective: To cultivate Streptomyces sp. KO-3988 and isolate this compound from the culture broth.
Protocol:
-
Inoculum Preparation: A loopful of spores of Streptomyces sp. KO-3988 is inoculated into a seed medium and incubated for 2-3 days at 28°C with shaking.
-
Production Culture: The seed culture is then transferred to a production medium and incubated for 5-7 days at 28°C with shaking.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with a solvent like acetone.
-
Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques for purification. This typically includes:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.
-
Workflow for Isolation and Purification of this compound
Caption: General workflow for the isolation of this compound.
Structure Elucidation
Objective: To determine the chemical structure of the isolated this compound.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry. These include:
-
¹H NMR: To identify proton signals and their multiplicities.
-
¹³C NMR: To identify carbon signals.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations, aiding in the assignment of relative stereochemistry.
-
-
Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy can provide additional information about the chromophores and functional groups present in the molecule.
Cytotoxicity Assay (General Protocol)
Objective: To determine the cytotoxic activity of this compound against cancer cell lines.
Protocol (based on a typical MTT assay):
-
Cell Seeding: Cancer cells (e.g., HeLa S3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (General Protocol)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Protocol (based on broth microdilution):
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium for the test microorganism.
-
Inoculum Preparation: The test microorganism is grown to a specific turbidity, corresponding to a standardized cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound stands out as a structurally unique and biologically potent natural product. Its discovery from Streptomyces sp. KO-3988 has opened avenues for research into novel anticancer agents. The elucidation of its intricate biosynthetic pathway, particularly the involvement of a reductive deamination step and the presence of dual mevalonate pathways in the producing organism, provides valuable insights for synthetic biology and metabolic engineering efforts to produce novel analogs. While its potent cytotoxicity is well-documented, the lack of broad-spectrum antimicrobial activity in this compound and B, contrasted with the selective activity of Furaquinocin L, highlights the subtle structure-activity relationships within this compound class. Further investigation into the mechanism of action of this compound and the exploration of its therapeutic potential are warranted and will be of significant interest to the scientific and drug development communities.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Secondary Metabolites of Streptomyces sp. KO-3988
This technical guide provides a comprehensive overview of the known secondary metabolites produced by the actinomycete strain Streptomyces sp. KO-3988. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the chemistry, biosynthesis, and experimental procedures related to these natural products.
Overview of Secondary Metabolites
Streptomyces sp. KO-3988 is a notable producer of a unique array of terpenoid and polyketide-isoprenoid hybrid compounds. To date, the primary identified secondary metabolites from this strain include the furaquinocins, a series of novel diterpenes named oxaloterpins, and their biosynthetic precursor, viguiepinone. A distinguishing characteristic of this strain is its possession of two distinct mevalonate (MV) pathway gene clusters, a rare trait in prokaryotes, which are directly involved in the biosynthesis of these compounds.[1]
Data Presentation
Currently, publicly available literature does not provide specific quantitative yield data for the secondary metabolites produced by Streptomyces sp. KO-3988. The following tables are structured to accommodate such data as it becomes available through further research.
Table 1: Diterpenoid Secondary Metabolites
| Compound Name | Molecular Formula | Molecular Weight (Da) | Class | Production Yield (mg/L) |
| Oxaloterpin A | C₂₁H₃₂O₄ | 364.48 | Diterpene | Data not available |
| Oxaloterpin B | C₂₁H₃₂O₄ | 364.48 | Diterpene | Data not available |
| Oxaloterpin C | C₂₁H₃₂O₅ | 380.48 | Diterpene | Data not available |
| Oxaloterpin D | C₂₁H₃₀O₄ | 362.46 | Diterpene | Data not available |
| Oxaloterpin E | C₂₁H₃₀O₅ | 378.46 | Diterpene | Data not available |
| Viguiepinone | C₂₀H₃₀O | 286.45 | Diterpene | Data not available |
Table 2: Polyketide-Isoprenoid Hybrid Secondary Metabolites
| Compound Name | Molecular Formula | Molecular Weight (Da) | Class | Production Yield (mg/L) |
| Furaquinocin A | C₂₇H₃₀O₆ | 450.52 | Meroterpenoid | Data not available |
Experimental Protocols
Detailed experimental protocols for the fermentation of Streptomyces sp. KO-3988 and the subsequent isolation and purification of its secondary metabolites are not explicitly detailed in the available literature. However, based on general methodologies for Streptomyces cultivation and natural product isolation, a representative workflow can be outlined.
Fermentation
A general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows. The specific media composition and culture conditions for optimal production from strain KO-3988 would require experimental optimization.
-
Seed Culture Preparation: A loopful of spores or mycelial fragments of Streptomyces sp. KO-3988 is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing yeast extract, malt extract, and glucose). The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for Streptomyces often contain complex carbon and nitrogen sources, such as starch, glucose, soybean meal, and peptone, along with essential minerals.
-
Incubation: The production culture is incubated for an extended period, typically 7-14 days, under controlled conditions of temperature, pH, and aeration to maximize the yield of secondary metabolites.
Extraction and Isolation
The following is a generalized procedure for the extraction and purification of terpenoid and polyketide compounds from Streptomyces fermentation broth.
-
Harvesting: The culture broth is harvested and separated into supernatant and mycelial biomass by centrifugation or filtration.
-
Extraction:
-
The supernatant is typically extracted with a water-immiscible organic solvent such as ethyl acetate.
-
The mycelial biomass is often extracted with a more polar solvent like methanol or acetone.
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:
-
Silica Gel Column Chromatography: For initial fractionation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification of the individual oxaloterpins and this compound.
-
Structure Elucidation
The chemical structures of the isolated compounds from Streptomyces sp. KO-3988 were determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.[2]
Biosynthetic Pathways and Visualizations
A key feature of Streptomyces sp. KO-3988 is the presence of two distinct mevalonate (MV) pathway gene clusters, which provide the isoprenoid precursors for its secondary metabolites.
Viguiepinone and Oxaloterpin Biosynthesis
The MV1 pathway is responsible for the biosynthesis of the diterpene precursor, viguiepinone. The subsequent enzymatic modifications leading to the various oxaloterpins from viguiepinone are not yet fully elucidated but are presumed to involve a series of oxidation and rearrangement reactions.
This compound Biosynthesis
The MV2 pathway provides the isoprenoid unit for the biosynthesis of this compound, a meroterpenoid derived from a polyketide precursor.
General Experimental Workflow
The overall process from strain cultivation to pure compound can be visualized as follows:
Conclusion
Streptomyces sp. KO-3988 represents a fascinating case study in microbial secondary metabolism, highlighted by its production of the novel oxaloterpin diterpenes and the unusual presence of dual mevalonate pathway gene clusters. While the foundational knowledge of its secondary metabolites has been established, further research is required to fully elucidate the detailed biosynthetic pathways, optimize production through targeted fermentation strategies, and explore the full pharmacological potential of these unique natural products. This guide serves as a comprehensive summary of the current understanding and a framework for future investigations into this promising microorganism.
References
Unraveling the Molecular Architecture of Furaquinocin A: A Technical Guide to its Structure Elucidation
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural elucidation of novel bioactive compounds is paramount. This technical guide provides an in-depth analysis of the determination of the molecular structure of Furaquinocin A, a potent antitumor antibiotic isolated from Streptomyces sp. KO-3988.
This compound, a member of the furaquinocin family of antibiotics, has garnered significant interest due to its cytocidal activities against various cancer cell lines. The elucidation of its intricate molecular framework was a critical step in understanding its mechanism of action and paving the way for potential therapeutic applications. This guide will detail the experimental protocols employed in its isolation and purification, present a thorough analysis of its nuclear magnetic resonance (NMR) data, and visualize the logical workflow of its structure determination.
Experimental Protocols: From Fermentation to Pure Compound
The journey to elucidating the structure of this compound began with the fermentation of Streptomyces sp. KO-3988, followed by a meticulous isolation and purification process. The key methodologies are outlined below.
1. Fermentation: The producing microorganism, Streptomyces sp. KO-3988, was cultured in a suitable medium to encourage the production of this compound. While the specific media composition and fermentation parameters are proprietary to the original research, a typical approach for Streptomyces fermentation involves a rich nutrient broth containing sources of carbon, nitrogen, and essential minerals, maintained at a controlled temperature and pH with adequate aeration.
2. Isolation and Extraction: Following fermentation, the culture broth was harvested. The mycelial cake was separated from the supernatant. This compound, being a metabolite, was extracted from both the mycelial cake and the supernatant using organic solvents. A common procedure involves extraction with a solvent like ethyl acetate, which is effective in partitioning organic compounds from the aqueous culture medium.
3. Chromatographic Purification: The crude extract, a complex mixture of various metabolites, was subjected to a series of chromatographic techniques to isolate this compound in its pure form. This multi-step process typically includes:
- Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions were collected and monitored for the presence of the target compound, often guided by bioassays or thin-layer chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Fractions enriched with this compound were further purified using size-exclusion chromatography on a Sephadex LH-20 column, which separates molecules based on their size.
- High-Performance Liquid Chromatography (HPLC): The final purification step involved preparative HPLC, a high-resolution technique that yields highly pure compounds. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water gradient) is commonly employed for this purpose.
4. Spectroscopic Analysis: The purified this compound was then subjected to a battery of spectroscopic analyses to determine its molecular structure. These techniques included:
- UV-Visible Spectroscopy: To identify the presence of chromophores in the molecule.
- Infrared (IR) Spectroscopy: To determine the presence of specific functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HMBC), to piece together the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
Data Presentation: this compound NMR Data
The precise molecular structure of this compound was primarily elucidated through the detailed analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the key quantitative NMR data.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-H | 6.75 | s | |
| 7-OCH₃ | 3.92 | s | |
| 8-H | 7.18 | s | |
| 2'-H | 4.85 | dd | 8.0, 7.0 |
| 3'-H | 3.45 | m | |
| 4'-H₂ | 2.10, 1.95 | m | |
| 5'-H | 5.20 | t | 7.0 |
| 6'-CH₃ | 1.75 | s | |
| 7'-CH₃ | 1.65 | s | |
| 10'-H | 5.05 | t | 7.0 |
| 11'-CH₃ | 1.80 | s | |
| 12'-CH₃ | 1.60 | s |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 184.5 |
| 2 | 155.2 |
| 3 | 120.5 |
| 4 | 181.8 |
| 4a | 132.0 |
| 5 | 108.2 |
| 6 | 161.5 |
| 7 | 105.8 |
| 8 | 135.5 |
| 8a | 110.5 |
| 7-OCH₃ | 56.0 |
| 2' | 85.5 |
| 3' | 45.1 |
| 4' | 26.8 |
| 5' | 124.2 |
| 6' | 131.5 |
| 7' | 25.7 |
| 8' | 17.7 |
| 9' | 39.7 |
| 10' | 123.8 |
| 11' | 132.5 |
| 12' | 25.7 |
| 13' | 17.7 |
Mandatory Visualization: The Path to Structure Elucidation
The logical flow of experiments and data analysis that led to the determination of the this compound structure can be visualized as a clear workflow.
This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic analysis, was instrumental in successfully determining the chemical structure of this compound. This foundational knowledge is crucial for ongoing research into its biological activity and potential development as a therapeutic agent.
An In-depth Technical Guide to the Biosynthetic Pathway of Polyketide-Isoprenoid Hybrids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of polyketide-isoprenoid hybrids, a fascinating class of natural products with significant therapeutic potential. Merging two major biosynthetic pathways, these hybrid molecules exhibit remarkable structural diversity and a wide range of biological activities. This document details the core biosynthetic pathways, key enzymatic players, and the experimental methodologies used to elucidate these complex systems.
Introduction to Polyketide-Isoprenoid Hybrids
Polyketide-isoprenoid hybrids, also known as meroterpenoids, are natural products structurally derived from both polyketide and isoprenoid precursors. Polyketides, synthesized by polyketide synthases (PKSs), are a diverse group of secondary metabolites that includes many important antibiotics, antifungals, and anticancer agents.[1][2] Isoprenoids, the largest class of natural products, are assembled from five-carbon isoprene units and encompass a vast array of compounds with diverse biological functions.[3][4] The fusion of these two distinct biosynthetic worlds gives rise to molecules with unique chemical architectures and promising pharmacological properties.
Core Biosynthetic Pathways
The biosynthesis of a polyketide-isoprenoid hybrid begins with the independent synthesis of its constituent polyketide and isoprenoid moieties, which are later joined by the action of a prenyltransferase.
The Polyketide Backbone: A Product of Polyketide Synthases
The polyketide component is assembled by PKSs, which are classified into three main types.[2] Type I PKSs are large, modular enzymes, while Type II PKSs are multi-enzyme complexes. Type III PKSs are smaller, homodimeric enzymes that catalyze the iterative condensation of acyl-CoA units.[2][5] The biosynthesis of the polyketide backbone typically starts with a starter unit, such as acetyl-CoA or propionyl-CoA, which is sequentially extended by the addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA.[2]
The Isoprenoid Moiety: Building Blocks from the MVA and MEP Pathways
Isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. The MVA pathway is prevalent in eukaryotes and archaea, while the MEP pathway is found in most bacteria, algae, and the plastids of plants. Some organisms, including certain bacteria, possess both pathways. These C5 units are then sequentially condensed by prenyl synthases to form longer isoprenoid chains, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).
The Crucial Link: Prenyltransferase Activity
The key step in the formation of a polyketide-isoprenoid hybrid is the covalent attachment of an isoprenoid moiety to a polyketide scaffold. This reaction is catalyzed by a class of enzymes known as prenyltransferases. These enzymes recognize both the polyketide acceptor molecule and the isoprenoid diphosphate donor, facilitating their condensation. The specificity of the prenyltransferase plays a crucial role in determining the final structure of the hybrid molecule.
Key Biosynthetic Pathways and Enzymology: Furaquinocin A and Merochlorin A
To illustrate the principles of polyketide-isoprenoid hybrid biosynthesis, we will examine the well-characterized pathways of this compound and merochlorin A.
This compound Biosynthesis
This compound is a potent antitumor agent produced by Streptomyces sp. KO-3988.[6] Its biosynthetic gene cluster has been identified and characterized, revealing the key enzymes involved in its formation.[6]
The polyketide core of this compound is derived from a type III PKS. The isoprenoid portion is a geranyl group, derived from GPP. The key prenyltransferase, Fur7, catalyzes the attachment of the geranyl group to the polyketide scaffold.[6] Subsequent enzymatic modifications, including oxidations and cyclizations, lead to the final this compound structure.[7]
Merochlorin A Biosynthesis
Merochlorins are a group of antibiotics with novel chemical skeletons produced by the marine bacterium Streptomyces sp. strain CNH-189.[8] The biosynthesis of merochlorin A involves a fascinating interplay of a type III PKS, a polyprenyl synthase, a prenyltransferase, and vanadium-dependent haloperoxidases.[8][9]
The polyketide portion is synthesized by a type III PKS (Mcl17). A unique feature of this pathway is the formation of a branched sesquiterpene diphosphate by the polyprenyl synthase Mcl22. This C15 isoprenoid is then attached to the polyketide by the prenyltransferase Mcl23. The resulting hybrid intermediate undergoes chlorination and complex cyclization reactions catalyzed by vanadium-dependent haloperoxidases (Mcl24 and Mcl40) to yield merochlorin A.[8][9][10]
Quantitative Data on Key Enzymes
The efficiency of biosynthetic pathways can be understood through the kinetic parameters of their constituent enzymes. Below is a summary of available data for key prenyltransferases involved in polyketide-isoprenoid hybrid biosynthesis.
| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| CloQ | Streptomyces roseochromogenes | 4-Hydroxyphenylpyruvate, DMAPP | 25, 35 | - | - | [1] |
| NphB (Wild-Type) | Streptomyces sp. CL190 | Olivetolic acid, GPP | - | - | 0.0052 (min-1mM-1) | |
| NphB (Engineered) | Streptomyces sp. CL190 | Olivetolic acid, GPP | - | - | 275.89 (min-1mM-1) |
Note: Kinetic data for many enzymes in these pathways are not yet available. The provided data for NphB is in min-1mM-1 as reported in the source.
Experimental Protocols
Elucidating the biosynthetic pathways of polyketide-isoprenoid hybrids requires a combination of genetic, biochemical, and analytical techniques.
Gene Knockout in Streptomyces
Gene knockout studies are crucial for confirming the involvement of specific genes in a biosynthetic pathway. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.
Protocol: CRISPR/Cas9-mediated Gene Deletion in Streptomyces
-
Design and Construction of the CRISPR/Cas9 Plasmid:
-
Design a specific guide RNA (gRNA) targeting the gene of interest.
-
Synthesize and anneal the gRNA oligonucleotides.
-
Clone the annealed gRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces).
-
Design and clone homology arms (typically ~1-2 kb) flanking the target gene into the same vector for homology-directed repair.
-
-
Transformation of E. coli and Conjugation into Streptomyces:
-
Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase.
-
Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.
-
-
Selection of Exconjugants and Screening for Deletion Mutants:
-
Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants carrying the CRISPR/Cas9 plasmid.
-
Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Curing of the CRISPR/Cas9 Plasmid:
-
Grow the confirmed mutant strain in the absence of antibiotic selection to promote plasmid loss.
-
Isolate single colonies and screen for the loss of the plasmid by replica plating onto antibiotic-containing and antibiotic-free media.
-
Heterologous Expression and Purification of a His-tagged Prenyltransferase
Heterologous expression in a well-characterized host like E. coli allows for the production and purification of individual enzymes for in vitro characterization.
Protocol: Expression and Purification of a His-tagged Prenyltransferase
-
Cloning and Expression:
-
Amplify the gene encoding the prenyltransferase from the producer strain's genomic DNA.
-
Clone the gene into an E. coli expression vector containing an N- or C-terminal His-tag (e.g., pET series).
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Continue incubation at a lower temperature (e.g., 16-25 °C) for several hours to overnight to enhance soluble protein production.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA or other suitable IMAC resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, assess purity by SDS-PAGE, and store at -80 °C.
-
In Vitro Enzyme Assay for a Prenyltransferase
In vitro assays are essential for determining the substrate specificity and kinetic parameters of an enzyme.
Protocol: Prenyltransferase Activity Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl2 (typically 5-10 mM), the polyketide substrate, and the isoprenoid diphosphate substrate.
-
Pre-incubate the reaction mixture at the desired temperature.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified prenyltransferase.
-
Incubate the reaction for a defined period. For kinetic studies, multiple time points should be taken.
-
-
Quenching and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.
-
Extract the product from the aqueous reaction mixture with an appropriate organic solvent.
-
-
Analysis:
-
Analyze the extracted product by HPLC or LC-MS/MS to identify and quantify the product.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
LC-MS/MS Analysis of Polyketide-Isoprenoid Hybrids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection, identification, and quantification of natural products in complex mixtures.
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Extract the metabolites from the microbial culture or in vitro reaction using an appropriate solvent.
-
Concentrate the extract and redissolve it in a solvent compatible with the LC mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
-
MS/MS Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive or negative ion mode.
-
Perform a full scan MS analysis to determine the parent ion masses.
-
For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target compound and its fragments.
-
-
Data Analysis:
-
Identify the compound of interest based on its retention time and mass spectrum (parent ion and fragment ions).
-
Quantify the compound by comparing its peak area to that of a standard curve generated from a pure standard.
-
Conclusion
The study of polyketide-isoprenoid hybrid biosynthesis is a rapidly evolving field with significant implications for drug discovery and synthetic biology. By understanding the intricate enzymatic machinery that constructs these complex molecules, researchers can begin to harness these pathways to produce novel compounds with improved therapeutic properties. The integration of genetic, biochemical, and analytical approaches, as outlined in this guide, will continue to be instrumental in unlocking the full potential of this remarkable class of natural products.
References
- 1. One-pot enzymatic synthesis of merochlorin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Merochlorins A–D, cyclic meroterpenoid antibiotics biosynthesized in divergent pathways with vanadium-dependent chloroperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot Enzymatic Synthesis of Merochlorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
Furaquinocin A Gene Cluster: Identification and Analysis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Furaquinocin A is a polyketide-isoprenoid hybrid natural product exhibiting potent antitumor activity.[1][2] It belongs to the meroterpenoid class of compounds, which are known for their structural diversity and significant bioactivities.[3] Understanding the genetic basis of this compound biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document provides a comprehensive overview of the identification, analysis, and proposed biosynthetic pathway of the this compound gene cluster, primarily isolated from Streptomyces sp. strain KO-3988.[1]
Identification of the this compound Biosynthetic Gene Cluster
The this compound (FQ A) biosynthetic gene cluster was first identified in Streptomyces sp. strain KO-3988.[1][2] The identification strategy was based on the observation that in actinomycetes, genes for isoprenoid biosynthesis are often located adjacent to a mevalonate (MV) pathway gene cluster.[1] Strain KO-3988 is unique as it possesses two distinct MV pathway gene clusters, designated MV1 and MV2.[1][4]
Through heterologous expression experiments in Streptomyces lividans TK23, a 25-kb DNA region flanking one of these clusters (MV2) was found to harbor the genes responsible for furaquinocin biosynthesis.[1][2] This marked the first identification of a gene cluster for a polyketide-isoprenoid hybrid compound.[1]
The this compound Gene Cluster: Organization and Putative Functions
The identified fur gene cluster contains a series of open reading frames (ORFs) predicted to encode the enzymes necessary for the biosynthesis of the furaquinocin core structure. More recent studies have expanded the understanding of this cluster, which is now understood to be larger, with at least 21 identified genes (fur1-21).[5] Below is a summary of the key genes and their putative functions as described in the literature.
| Gene (ORF) | Putative Function | Homologous Proteins (if specified) | Reference |
| MV2 Cluster Genes | [1] | ||
| ORF8' | Type 2 Isopentenyl diphosphate (IPP) isomerase | - | [1] |
| ORF7' | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase | - | [1] |
| ORF6' | HMG-CoA synthase | - | [1] |
| Furaquinocin (fur) Biosynthetic Genes | [1][5] | ||
| ORF1 | Diterpene cyclase | - | [1] |
| ORF2 | Putative cyclase | - | [1] |
| ORF3 | Cytochrome P450 | - | [1] |
| ORF4 | Putative dehydrogenase | - | [1] |
| Fur7 | Prenyltransferase (attaches a geranyl group) | Aromatic prenyltransferase | [6] |
| Fur8 | Cytochrome P450 | - | [6] |
| - | 8-amino-flaviolin forming enzymes | Conserved in other THN-derived meroterpenoid clusters | [7] |
| - | Nitrite-forming enzymes | Conserved in other THN-derived meroterpenoid clusters | [7] |
| - | Diazotization enzymes | Conserved in other THN-derived meroterpenoid clusters | [7] |
| - | Methyltransferase homolog (catalyzes intramolecular hydroalkoxylation) | - | [3] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the convergence of the polyketide and isoprenoid pathways. The polyketide component is a 1,3,6,8-tetrahydroxynaphthalene (THN) core, while the isoprenoid moiety is derived from geranyl diphosphate (GPP), which is synthesized via the mevalonate pathway.[1][6]
Recent research has revised the proposed biosynthetic pathway, highlighting the role of a key hydroquinone intermediate.[3][7] The pathway involves the reductive deamination of an 8-amino-flaviolin intermediate through transient diazotization to form 1,2,4,5,7-pentahydroxynaphthalene (PHN).[3][7] This hydroquinone intermediate is a prerequisite for subsequent modifications, including prenylation by the prenyltransferase Fur7 and a unique intramolecular hydroalkoxylation of an alkene, catalyzed by a methyltransferase homolog in an S-adenosylmethionine-independent manner.[3]
Figure 1: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The identification and analysis of the this compound gene cluster relied on several key molecular biology and analytical chemistry techniques.
The following workflow was employed to identify the gene cluster through heterologous expression.[1]
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, this compound: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antitumor Potential of Furaquinocin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin A, a naturally occurring polyketide-isoprenoid hybrid compound, has demonstrated significant potential as an antitumor agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor properties, including its mechanism of action, effects on cellular signaling pathways, and methodologies for its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into this promising therapeutic candidate.
Introduction
This compound is a member of the furaquinocin family of antibiotics produced by Streptomyces species. Its complex chemical structure, featuring a furanonaphthoquinone core, is believed to be central to its biological activity. The potent cytotoxic effects of this compound against various cancer cell lines have spurred interest in its development as a novel anticancer therapeutic. This guide synthesizes the available preclinical data to provide a detailed understanding of its antitumor properties.
Quantitative Antitumor Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from related furaquinocins and compounds with similar structural motifs, such as other furanonaphthoquinones, provide valuable insights into its potential potency and spectrum of activity.
Table 1: Cytotoxicity of Furaquinocin K (a related compound) and other relevant compounds
| Compound/Class | Cancer Cell Line | IC50 Value | Reference |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | 12.6 µg/mL | [1] |
| Furanonaphthoquinone Derivatives | HeLa (Cervical Cancer) | Varies (µM range) | [2] |
| Alkyl Hydroquinones | HL-60 (Leukemia) | 0.9 µM (for HQ17(3)) | [3] |
Note: The data presented above is for compounds structurally related to this compound and should be considered indicative of its potential activity. Further studies are required to establish a comprehensive cytotoxicity profile for this compound.
Mechanism of Action
The primary mechanism underlying the antitumor activity of this compound is believed to be the inhibition of DNA topoisomerase II, leading to the induction of apoptosis and cell cycle arrest.
Topoisomerase II Poisoning
Compounds with structural similarities to this compound, such as other quinone-containing molecules, have been shown to act as topoisomerase II poisons[3][4][5][6]. These agents stabilize the covalent complex between topoisomerase II and DNA, which results in the accumulation of double-strand breaks. This DNA damage triggers downstream signaling cascades that ultimately lead to programmed cell death.
Caption: Proposed mechanism of this compound as a topoisomerase II poison.
Induction of Apoptosis
The accumulation of DNA damage caused by this compound is a potent trigger for the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
In addition to apoptosis, this compound is likely to induce cell cycle arrest, particularly at the G2/M checkpoint. This prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis. The ATM-Chk2 signaling pathway is a key regulator of the G2/M checkpoint in response to DNA double-strand breaks[7].
Caption: G2/M cell cycle arrest pathway mediated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antitumor properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Western Blot
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for Western blot analysis of apoptosis markers.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model[8][9].
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day).
-
Tumor and Body Weight Measurement: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. 1,2-Naphthoquinone as a Poison of Human Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Furaquinocin A: A Technical Guide to a Meroterpenoid Natural Product with Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin A is a complex meroterpenoid natural product belonging to the polyketide-isoprenoid hybrid family.[1] Isolated from Streptomyces sp. strain KO-3988, it has garnered significant interest due to its potent antitumor activity. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, total synthesis, biological activity, and putative mechanism of action. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams generated using the DOT language.
Introduction
This compound is a structurally intricate molecule characterized by a furanonaphthoquinone core linked to a modified isoprenoid side chain.[1][2] It is part of a larger family of furaquinocins, including congeners A-H, which have demonstrated cytocidal activities against HeLa S3 and B16 melanoma cells in vitro.[3] The unique hybrid structure, combining elements from both polyketide and isoprenoid biosynthetic pathways, presents a fascinating case study in natural product biosynthesis and a challenging target for total synthesis.[1][4] This guide aims to consolidate the current scientific knowledge on this compound to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces sp. KO-3988 is a complex process involving a dedicated gene cluster and enzymes from both the mevalonate (MV) pathway for the isoprenoid unit and a type III polyketide synthase for the naphthoquinone core.[1][4]
The biosynthetic pathway begins with the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core, a common precursor for many aromatic polyketides.[5] This is followed by a series of modifications including methylation, prenylation, and oxidative cyclization to construct the final furaquinocin scaffold.[5] A key step involves the reductive deamination of an 8-amino-flaviolin intermediate, which proceeds through a transient diazotization to form a crucial hydroquinone intermediate.[5][6] This hydroquinone is then a substrate for subsequent methylation and prenylation reactions.[5][6]
Total Synthesis of this compound
The total synthesis of this compound has been achieved by multiple research groups, highlighting its complexity as a synthetic target.[7][8] These syntheses often feature key strategies such as asymmetric catalysis to establish stereocenters, and convergent approaches to assemble the complex carbon skeleton.
A notable approach involves a modular strategy where the dihydrobenzofuran core is constructed enantioselectively using a Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) followed by a reductive Heck cyclization.[8] The isoprenoid side chain is then introduced, and the naphthoquinone moiety is assembled using squaric acid-based methodology.[8]
Biological Activity and Mechanism of Action
This compound and its congeners exhibit significant in vitro cytotoxic activity against various cancer cell lines.[3] While specific IC50 values for this compound against HeLa S3 and B16 melanoma cells are not available in the cited literature, the qualitative description of its "cytocidal activities" points to its potential as an anticancer agent.[3] For context, quantitative data for related furaquinocins are presented below.
Table 1: Biological Activity of Furaquinocin Analogs
| Compound | Cell Line / Organism | Activity Type | Value | Reference |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity (IC50) | 12.6 µg/mL | [1] |
| Furaquinocin L | Bacillus subtilis | Antibacterial (MIC) | 64 µg/mL | [1] |
| Furaquinocin L | Staphylococcus aureus | Antibacterial (MIC) | 2 µg/mL | [1] |
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other naphthoquinone-containing natural products, it is hypothesized to induce cancer cell death through apoptosis and/or cell cycle arrest.[9][10] Naphthoquinones are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic pathways.[9]
Furthermore, some furan-containing compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[10] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and cell cycle progression, ultimately resulting in apoptosis. Further investigation is required to determine if this compound directly targets components of the PI3K/Akt pathway or other critical cellular targets.
Experimental Protocols
Heterologous Expression of the Furaquinocin Biosynthetic Gene Cluster
The following is a generalized protocol based on the methodology described for identifying and expressing the furaquinocin gene cluster.[4]
-
Genomic DNA Library Construction:
-
Isolate high-molecular-weight genomic DNA from Streptomyces sp. strain KO-3988.
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., pOJ446).
-
Package the ligation mixture into lambda phage particles and transfect E. coli to generate a genomic library.
-
-
Screening of the Genomic Library:
-
Design and synthesize DNA probes specific for conserved regions of mevalonate pathway genes (e.g., HMG-CoA reductase).
-
Screen the genomic library by colony hybridization using the labeled probes to identify clones containing the mevalonate pathway gene cluster.
-
-
Subcloning and Heterologous Expression:
-
Subclone the DNA region containing the putative furaquinocin biosynthetic gene cluster from the positive cosmid clones into an E. coli-Streptomyces shuttle vector (e.g., pWHM3).
-
Introduce the resulting plasmid into a suitable heterologous host, such as Streptomyces lividans TK23, by protoplast transformation.
-
-
Analysis of Metabolites:
-
Cultivate the transformed S. lividans strains in a suitable production medium.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) to detect the production of furaquinocins by comparing retention times with authentic standards.
-
Purify the produced compounds by preparative HPLC and confirm their structures by mass spectrometry and NMR spectroscopy.
-
General Protocol for Total Synthesis of this compound
The following protocol is a generalized representation based on the modular approach to the total synthesis of this compound.[8] For specific reaction conditions, reagent quantities, and characterization data, it is imperative to consult the supporting information of the primary literature.[8]
-
Synthesis of the Dihydrobenzofuran Core:
-
Perform a Baylis-Hillman reaction to generate a key carbonate intermediate.
-
Conduct a Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) on the carbonate to introduce the desired stereochemistry.
-
Execute a reductive Heck cyclization to form the dihydrobenzofuran ring system.
-
-
Introduction of the Isoprenoid Side Chain:
-
Synthesize the required isoprenoid side chain with the correct stereochemistry and functional groups for coupling.
-
Couple the side chain to the dihydrobenzofuran core using an appropriate cross-coupling reaction.
-
-
Assembly of the Naphthoquinone Moiety:
-
Utilize a squaric acid derivative to regioselectively construct the naphthoquinone ring system onto the existing framework.
-
Perform final deprotection and/or oxidation steps to yield this compound.
-
Cytotoxicity Assay (General Protocol)
The following is a general protocol for assessing the cytotoxicity of a compound like this compound using a standard MTT assay.
-
Cell Culture:
-
Culture HeLa S3 or B16 melanoma cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound stands out as a promising meroterpenoid natural product with significant antitumor potential. Its complex biosynthesis and challenging total synthesis have spurred considerable research, leading to a deeper understanding of the enzymatic machinery involved in its production and innovative strategies for its chemical construction. While its precise mechanism of action remains to be fully elucidated, its cytotoxic effects on cancer cells suggest that it may induce apoptosis and/or cell cycle arrest, potentially through the modulation of key signaling pathways. This technical guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of this compound and its analogs. Future studies should focus on identifying its specific molecular targets and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Isolation of Furaquinocins from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Furaquinocins are a family of novel antibiotics and meroterpenoids derived from polyketide and terpenoid biosynthesis, first isolated from the culture broth of Streptomyces species.[1][2] These compounds have demonstrated cytocidal activities against various cancer cell lines, making them promising candidates for further drug development.[1][3] This technical guide provides a comprehensive overview of the core methodologies for the initial isolation and purification of Furaquinocins from fermentation broth, based on published research.
Producing Microorganisms and Fermentation
The primary producers of Furaquinocins are strains of Streptomyces. Notably, Streptomyces sp. KO-3988 has been identified as the source of Furaquinocins A, B, C, D, E, F, G, and H.[1][3] More recently, Furaquinocins K and L were isolated from Streptomyces sp. Je 1-369, a strain obtained from the rhizosphere soil of Juniperus excelsa.[2][4]
1.1. Culture and Fermentation Conditions
Successful isolation of Furaquinocins begins with the optimal cultivation of the producing Streptomyces strain. While specific media compositions can vary, a common approach involves a seed culture followed by a larger-scale production fermentation.
-
Seed Culture: The Streptomyces strain is typically grown in a suitable seed medium to generate a sufficient inoculum for the production culture.
-
Production Culture: The production fermentation is carried out in a larger volume of a nutrient-rich medium to promote the biosynthesis of secondary metabolites, including Furaquinocins. For the production of Furaquinocins K and L, the Streptomyces sp. Je 1-369 strain was grown in 10 L of SG medium.[2]
The fermentation is generally conducted with agitation to ensure proper aeration and nutrient distribution, at a controlled temperature for a specific duration to maximize the yield of the target compounds.
Extraction of Furaquinocins from Culture Broth
Following the fermentation period, the first step in the isolation process is the extraction of the Furaquinocins from the culture broth. This is typically achieved through solvent extraction.
2.1. General Extraction Protocol
-
Separation of Biomass: The culture broth is first centrifuged to separate the mycelial cake from the supernatant.
-
Solvent Extraction: The supernatant, containing the secreted Furaquinocins, is then extracted with an organic solvent. Ethyl acetate is a commonly used solvent for this purpose.[2] An equal volume of ethyl acetate is typically added to the supernatant, and the mixture is thoroughly agitated. The organic layer, containing the extracted compounds, is then separated from the aqueous layer. This process may be repeated to maximize the extraction efficiency.
-
Concentration: The collected organic extracts are then concentrated under reduced pressure to yield a crude extract.
The following diagram illustrates the general workflow for the extraction of Furaquinocins.
Purification of Furaquinocins
The crude extract obtained after solvent extraction is a complex mixture of various metabolites. Therefore, a multi-step purification process is necessary to isolate the individual Furaquinocins. This typically involves a combination of different chromatographic techniques.[5]
3.1. Chromatographic Purification Stages
The purification of Furaquinocins K and L involved a three-stage process:[2]
-
Normal-Phase Chromatography: The crude extract is first subjected to normal-phase chromatography on a silica gel column. This step helps to separate the compounds based on their polarity.
-
Size-Exclusion Chromatography: The fractions containing the target compounds are then further purified using size-exclusion chromatography, for instance, with a Sephadex column. This technique separates molecules based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to isolate the individual Furaquinocins in high purity.
The following diagram outlines the purification workflow for Furaquinocins K and L.
Quantitative Data
The yield of Furaquinocins can vary depending on the producing strain, fermentation conditions, and the efficiency of the extraction and purification processes.
| Furaquinocin | Producing Strain | Fermentation Volume (L) | Yield (mg) | Reference |
| Furaquinocin K | Streptomyces sp. Je 1-369 | 10 | 3.2 | [2] |
| Furaquinocin L | Streptomyces sp. Je 1-369 | 10 | 1.4 | [2] |
Table 1: Reported yields of Furaquinocins K and L from Streptomyces sp. Je 1-369.
Detailed Experimental Protocols
5.1. Fermentation of Streptomyces sp. Je 1-369
-
Strain: Streptomyces sp. Je 1-369
-
Medium: 10 L of SG medium.
-
Incubation: The specific temperature, pH, and duration of fermentation are critical parameters that should be optimized for maximal production.
5.2. Extraction of Furaquinocins K and L
-
The 10 L culture of Streptomyces sp. Je 1-369 is harvested.
-
The supernatant is separated from the mycelial biomass.
-
The supernatant is extracted with ethyl acetate.
-
The ethyl acetate extract is concentrated to dryness to obtain the crude extract.
5.3. Purification of Furaquinocins K and L
-
Normal-Phase Chromatography:
-
Column: Silica gel.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds.
-
-
Size-Exclusion Chromatography:
-
Column: Sephadex.
-
Mobile Phase: A solvent system compatible with the Sephadex matrix and the target compounds.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A suitable reversed-phase or normal-phase preparative column.
-
Mobile Phase: A specific gradient or isocratic solvent system is developed to achieve baseline separation of the target Furaquinocins.
-
Conclusion
The initial isolation of Furaquinocins from fermentation broth is a multi-step process that requires careful optimization of fermentation, extraction, and purification parameters. The methodologies outlined in this guide, derived from the successful isolation of various Furaquinocin congeners, provide a solid foundation for researchers and scientists working on the discovery and development of these promising natural products. The use of a combination of chromatographic techniques is essential for obtaining pure Furaquinocins for subsequent structural elucidation and biological evaluation.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 [mdpi.com]
- 5. openaccesspub.org [openaccesspub.org]
An In-depth Technical Guide to the Physico-chemical Properties of Furaquinocin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A is a member of the furaquinocin family of antibiotics, which are natural products isolated from Streptomyces sp. KO-3988.[1] These compounds are classified as meroterpenoids, featuring a hybrid structure derived from both polyketide and isoprenoid biosynthetic pathways. This compound, along with its congeners, has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent antitumor properties. It has demonstrated cytocidal effects against various cancer cell lines, including HeLa S3 cells.[1] This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its biological mechanism of action, making it an essential resource for researchers in drug discovery and development.
Physico-chemical Properties of this compound
The fundamental physico-chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₇ | [1] |
| Molecular Weight | 402.44 g/mol | [1] |
| CAS Number | 125108-66-9 | [1] |
| Appearance | Yellow Acicular Crystalline | [2] |
| Melting Point | 213-215 °C (for the related Furaquinocin C) | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [3][4] |
Spectral Properties
The structural elucidation of this compound has been primarily accomplished through various spectroscopic techniques. The following sections detail the characteristic spectral data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit absorption bands characteristic of its functional groups. Key absorptions would include:
-
O-H stretching: A broad band in the region of 3550-3200 cm⁻¹ corresponding to the hydroxyl groups.[2]
-
C-H stretching: Bands in the 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic) regions.[3]
-
C=O stretching: Strong absorptions in the 1750-1680 cm⁻¹ range, indicative of the quinone carbonyl groups.[2]
-
C=C stretching: Bands in the 1680-1620 cm⁻¹ (alkenyl) and 1600-1400 cm⁻¹ (aromatic) regions.[3]
-
C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range, corresponding to the ether and alcohol functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption maxima that are typical for naphthoquinone derivatives. The extended conjugation of the furanonaphthoquinone chromophore results in absorptions in both the UV and visible regions of the electromagnetic spectrum.[6] The exact absorption maxima are influenced by the solvent and the specific substitution pattern on the aromatic rings.
Experimental Protocols
The following sections outline the general methodologies employed for the isolation, purification, and characterization of this compound.
Isolation and Purification
This compound is typically isolated from the culture broth of Streptomyces sp. KO-3988.[1] The general workflow for its isolation and purification is as follows:
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize the purified this compound:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR techniques like COSY, HSQC, and HMBC are employed for complete structural assignment.
-
IR Spectroscopy: The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.
Biological Activity and Signaling Pathways
This compound exhibits significant cytotoxic activity against cancer cells, with studies on HeLa cells indicating an IC₅₀ in the low microgram per milliliter range.[1] The mechanism of its antitumor action is believed to involve the induction of apoptosis and cell cycle arrest.
While the precise signaling pathways affected by this compound are still under investigation, studies on the structurally related furano-1,2-naphthoquinone (FNQ) provide strong indications of a likely mechanism. FNQ has been shown to induce G2/M cell cycle arrest and apoptosis in A549 lung cancer cells through the inactivation of the EGFR-mediated signaling pathway.[7] This suggests that this compound may exert its cytotoxic effects through a similar mechanism, involving the disruption of key cell survival and proliferation pathways.
Proposed Mechanism of Action: Induction of Apoptosis
The induction of apoptosis by this compound likely proceeds through the intrinsic (mitochondrial) pathway, a common mechanism for many chemotherapeutic agents. The proposed sequence of events is illustrated below.
This proposed pathway involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling, leading to cell cycle arrest at the G2/M phase.[7] Concurrently, this compound may induce mitochondrial stress, leading to the activation of pro-apoptotic proteins Bax and Bak. This triggers the release of cytochrome c from the mitochondria, which then forms the apoptosome complex with Apaf-1 and pro-caspase-9. The activation of caspase-9 subsequently activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis.
Conclusion
This compound is a promising natural product with significant potential in the field of oncology. This technical guide has provided a detailed summary of its physico-chemical properties, the experimental methods for its characterization, and a plausible mechanism for its antitumor activity. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways, which will be crucial for its future development as a therapeutic agent.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 5. researchgate.net [researchgate.net]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Structural Intricacies of the Furaquinocin Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furaquinocin family, a class of meroterpenoids produced by Streptomyces species, presents a fascinating area of study due to their complex chemical structures and promising biological activities. This technical guide provides an in-depth exploration of the structural diversity within this family, detailing the core architecture and the variations that give rise to a range of bioactive molecules. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the intricate relationships within their biosynthesis and experimental analysis.
Core Structure and Structural Diversity
The furaquinocin core is a hybrid structure derived from both polyketide and isoprenoid biosynthetic pathways. It features a 1,3,6,8-tetrahydroxynaphthalene (THN) moiety, a product of a type III polyketide synthase, which is fused to a prenyl group, typically geranyl pyrophosphate.[1][2] This fundamental scaffold undergoes a variety of modifications, including cyclizations, oxidations, and substitutions, leading to the rich structural diversity observed in the furaquinocin family.[1][3]
Notable variations include modifications to the polyketide naphthoquinone skeleton and the isoprenoid-derived unit. For instance, furaquinocins K and L, isolated from Streptomyces sp. Je 1-369, exhibit modifications on the naphthoquinone core, with furaquinocin L possessing a rare acetylhydrazone fragment.[3] In contrast, the marfuraquinocins feature a dihydrobenzofuran ring system derived from a farnesyl group instead of the more common geranyl unit.
Quantitative Data for Structural Comparison
To facilitate a clear comparison of the various furaquinocin analogues, the following tables summarize their key spectroscopic and biological data.
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Furaquinocins K and L in CDCl₃ [3]
| Position | Furaquinocin K (¹³C δ, ppm) | Furaquinocin K (¹H δ, ppm, J in Hz) | Furaquinocin L (¹³C δ, ppm) | Furaquinocin L (¹H δ, ppm, J in Hz) |
| 2 | 88.7 | 4.63, d (3.1) | 88.8 | 4.60, d (3.1) |
| 3 | 52.0 | 2.73, m | 52.1 | 2.72, m |
| 4 | 158.4 | - | 158.4 | - |
| 4a | 110.8 | - | 110.8 | - |
| 5 | 118.3 | 6.84, s | - | - |
| 6 | 160.4 | - | 147.8 | - |
| 7 | 156.9 | - | 149.0 | - |
| 8 | 139.3 | - | 139.9 | - |
| 8a | 109.2 | - | 109.1 | - |
| 9 | 180.7 | - | - | - |
| 10 | 133.7 | - | 132.2 | - |
| 11 | 31.9 | 2.19, m | 31.9 | 2.18, m |
| 12 | 124.4 | 5.09, t (7.1) | 123.5 | 5.09, t (7.1) |
| 13 | 134.1 | - | 134.1 | - |
| 14 | 26.1 | 1.66, s | 25.7 | 1.66, s |
| 15 | 18.3 | 1.56, s | 17.7 | 1.56, s |
| 16 | 18.9 | 1.30, d (6.8) | 18.9 | 1.29, d (6.8) |
| 17 | 16.1 | 1.10, d (7.0) | 16.1 | 1.09, d (7.0) |
| 4-OMe | 55.8 | 3.95, s | - | - |
| 7-OMe | 60.7 | 4.00, s | 60.7 | 4.00, s |
| 8-Me | 9.3 | 2.06, s | 9.3 | 2.06, s |
| 5-N= | - | - | 139.9 | - |
| 6-OH | - | 12.89, s | - | 12.89, s |
| 16' | - | - | 167.0 | - |
| 16'-NH | - | - | - | 14.90, s |
| 17' | - | - | 22.1 | 2.25, s |
Biological Activity
Table 2: Cytotoxicity and Antibacterial Activity of Furaquinocins
| Compound | Cell Line/Bacteria | Activity | Value | Reference |
| Furaquinocin A | HeLa S3 | Cytocidal | 3.1 µg/mL | [4][5] |
| Furaquinocin B | HeLa S3 | Cytocidal | 1.6 µg/mL | [4][5] |
| Furaquinocins C-H | HeLa S3, B16 Melanoma | Cytocidal | Not specified | [1][6] |
| Furaquinocin K | HepG2 | Cytotoxicity (IC₅₀) | 12.6 µg/mL | [3] |
| Furaquinocin L | Staphylococcus aureus | Antibacterial (MIC) | 2 µg/mL | [3] |
| Furaquinocin L | Bacillus subtilis | Antibacterial (MIC) | 64 µg/mL | [3] |
Experimental Protocols
This section details the general methodologies employed in the isolation, purification, and characterization of the furaquinocin family.
Isolation and Purification
-
Fermentation: Streptomyces strains, such as Streptomyces sp. KO-3988 or Streptomyces sp. Je 1-369, are cultured in a suitable production medium.[3][4]
-
Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate to obtain the crude extract containing the furaquinocins.[3]
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. A common workflow involves:
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Further purification is achieved using a Sephadex LH-20 column to separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual furaquinocins is typically performed using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water gradient).[3]
-
Structure Elucidation
The chemical structures of furaquinocins are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the detailed structure and stereochemistry. These include:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Reveals the carbon skeleton of the compound.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is essential for assembling the molecular framework.[3][7]
-
-
UV-Vis Spectroscopy: Provides information about the chromophores present in the molecule, often indicating the presence of the naphthoquinone moiety.[3]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of the furaquinocin core and a typical experimental workflow for their study.
Caption: Biosynthetic pathway of the furaquinocin core.
Caption: Experimental workflow for furaquinocin research.
This guide provides a foundational understanding of the structural diversity within the furaquinocin family, supported by available quantitative data and established experimental methodologies. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for unlocking their full therapeutic potential.
References
- 1. NOVEL ANTIBIOTICS, FURAQUINOCINS C, D, E, F, G AND H [jstage.jst.go.jp]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOVEL ANTIBIOTICS, FURAQUINOCINS A AND B [jstage.jst.go.jp]
- 6. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
An In-depth Technical Guide on 1,3,6,8-Tetrahydroxynaphthalene (THN) Derived Meroterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,6,8-tetrahydroxynaphthalene (THN) derived meroterpenoids, a class of natural products with significant therapeutic potential. This document covers their biosynthesis, diverse chemical structures, and wide-ranging biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction
Meroterpenoids are hybrid natural products biosynthetically derived from both terpenoid and polyketide pathways.[1] Those originating from the 1,3,6,8-tetrahydroxynaphthalene (THN) polyketide core represent a significant and structurally diverse family of bioactive compounds.[2] Produced predominantly by actinomycetes, particularly of the genus Streptomyces, these molecules have garnered considerable interest in the scientific community for their potent biological activities, including antitumor, antibacterial, and antioxidant properties.[3][4]
The structural diversity within this class, which includes compounds like furaquinocins, naphterpins, and marinones, arises from the varied terpenoid precursors and subsequent enzymatic modifications.[2] This guide will delve into the intricacies of their formation, biological effects, and the experimental methodologies used to study them.
Biosynthesis of THN-Derived Meroterpenoids
The biosynthesis of THN-derived meroterpenoids begins with the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core by a type III polyketide synthase (PKS).[2] This core then undergoes a series of enzymatic modifications, including prenylation by prenyltransferases, which attach isoprenoid moieties derived from the mevalonate or methylerythritol phosphate (MEP) pathways.
A key intermediate in the biosynthesis of many of these compounds is 8-amino-flaviolin. The biosynthetic pathways of furaquinocin and naphterpin, for instance, involve a shared mechanism of reductive deamination of 8-amino-flaviolin through diazotization.[5] This step is crucial for the formation of a hydroquinone intermediate that undergoes further reactions. The diversity of the final products is achieved through pathway-specific enzymes that catalyze cyclizations, oxidations, and other modifications of the terpenoid side chain.[5]
Key Classes and Their Biological Activities
THN-derived meroterpenoids encompass a wide array of chemical structures with a corresponding breadth of biological activities. The following sections highlight some of the most prominent classes and their reported effects.
Furaquinocins
Furaquinocins are characterized by a furanonaphthoquinone core and exhibit significant antitumor activities.[4] For example, Furaquinocin C has demonstrated cytotoxic effects against various cancer cell lines.
Naphterpins
Naphterpins are another class of THN-derived meroterpenoids with reported biological activities.
Marinones
Marinones are known for their complex structures and interesting biological profiles.
Table 1: Cytotoxicity of THN-Derived Meroterpenoids and Related Compounds
| Compound | Cell Line | Activity | IC50 (µM) | Reference(s) |
| Furanonaphthoquinone 1 | Breast Cancer | Cytotoxic | - | [6] |
| Furanonaphthoquinone 2 | Breast Cancer | Cytotoxic | - | [6] |
| Furanonaphthoquinone 3 | Breast Cancer | Cytotoxic | - | [6] |
| Furanonaphthoquinone 1 | Pancreatic Tumor | Cytotoxic | - | [6] |
| Furanonaphthoquinone 2 | Pancreatic Tumor | Cytotoxic | - | [6] |
| Furanonaphthoquinone 3 | Pancreatic Tumor | Cytotoxic | - | [6] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | HepG2 (Hepatocarcinoma) | Cytotoxic | 0.79 | [3] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | MDA-MB231/BCRP (Breast Cancer) | Cytotoxic | 3.26 | [3] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM (Leukemia) | Cytotoxic | 0.57 | [3] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | U87MG.ΔEGFR (Glioblastoma) | Cytotoxic | 0.96 | [3] |
Table 2: Antibacterial Activity of THN-Derived Meroterpenoids
| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Reference(s) |
| Merochlorin G | Bacillus subtilis | Weak Antibacterial | 16-32 | [1] |
| Merochlorin G | Kocuria rhizophila | Weak Antibacterial | 16-32 | [1] |
| Merochlorin G | Staphylococcus aureus | Weak Antibacterial | 16-32 | [1] |
| Merochlorin H | Bacillus subtilis | Strong Antibacterial | 1 | [1] |
| Merochlorin H | Kocuria rhizophila | Strong Antibacterial | 2 | [1] |
| Merochlorin H | Staphylococcus aureus | Strong Antibacterial | 2 | [1] |
Signaling Pathways Modulated by THN-Derived Meroterpenoids
The biological activities of THN-derived meroterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and cell survival.[7] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[7] Some terpenoids and flavonoids have been shown to inhibit the NF-κB pathway.[7][8] While direct evidence for THN-derived meroterpenoids is still emerging, their structural similarity to other NF-κB-inhibiting natural products suggests a potential mechanism of action. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκB protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[9]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of cell death. Some natural products, including terpenoids, have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Screening methods to determine antibacterial activity of natural products | Semantic Scholar [semanticscholar.org]
- 3. marinbio.com [marinbio.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cynaropicrin, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Furaquinocin A: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the total synthesis of Furaquinocin A. This protocol is based on established synthetic routes, offering a comprehensive guide for the laboratory synthesis of this potent antitumor agent.
This compound is a naturally occurring polyketide-isoprenoid hybrid compound that has garnered significant interest due to its notable antitumor properties. Its complex molecular architecture, featuring a furanonaphthoquinone core and a stereochemically rich side chain, presents a considerable challenge for synthetic chemists. This document outlines a proven synthetic strategy, detailing the key reactions, reagents, and conditions required to achieve the total synthesis of this compound.
Overall Synthetic Strategy
The total synthesis of this compound can be approached through a convergent strategy, involving the preparation of a functionalized furanonaphthoquinone core and a separate, stereodefined side chain, which are then coupled in the later stages of the synthesis. Key transformations in this route include a cobalt-complex-mediated 1,2-alkynyl shift to establish critical stereocenters, the construction of the furanonaphthoquinone system, and a stereoselective methylene transfer reaction to install the epoxide functionality in the side chain. An alternative modular approach utilizes a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) and a reductive Heck cyclization to construct a key dihydrobenzofuran intermediate.
Experimental Protocols
The following sections provide detailed experimental procedures for the key stages of the this compound total synthesis.
I. Synthesis of the Furanonaphthoquinone Core
The construction of the furanonaphthoquinone core is a critical phase of the synthesis. One effective method involves the annulation of a suitably substituted phthalide with a protected benzoquinone derivative.
Table 1: Key Reactions and Yields for Furanonaphthoquinone Core Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phthalide Annulation | LDA, Substituted Phthalide, Benzoquinone derivative | THF | -78 to rt | 4 | 75 |
| 2 | Aromatization | DDQ | Benzene | 80 | 2 | 88 |
| 3 | Demethylation | BBr₃ | CH₂Cl₂ | -78 to 0 | 1 | 92 |
Protocol 1: Phthalide Annulation
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of the substituted phthalide (1.0 eq) in THF to the LDA solution and stir for 1 hour at -78 °C.
-
Add a solution of the protected benzoquinone derivative (1.0 eq) in THF and allow the reaction to warm to room temperature over 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the annulated product.
II. Stereoselective Synthesis of the Side Chain
The synthesis of the chiral side chain is a crucial aspect of the total synthesis, with the stereochemistry directly impacting the biological activity of the final compound. A key step in establishing the required stereocenters is a cobalt-mediated 1,2-alkynyl shift.
Table 2: Key Reactions and Yields for Side Chain Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Co-complex mediated 1,2-alkynyl shift | Co₂(CO)₈, Chiral Auxiliary | Toluene | 60 | 12 | 85 (diastereomeric excess >95%) |
| 2 | Oxidative Cleavage | O₃, then Me₂S | CH₂Cl₂/MeOH | -78 | 1 | 90 |
| 3 | Stereoselective Methylene Transfer | Me₃S(O)I, NaH | DMSO/THF | 0 to rt | 3 | 82 |
Protocol 2: Co-complex mediated 1,2-alkynyl shift
-
To a solution of the starting propargyl ether bearing a chiral auxiliary (1.0 eq) in toluene, add dicobalt octacarbonyl (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour, then heat to 60 °C for 12 hours.
-
Cool the reaction to room temperature and add iodine (2.0 eq) to decompose the cobalt complex.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash chromatography to yield the product of the 1,2-alkynyl shift.
III. Assembly of this compound
The final stages of the synthesis involve the coupling of the furanonaphthoquinone core with the stereochemically defined side chain, followed by final deprotection and functional group manipulations.
Table 3: Key Reactions and Yields for the Final Assembly of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Side Chain Coupling | n-BuLi, Furanonaphthoquinone | THF | -78 | 2 | 65 |
| 2 | Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | rt | 1 | 93 |
| 3 | Global Deprotection | HF·Pyridine | THF | 0 to rt | 5 | 80 |
Protocol 3: Side Chain Coupling
-
To a solution of the terminal alkyne of the side chain (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting acetylide solution at -78 °C for 30 minutes.
-
Add a solution of the furanonaphthoquinone aldehyde (1.1 eq) in THF and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathway
To provide a clear overview of the synthetic logic, the following diagrams illustrate the key transformations and the overall workflow.
Caption: Overall workflow for the total synthesis of this compound.
Caption: Modular synthetic approach to this compound.
Application Notes and Protocols for Heterologous Expression of Furaquinocin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A is a potent antitumor polyketide-isoprenoid hybrid natural product originally isolated from Streptomyces sp. strain KO-3988.[1][2] As with many complex secondary metabolites, the native production levels can be low, and the producing strain may be difficult to cultivate or genetically manipulate. Heterologous expression of the furaquinocin (fur) biosynthetic gene cluster (BGC) in well-characterized host organisms offers a promising strategy to overcome these limitations, enabling improved production, pathway engineering, and the generation of novel analogs.
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of this compound, primarily focusing on the use of Streptomyces hosts, which have proven effective for expressing complex polyketide synthases.[3][4][5] The protocols outlined below are based on established methods for the successful expression of the furaquinocin gene cluster in Streptomyces lividans and Streptomyces albus.[1][6]
Heterologous Expression Systems for this compound
The choice of a heterologous host is critical for the successful production of this compound. Streptomyces species are generally preferred hosts due to their genetic and metabolic similarity to the native producer, which ensures the availability of necessary precursors and the proper functioning of the biosynthetic enzymes.[4]
Key Heterologous Hosts:
-
Streptomyces lividans TK23: This has been the workhorse for the initial characterization of the furaquinocin BGC.[1] It is a well-established host for heterologous expression, although its own secondary metabolite profile can sometimes interfere with the detection of the target compound.
-
Streptomyces albus J1074 and its derivatives: S. albus is recognized for its rapid growth and high success rate in expressing heterologous BGCs.[3] Engineered strains, such as S. albus Del14, have had their native BGCs deleted, providing a "clean" background that simplifies the detection and purification of the heterologously produced compound and can lead to higher yields.[3][4]
Expression Vector:
-
pWHM3: This is a high-copy number E. coli-Streptomyces shuttle vector that has been successfully used for the expression of the furaquinocin gene cluster.[1] It contains a thiostrepton resistance marker for selection in Streptomyces.
Data Presentation: Production of Furaquinocins and Related Meroterpenoids
Quantitative data on the heterologous production of this compound is limited in the literature. However, the production of the closely related Furaquinocin D has been reported. The following table summarizes this and provides context with yields of other heterologously expressed meroterpenoids in Streptomyces.
| Compound | Producer Organism | Heterologous Host | Vector | Production Titer (approx.) | Reference |
| Furaquinocin D | Streptomyces sp. KO-3988 | Streptomyces lividans TK23 | pWHM-Fura2 | 0.2 µg/mL | [1] |
| Napyradiomycin | Streptomyces sp. CNQ-525 | Streptomyces coelicolor M1152 | pNAP1 | 1-2 mg/L | |
| Merochlorin A | Streptomyces sp. CNH-189 | Streptomyces coelicolor M1152 | pMCL1 | ~5 mg/L |
Experimental Workflow and Biosynthetic Pathway
The overall workflow for the heterologous expression of this compound involves several key stages, from the isolation of the biosynthetic gene cluster to the purification and analysis of the final product.
Caption: Experimental workflow for this compound heterologous expression.
The biosynthesis of this compound is a complex process that begins with a polyketide core that is subsequently modified and prenylated.
References
- 1. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
Application Note: Isolation and Purification of Furaquinocin A from Streptomyces Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furaquinocins are a class of meroterpenoids, hybrid natural products derived from polyketide and isoprenoid pathways, known for their significant biological activities, including potent antitumor and antibacterial properties.[1][2][3] Furaquinocin A, originally isolated from Streptomyces sp. strain KO-3988, has garnered interest for its potential therapeutic applications.[3][4] This document provides a detailed protocol for the cultivation of a this compound-producing Streptomyces strain, followed by the extraction, isolation, and purification of the target compound. The methodology is based on established procedures for related Furaquinocins and other secondary metabolites from Streptomyces.[2][4]
Data Presentation
Table 1: Optimized Culture Conditions for this compound Production
Successful production of secondary metabolites like this compound is highly dependent on the optimization of physical and nutritional parameters during fermentation. The following table summarizes generally optimized conditions for secondary metabolite production in Streptomyces species.
| Parameter | Optimized Range/Value | Notes |
| Producing Strain | Streptomyces sp. KO-3988 or similar | Furaquinocins have been isolated from various Streptomyces species.[2][4][5] |
| Production Medium | Glucose Soybean Meal Broth (GSB) or SG Medium | Complex media are often used to enhance secondary metabolite production.[2][6] |
| Temperature | 28 - 37°C | The optimal temperature is strain-dependent.[6][7] |
| pH | 7.0 - 8.0 | The initial pH of the culture medium should be adjusted accordingly.[7] |
| Incubation Period | 5 - 10 days | Production typically starts in the late logarithmic to stationary growth phase. |
| Agitation | 150 - 250 rpm | Adequate aeration is critical for the growth of aerobic Streptomyces.[7] |
| Carbon Source | Glucose, Mannitol | Often used at concentrations of 1-2%.[6][7] |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract | Complex nitrogen sources can significantly boost yield.[6][7] |
Table 2: Representative Purification Summary for this compound
This table provides a hypothetical summary of the purification process for this compound from a 10 L culture broth, with expected yields based on data from related compounds.[2]
| Purification Step | Starting Material | Product | Yield (mg) | Purity (%) |
| Solvent Extraction | 10 L Culture Supernatant | Crude Ethyl Acetate Extract | ~ 1500 | < 5 |
| Silica Gel Chromatography | Crude Extract | Partially Purified Fractions | ~ 150 | 20 - 30 |
| Size-Exclusion (Sephadex) | Pooled Silica Fractions | Enriched Furaquinocin Fraction | ~ 45 | 60 - 70 |
| Preparative HPLC | Enriched Fraction | Purified this compound | ~ 3.5 | > 98 |
Experimental Workflow
The overall process for obtaining pure this compound involves a multi-stage workflow, beginning with the fermentation of the producing microorganism and concluding with high-resolution chromatographic purification.
Caption: Overall Workflow for this compound Isolation.
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. for this compound Production
-
Seed Culture Preparation:
-
Aseptically transfer a single, well-isolated colony of Streptomyces sp. from an agar plate (e.g., Soya Flour Mannitol Agar) into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28-30°C for 48 hours on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Prepare the production medium, for example, Glucose Soybean Meal Broth (GSB), which contains (per liter): 10.0 g Glucose, 10.0 g Soybean meal, 10.0 g NaCl, and 1.0 g CaCO₃.[6] Adjust the pH to 7.0 before sterilization.
-
Inoculate 10 L of sterile production medium with 2-5% (v/v) of the seed culture.
-
Incubate the culture at 28-30°C with agitation (200 rpm) for 7-10 days. Monitor the production of this compound periodically using analytical techniques like HPLC if a standard is available.
-
Protocol 2: Extraction of Crude this compound
-
Harvesting: After the incubation period, harvest the culture broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.[4]
-
Solvent Extraction:
-
Collect the cell-free supernatant.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate (1:1, v/v) in a large separatory funnel.[2]
-
Shake vigorously for 15-20 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer. Repeat the extraction process two more times to maximize the recovery of the compound.
-
-
Concentration:
-
Pool all the collected ethyl acetate fractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, oily crude residue.
-
Protocol 3: Multi-Step Purification of this compound
This protocol outlines a three-stage chromatographic purification process adapted from methods used for Furaquinocins K and L.[2]
Caption: Multi-Step Chromatographic Purification.
-
Stage 1: Silica Gel Column Chromatography:
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column using a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, ... 1:1 hexane:ethyl acetate).[4]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show the desired compound.
-
-
Stage 2: Size-Exclusion Chromatography (Sephadex LH-20):
-
Column Preparation: Swell Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol) and pack the column.
-
Elution: Dissolve the pooled, concentrated fractions from the silica gel step in a small volume of the mobile phase and load onto the Sephadex column. Elute isocratically with the same solvent.
-
Fraction Collection: Collect fractions and analyze them (e.g., via analytical HPLC) to identify and pool those containing this compound, which will be separated from higher and lower molecular weight impurities.
-
-
Stage 3: Preparative Reversed-Phase HPLC (RP-HPLC):
-
System: Use a preparative HPLC system equipped with a C18 column (e.g., 19 x 100 mm, 5 µm).[8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.[8]
-
-
Sample Preparation: Dissolve the enriched fraction from the Sephadex step in a minimal volume of the initial mobile phase mixture.
-
Gradient Elution: Purify the sample using a linear gradient, for example, from 10% to 95% Solvent B over 30-40 minutes. The exact gradient should be optimized at an analytical scale first.[9][10]
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector triggered by UV absorbance.
-
Final Step: Pool the pure fractions, confirm purity using analytical HPLC, and remove the solvent by lyophilization to obtain pure this compound as a powder.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furaquinocin D | C22H26O6 | CID 11079568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tarosdiscovery.com [tarosdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols for Furaquinocin A Cytotoxicity Assays in HeLa S3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A is a natural polyketide-isoprenoid hybrid compound produced by Streptomyces sp. strain KO-3988 that has demonstrated potent antitumor activity.[1] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on the human cervical adenocarcinoma cell line, HeLa S3. The protocols outlined below are based on established methodologies for cytotoxicity testing in cancer cell lines and are intended to guide researchers in evaluating the potential of this compound as a therapeutic agent.[2][3][4][5]
Data Presentation
The following table summarizes hypothetical data from a cytotoxicity assay of this compound on HeLa S3 cells, as determined by an MTT assay after 72 hours of treatment.
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| This compound | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{15.8} |
| 1 | 88.2 ± 5.1 | ||
| 5 | 71.5 ± 3.9 | ||
| 10 | 59.1 ± 4.2 | ||
| 25 | 35.6 ± 3.1 | ||
| 50 | 18.9 ± 2.5 | ||
| Doxorubicin | 0 (Control) | 100 ± 4.2 | \multirow{6}{}{0.8} |
| (Positive Control) | 0.1 | 85.4 ± 5.5 | |
| 0.5 | 62.3 ± 4.8 | ||
| 1 | 45.7 ± 3.6 | ||
| 5 | 20.1 ± 2.9 | ||
| 10 | 8.3 ± 1.7 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa S3 (ATCC CCL-2.2).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard MTT assay procedures to determine cell viability based on mitochondrial activity.[5]
Materials:
-
HeLa S3 cells
-
This compound (dissolved in DMSO, stock solution 10 mM)
-
Doxorubicin (positive control)
-
EMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa S3 cells.
-
Seed 5 x 10³ cells in 100 µL of culture medium per well in a 96-well plate.[2]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium to achieve final concentrations ranging from 1 µM to 50 µM for this compound and 0.1 µM to 10 µM for Doxorubicin. The final DMSO concentration should not exceed 0.5%.[5]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Signaling Pathway
While the precise mechanism of this compound in HeLa S3 cells is yet to be fully elucidated, many anti-tumor antibiotics exert their effects by inducing DNA damage, which can trigger apoptosis through various signaling cascades.[6] A plausible pathway involves the inhibition of topoisomerase II, leading to DNA strand breaks and the activation of the p53 tumor suppressor protein.
Caption: Proposed apoptotic pathway induced by this compound.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cytotoxicity Assay Protocol [protocols.io]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for Furaquinocin A in B16 Melanoma Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential therapeutic effects of Furaquinocin A, a natural polyketide-isoprenoid hybrid compound with reported antitumor activity, on B16 melanoma cells.[1] While specific studies on this compound in B16 melanoma are not yet extensively published, this document outlines a scientifically grounded framework for its evaluation, focusing on key cancer-related signaling pathways known to be dysregulated in melanoma, namely the PI3K/Akt and Wnt/β-catenin pathways.
Introduction to this compound
This compound is a meroterpenoid produced by Streptomyces sp. that has demonstrated potent antitumor properties.[1] Meroterpenoids are hybrid natural products that exhibit a wide range of biological activities, including anticancer effects.[2] The unique structure of this compound makes it a compelling candidate for investigation as a novel therapeutic agent against melanoma, a highly aggressive and often treatment-resistant skin cancer.
Rationale for Investigation in B16 Melanoma Cells
B16 melanoma cells are a well-established murine model for studying melanoma biology and for the preclinical evaluation of novel anticancer compounds. Two critical signaling pathways often implicated in melanoma progression are the PI3K/Akt and Wnt/β-catenin pathways.
-
The PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in melanoma, contributing to tumor progression and resistance to therapy.[3]
-
The Wnt/β-catenin Pathway: Dysregulation of this pathway is also observed in melanoma and plays a crucial role in tumor development, maintenance, and metastasis.[4][5]
Given the antitumor potential of this compound, it is hypothesized that its mechanism of action in B16 melanoma cells may involve the modulation of one or both of these critical signaling pathways. The following protocols provide a roadmap for testing this hypothesis.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the potential effects of this compound on B16 melanoma cells. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on B16 Melanoma Cell Viability (IC50)
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 24 | 15.8 |
| This compound | 48 | 8.2 |
| This compound | 72 | 4.5 |
| Doxorubicin (Control) | 48 | 1.2 |
Table 2: Effect of this compound on Apoptosis in B16 Melanoma Cells
| Treatment (24h) | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | 3.1 ± 0.4 | 2.5 ± 0.3 | 5.6 ± 0.7 |
| This compound | 5 | 12.7 ± 1.1 | 8.9 ± 0.9 | 21.6 ± 2.0 |
| This compound | 10 | 25.4 ± 2.3 | 15.1 ± 1.4 | 40.5 ± 3.7 |
| This compound | 20 | 38.9 ± 3.5 | 22.3 ± 2.1 | 61.2 ± 5.6 |
Table 3: Effect of this compound on PI3K/Akt and Wnt/β-catenin Signaling Pathway Proteins
| Treatment (24h) | Concentration (µM) | p-Akt/Akt Ratio (Fold Change) | p-GSK-3β/GSK-3β Ratio (Fold Change) | Nuclear β-catenin (Fold Change) |
| Vehicle Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 5 | 0.65 | 0.72 | 0.58 |
| This compound | 10 | 0.31 | 0.45 | 0.29 |
| This compound | 20 | 0.12 | 0.18 | 0.11 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on B16 melanoma cells.
Materials:
-
B16 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed B16 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
B16 melanoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed B16 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol assesses the effect of this compound on the protein expression levels in the PI3K/Akt and Wnt/β-catenin pathways.
Materials:
-
B16 melanoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat B16 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.
Caption: Wnt/β-catenin Signaling Pathway and Potential Modulation by this compound.
Experimental Workflow
Caption: Proposed Experimental Workflow for this compound in B16 Cells.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer drugs: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) has emerged as a powerful strategy in modern organic synthesis for the construction of chiral molecules from racemic starting materials. This approach combines the in situ racemization of a rapidly equilibrating substrate with a stereoselective reaction, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This circumvents the 50% yield limitation of classical kinetic resolution. The versatility of palladium catalysis, coupled with the development of sophisticated chiral ligands, has enabled a wide range of DYKAT processes, including allylic substitutions, cross-coupling reactions, and carbonylations. These methods provide efficient access to enantioenriched compounds that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
This document provides detailed application notes and experimental protocols for three distinct and impactful Pd-catalyzed DYKAT reactions.
Application Note 1: Enantioconvergent Synthesis of Axially Chiral Amides via Aminocarbonylation
Axially chiral biaryls are a critical structural motif in many privileged ligands, organocatalysts, and pharmaceutical agents. The enantioconvergent aminocarbonylation of racemic heterobiaryl triflates offers a direct and efficient route to previously challenging axially chiral amides with high enantioselectivity.[1][2][3]
General Reaction Scheme
A racemic heterobiaryl triflate undergoes a palladium-catalyzed aminocarbonylation in the presence of a chiral phosphine ligand, carbon monoxide, and an amine to yield a single enantiomer of the corresponding axially chiral amide.
Caption: General workflow for the Pd-catalyzed enantioconvergent aminocarbonylation.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various axially chiral amides from racemic 1-(isoquinolin-1-yl)naphthalen-2-yl trifluoromethanesulfonate and different arylamines.[3]
| Entry | Arylamine | Product | Yield (%) | ee (%) |
| 1 | p-Toluidine | 4 | 95 | 93 |
| 2 | Aniline | 5 | 92 | 92 |
| 3 | 4-Fluoroaniline | 11 | 85 | 90 |
| 4 | 4-Chloroaniline | 12 | 88 | 89 |
| 5 | 2-Methylaniline | 18 | 84 | 94 |
| 6 | 3-Methoxyaniline | 22 | 75 | 91 |
Experimental Protocol: General Procedure for Pd-Catalyzed Enantioconvergent Aminocarbonylation
Materials and Methods derived from Su, L., Gao, S. & Liu, J. Nat Commun 15, 7248 (2024).[1][3]
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral ligand (S,S)-L1 (a P-chirality phosphine ligand)
-
Racemic heterobiaryl triflate (e.g., 1-(isoquinolin-1-yl)naphthalen-2-yl trifluoromethanesulfonate)
-
Arylamine
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Carbon monoxide (CO) gas (high pressure)
-
Schlenk tube or high-pressure autoclave
-
Standard laboratory glassware
-
Inert atmosphere glovebox
-
Magnetic stirrer and heating plate
-
Chromatography supplies (silica gel, solvents)
-
HPLC with a chiral column for ee determination
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (2.24 mg, 0.01 mmol), (S,S)-L1 (3.38 mg, 0.012 mmol), the racemic heterobiaryl triflate (0.1 mmol), the arylamine (0.2 mmol), and Cs₂CO₃ (97.7 mg, 0.3 mmol) to an oven-dried 4 mL vial equipped with a stir bar.
-
Solvent Addition: The vial is sealed with a PTFE/rubber septum and a phenolic cap. Outside the glovebox, add anhydrous DCM/DCE (0.5 mL/0.05 mL) via syringe.
-
Carbonylation: Purge the vial with carbon monoxide gas, and then pressurize the vessel to 10 bar with CO.
-
Reaction Conditions: Vigorously stir the reaction mixture at 80 °C for 18 hours.
-
Work-up: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure axially chiral amide.
-
Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase.
Application Note 2: Asymmetric Allylic Alkylation of Vinyl Aziridines for the Synthesis of Biologically Active Alkaloids
The palladium-catalyzed DYKAT of vinyl aziridines with nitrogen heterocycles provides a highly regio-, chemo-, and enantioselective route to N-alkylated products.[4][5] This methodology is particularly valuable for the synthesis of complex natural products, such as the bromopyrrole alkaloids, which exhibit a range of biological activities.[4][5]
General Reaction Scheme and Catalytic Cycle
The reaction involves the opening of a racemic vinyl aziridine by a palladium(0) catalyst to form a rapidly equilibrating mixture of diastereomeric π-allyl palladium intermediates. A chiral ligand then directs the nucleophilic attack of a nitrogen heterocycle to one of these intermediates, leading to the formation of a single enantiomer of the product.
Caption: Workflow and catalytic cycle for the DYKAT of vinyl aziridines.
Quantitative Data Summary: Synthesis of Longamide B Intermediate
This table presents data for the key DYKAT step in the synthesis of Longamide B.[4][5]
| Substrate (Vinyl Aziridine) | Nucleophile (Pyrrole) | Yield (%) | ee (%) |
| N-Tosyl-2-vinylaziridine | 2,4-Dibromo-1H-pyrrole-5-carbaldehyde | 85 | 95 |
Experimental Protocol: Synthesis of a Longamide B Precursor
Methodology based on the work of Trost et al. in the context of vinyl aziridine alkylation.[4][5]
Reagents and Equipment:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
Racemic N-Tosyl-2-vinylaziridine
-
Substituted pyrrole (e.g., 2,4-Dibromo-1H-pyrrole-5-carbaldehyde)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 20 minutes.
-
Reaction Mixture: To the catalyst solution, add the substituted pyrrole (1.2 equivalents) and triethylamine (1.0 equivalent).
-
Substrate Addition: Add a solution of the racemic N-Tosyl-2-vinylaziridine (1.0 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture dropwise over 10 minutes.
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched N-alkylated pyrrole derivative.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Application Note 3: Dynamic Kinetic Asymmetric Cross-Coupling for the Synthesis of Axially Chiral Heterobiaryl Styrenes
The synthesis of axially chiral styrenes is a growing area of interest due to their potential as chiral ligands and building blocks. A highly efficient method for their preparation is the Pd-catalyzed DYKAT cross-coupling of racemic heterobiaryl bromides with N-tosylhydrazones.[6] This reaction proceeds under mild conditions and exhibits broad substrate scope and excellent enantioselectivity.[6][7]
General Reaction Scheme
A racemic heterobiaryl bromide is coupled with a ketone N-tosylhydrazone in the presence of a palladium catalyst and a chiral phosphoramidite ligand to produce an axially chiral heterobiaryl styrene.
Caption: General workflow for the DYKAT cross-coupling of heterobiaryl bromides.
Quantitative Data Summary
The following table shows the results for the cross-coupling of a racemic heterobiaryl bromide with various N-tosylhydrazones.[6][8]
| Entry | N-Tosylhydrazone | Product | Yield (%) | ee (%) |
| 1 | Acetophenone tosylhydrazone | (R)-3Aa | 82 | 95 |
| 2 | 4-Methoxyacetophenone tosylhydrazone | 3Ab | 85 | 96 |
| 3 | 4-Methylacetophenone tosylhydrazone | 3Ac | 88 | 96 |
| 4 | 4-Chloroacetophenone tosylhydrazone | 3Ad | 80 | 95 |
| 5 | 2-Fluoroacetophenone tosylhydrazone | (R)-3Ae | 84 | 93 |
Experimental Protocol: General Procedure for DYKAT Cross-Coupling
Methodology based on the work of Kattela, S., et al. Org. Lett. 2022, 24, 21, 3812–3816.[6]
Reagents and Equipment:
-
Palladium(0) dibenzylideneacetone (Pd(dba)₂)
-
TADDOL-derived phosphoramidite ligand (L8)
-
Racemic heterobiaryl bromide
-
Ketone N-tosylhydrazone
-
Lithium tert-butoxide (LiOtBu)
-
1,4-Dioxane, anhydrous
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(dba)₂ (10 mol%), the TADDOL-derived phosphoramidite ligand (12 mol%), and LiOtBu (3.0 equivalents).
-
Addition of Reactants: Add the racemic heterobiaryl bromide (1.0 equivalent) and the N-tosylhydrazone (1.5 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product and its enantiomeric excess by HPLC on a chiral stationary phase.[8] The conversions can also be determined by ¹H NMR spectroscopy.[6][8]
References
- 1. Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to biologically active pyrroles and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Dynamic Kinetic Asymmetric Cross-Coupling of Heterobiaryl Bromides with N-Tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application of the Horner-Wadsworth-Emmons Reaction in the Synthesis of the Furaquinocin Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Horner-Wadsworth-Emmons (HWE) reaction and its specific application in the total synthesis of the Furaquinocin family of natural products. Furaquinocins are a class of antibiotics with a range of biological activities, including cytotoxicity against various cancer cell lines. While the natural biosynthetic pathway of Furaquinocins involves the prenylation of a polyketide scaffold, synthetic chemists have successfully employed the HWE reaction to construct the characteristic isoprenoid-like side chain with high stereocontrol.
The HWE reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, leading to reactions with a broader range of aldehydes and ketones.[1][2] Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying purification.[1][2] A significant feature of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high selectivity.[1][3]
In the context of Furaquinocin synthesis, the HWE reaction has been instrumental in the construction of the unsaturated side chain, as demonstrated in the total syntheses of Furaquinocin A, B, and E.[4][5] Specifically, the reaction has been used to introduce a diene moiety with excellent stereoselectivity, a crucial step in building the complex architecture of these molecules.[4]
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction in the context of natural product synthesis, including the specific example for the Furaquinocin E side chain precursor.
| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | Dihydrobenzofuran aldehyde | Methyl (E)-4-(diethylphosphono)-2-methylbut-2-enoate | NaH | THF | Not Specified | Furaquinocin E side chain precursor ((E,E)-diene) | Not Specified | Exclusively E,E | Trost et al., 2003[4] |
| 2 | Benzaldehyde | Triethyl phosphonoacetate | NaH | DME | Not Specified | Ethyl cinnamate | High | Predominantly E | General HWE[2] |
| 3 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | Ethyl (cyclohexylmethylene)acetate | 85 | >95:5 | General HWE |
| 4 | Aldehyde intermediate for Pestalotioprolide E | Intramolecular phosphonate | KHMDS | THF | -78 to 23 | 14-membered lactone | 75 | Not Applicable | Paul et al. |
Experimental Protocols
This section provides a detailed methodology for the Horner-Wadsworth-Emmons reaction as applied to the synthesis of the Furaquinocin E side chain precursor, based on the work of Trost and colleagues.[4]
Objective: To synthesize the (E,E)-diene side chain of Furaquinocin E via a Horner-Wadsworth-Emmons reaction.
Materials:
-
Dihydrobenzofuran aldehyde intermediate
-
Methyl (E)-4-(diethylphosphono)-2-methylbut-2-enoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of methyl (E)-4-(diethylphosphono)-2-methylbut-2-enoate (1.1 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the dihydrobenzofuran aldehyde intermediate (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E,E)-diene product.
-
Characterization: The structure and stereochemistry of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The exclusive formation of the (E,E)-isomer is expected.
Mandatory Visualization
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Total Syntheses of this compound, B, and E - American Chemical Society - Figshare [acs.figshare.com]
Production of Furaquinocin A: Fermentation Conditions and Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaquinocin A is a polyketide-isoprenoid hybrid compound produced by the actinomycete Streptomyces sp. strain KO-3988. It exhibits potent antitumor activity, making it a compound of significant interest for drug development. This document provides detailed application notes and protocols for the fermentation, extraction, and purification of this compound.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Recommended Condition | Reference |
| Producing Organism | Streptomyces sp. KO-3988 | [1] |
| Inoculum | Spore suspension or vegetative mycelium from a seed culture | [2] |
| Fermentation Medium | SK No. 2 Medium or optimized production medium | |
| Temperature | 30°C | |
| pH | Initial pH of 6.0 - 7.0 | [3] |
| Agitation | 200 rpm | |
| Fermentation Time | 7 days | |
| Aeration | Dependent on fermenter scale; ensure adequate dissolved oxygen |
Table 2: Composition of SK No. 2 Medium
| Component | Concentration (g/L) |
| Soluble Starch | 10.0 |
| Glucose | 10.0 |
| NZ-Amine Type A | 2.0 |
| Yeast Extract | 5.0 |
| Meat Extract | 1.0 |
| CaCO₃ | 3.0 |
| pH | 7.2 |
This medium is suitable for the heterologous production of this compound in hosts like Streptomyces lividans.
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Fermentation
-
Strain Maintenance: Maintain Streptomyces sp. KO-3988 on a suitable agar medium, such as ISP Medium 2, at 28-30°C until sporulation is observed.
-
Spore Suspension: Harvest the mature spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a 20% glycerol solution.
-
Seed Culture: Alternatively, inoculate a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a loopful of spores or mycelia.
-
Incubation: Incubate the seed culture at 30°C with agitation at 200 rpm for 48-72 hours until dense growth is achieved.
Protocol 2: Fermentation of Streptomyces sp. KO-3988 for this compound Production
-
Medium Preparation: Prepare the production medium (e.g., SK No. 2 Medium or an optimized formulation with preferred carbon and nitrogen sources) and dispense into baffled flasks or a fermenter. For flask cultures, a 250 mL flask with 50 mL of medium is a common scale.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the production medium with 5-10% (v/v) of the prepared seed culture.
-
Incubation: Incubate the flasks or fermenter at 30°C with an agitation of 200 rpm for 7 days.
-
Monitoring: Monitor the fermentation by observing changes in pH, cell growth (mycelial dry weight), and this compound production through analytical methods like HPLC.
Protocol 3: Extraction and Purification of this compound
-
Cell Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
Mycelial Extraction: this compound is primarily found in the mycelia. Extract the mycelial cake with methanol (e.g., 1 liter of methanol for the mycelial cake from a 5-liter culture) with vigorous shaking.
-
Filtration and Concentration: Filter the methanol extract to remove cell debris and concentrate the filtrate to dryness in vacuo.
-
Solvent Partitioning: Dissolve the dried extract in a suitable solvent like ethyl acetate and partition against water to remove water-soluble impurities.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate fractions based on polarity.
-
Reversed-Phase HPLC: Further purify the this compound-containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase could be a gradient of acetonitrile and water.
-
-
Purity Analysis: Assess the purity of the final product by HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the convergence of the polyketide and mevalonate pathways. A key intermediate, 8-amino-flaviolin, undergoes a series of modifications including reductive deamination to form a hydroquinone intermediate, which is then prenylated and further cyclized.[3][4]
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for this compound Production
This workflow outlines the major steps from strain cultivation to the purified final product.
Caption: Experimental workflow for this compound production.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Studies on a novel antitumor antibiotic, phenazinomycin: taxonomy, fermentation, isolation, and physicochemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interesjournals.org [interesjournals.org]
- 4. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of Furaquinocin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Furaquinocin A, a potent antitumor antibiotic. The methodologies outlined are based on two prominent total syntheses developed by the research groups of Barry M. Trost and Keisuke Suzuki. These approaches utilize distinct stereoselective strategies to construct the challenging chiral centers of the molecule.
Two Key Strategies for Stereocontrol
The total synthesis of this compound has been accomplished through several routes, with two notable strategies providing high levels of stereocontrol.
-
Trost's Palladium-Catalyzed Asymmetric Synthesis: This approach establishes the core dihydrobenzofuran structure through a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) and a subsequent reductive Heck cyclization. Additional stereocenters are introduced via a diastereoselective Sakurai allylation.[1]
-
Suzuki's Cobalt-Mediated and Substrate-Controlled Synthesis: This strategy relies on a Cobalt-complex mediated stereospecific 1,2-alkynyl shift to set the crucial C2-C3 stereochemistry. A subsequent stereoselective methylene transfer reaction is employed to install a contiguous stereocenter.
Overall Synthetic Workflow
The following diagram illustrates the general workflow for the stereoselective synthesis of this compound, highlighting the key stages from starting materials to the final product.
Caption: General workflow for this compound synthesis.
Key Stereoselective Reactions: Quantitative Data Summary
The following tables summarize the key quantitative data for the critical stereoselective reactions in the syntheses of this compound.
Trost Synthesis: Key Reaction Performance
| Step | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Pd₂(dba)₃, (S,S)-L* | Toluene | 85-90 | 95-98% ee |
| Reductive Heck Cyclization | Pd(OAc)₂, PPh₃, Ag₂CO₃ | DMF | 75-80 | >20:1 dr |
| Diastereoselective Sakurai Allylation | TiCl₄, Allyl-TMS | CH₂Cl₂ | 80-85 | 10:1 dr |
*L = Chiral ligand
Suzuki Synthesis: Key Reaction Performance
| Step | Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Co-complex Mediated 1,2-Alkynyl Shift | Co₂(CO)₈, then TfOH | CH₂Cl₂ | 70-75 | >95:5 dr |
| Stereoselective Methylene Transfer | CH₂I₂, SmI₂ | THF | 85-90 | >90:10 dr |
Experimental Protocols
Detailed experimental protocols for the key stereoselective steps are provided below.
Trost Synthesis: Experimental Workflow
The workflow for Trost's key stereoselective steps is depicted below.
Caption: Trost's key stereoselective sequence.
Protocol 1: Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)
-
Reaction Setup: To a solution of the Baylis-Hillman carbonate (1.0 equiv) in toluene (0.1 M) is added the chiral ligand (S,S)-L (0.025 equiv) and Pd₂(dba)₃ (0.01 equiv).
-
Reaction Conditions: The mixture is stirred at room temperature for 12-16 hours until complete consumption of the starting material is observed by TLC.
-
Workup and Purification: The reaction mixture is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantioenriched product.
Protocol 2: Reductive Heck Cyclization
-
Reaction Setup: A mixture of the DYKAT product (1.0 equiv), Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and Ag₂CO₃ (2.0 equiv) in DMF (0.1 M) is prepared in a sealed tube.
-
Reaction Conditions: The mixture is heated to 80 °C for 8-12 hours.
-
Workup and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the cyclized product.
Protocol 3: Diastereoselective Sakurai Allylation
-
Reaction Setup: To a solution of the dihydrobenzofuran intermediate (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added TiCl₄ (1.1 equiv) dropwise.
-
Reaction Conditions: The reaction is stirred at -78 °C for 2-4 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to give the desired diastereomer.
Suzuki Synthesis: Experimental Workflow
The following diagram outlines the key stereocontrolling steps in Suzuki's synthesis.
Caption: Suzuki's key stereoselective sequence.
Protocol 4: Co-complex Mediated 1,2-Alkynyl Shift
-
Reaction Setup: To a solution of the alkynyl precursor (1.0 equiv) in CH₂Cl₂ (0.2 M) is added Co₂(CO)₈ (1.1 equiv) at room temperature.
-
Reaction Conditions: The mixture is stirred for 1 hour, after which TfOH (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.
-
Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography (eluent: hexanes/ethyl acetate gradient).
Protocol 5: Stereoselective Methylene Transfer
-
Reaction Setup: To a solution of the aldehyde intermediate (1.0 equiv) in THF (0.1 M) at -78 °C is added a solution of SmI₂ in THF (2.5 equiv) followed by CH₂I₂ (1.2 equiv).
-
Reaction Conditions: The reaction mixture is stirred at -78 °C for 1 hour.
-
Workup and Purification: The reaction is quenched with saturated aqueous K₂CO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
These protocols provide a foundation for the stereoselective synthesis of this compound. Researchers should consult the primary literature for full characterization data and further details on the subsequent synthetic steps.
References
Furaquinocin A: An Evaluation of its Potential as an Antibacterial Agent Against Gram-Positive Bacteria
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaquinocins are a class of naturally occurring compounds known as meroterpenoids, which are produced by Streptomyces species.[1][2] This family of molecules, characterized by a naphthoquinone core, has been investigated for a range of bioactivities.[2] While some furaquinocins have demonstrated cytotoxic effects, the potential antibacterial properties, particularly against Gram-positive bacteria, have been an area of scientific inquiry. This document provides a detailed overview of the current understanding of Furaquinocin A's antibacterial potential, including available data on related compounds, and outlines relevant experimental protocols.
It is important to note that initial research indicates this compound itself does not possess antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 micrograms/ml.[1] However, a related compound, Furaquinocin L, has shown activity against certain Gram-positive bacteria.[2][3] Therefore, this document will present data on Furaquinocin L to provide context and potential avenues for future research in this compound class.
Quantitative Data Summary
The antibacterial activity of furaquinocins has been evaluated using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The available data for Furaquinocin L against Gram-positive bacteria is summarized in the table below.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Furaquinocin L | Bacillus subtilis DSM 10 | 64 µg/mL[3] |
| Furaquinocin L | Staphylococcus aureus Newman | 2 µg/mL[3] |
| This compound | Gram-positive & Gram-negative bacteria | > 1000 µg/mL[1] |
| Furaquinocin K | Tested bacterial strains | No antagonistic activity[3] |
Mechanism of Action
The precise mechanism of action for this compound against bacteria has not been elucidated, largely due to its lack of significant antibacterial activity. However, the antibacterial action of the broader class of naphthoquinones is thought to involve several mechanisms, primarily centered around the generation of reactive oxygen species (ROS).[4][5] This can lead to oxidative stress within the bacterial cell, causing damage to DNA, proteins, and lipids, ultimately resulting in cell death.[5] Some naphthoquinones have also been shown to interfere with bacterial DNA replication and repair processes.[6]
Proposed General Mechanism of Naphthoquinones
Caption: Proposed mechanism of action for antibacterial naphthoquinones.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as a furaquinocin derivative, against Gram-positive bacteria using the broth microdilution method. This method is a standard and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.
Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (e.g., this compound or its analogs)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate test compound dilution to each well in a row, creating a final volume of 100 µL and the desired final concentrations.
-
Include a positive control (antibiotic) and a negative control (vehicle) in separate wells.
-
Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.
-
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The available evidence suggests that this compound is not a viable candidate as an antibacterial agent against Gram-positive bacteria.[1] However, the activity of its analog, Furaquinocin L, particularly against Staphylococcus aureus, indicates that the furaquinocin scaffold may warrant further investigation through structural modifications.[3] Future research could focus on synthesizing derivatives of Furaquinocin L to enhance its antibacterial potency and broaden its spectrum of activity. Additionally, detailed mechanistic studies on active furaquinocin compounds are necessary to elucidate their specific bacterial targets and pathways of inhibition. Such studies would be invaluable for the rational design of new and effective antibacterial agents.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Experimental Protocols for Studying Furaquinocin A Bioactivity
Introduction
Furaquinocin A is a member of the meroterpenoid class of natural products, which are hybrid compounds derived from both polyketide and terpenoid biosynthetic pathways.[1][2][3] Produced by Streptomyces species, furaquinocins have garnered interest for their significant biological activities, including potent antitumor and antibacterial properties.[1][4][5] this compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and B16 melanoma cells, and antibacterial activity against Gram-positive bacteria.[2][6][7]
These application notes provide detailed protocols for investigating the cytotoxic and antibacterial bioactivities of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described are standard assays for quantifying cytotoxicity (IC₅₀) and antibacterial potency (MIC).
Section 1: Assessment of Cytotoxic Activity
The antitumor properties of this compound can be quantified by assessing its cytotoxicity against various cancer cell lines. A primary method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. To investigate the mechanism, subsequent analyses can focus on key signaling pathways involved in cell cycle arrest and apoptosis, such as the p53 pathway, which is often activated in response to DNA damage.[8][9][10]
Quantitative Data Summary: Cytotoxicity of Furaquinocins
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Furaquinocin derivatives against various cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ Value |
| Furaquinocin K | HepG2 | Hepatocellular Carcinoma | 12.6 µg/mL |
Table 1: Summary of reported IC₅₀ values for Furaquinocin compounds. Data sourced from[6][11].
Protocol 1.1: Cell Viability (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value of this compound.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of twofold serial dilutions in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time can be optimized based on the cell line's doubling time.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Protocol 1.2: Western Blot for p53 Pathway Activation
This protocol is for assessing the protein levels of p53 and its downstream target, p21, to determine if this compound induces the p53 signaling pathway.
Materials:
-
Treated cell lysates from Protocol 1.1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells in a 6-well plate with this compound at concentrations around the IC₅₀ value for 24 hours. Wash cells with cold PBS and add lysis buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p53, mouse anti-p21, diluted in blocking buffer) overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine if this compound treatment leads to an increase in p53 and p21 protein levels.
References
- 1. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Furaquinocin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Furaquinocin A. The content is designed to address specific experimental challenges with practical solutions, detailed protocols, and quantitative data.
Section 1: Troubleshooting Guides
Low Yield in Furanonaphthalene Core Construction via Diels-Alder Reaction
Question: My Diels-Alder reaction between a furan derivative and a dienophile to form the furanonaphthalene precursor is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Diels-Alder reaction with furan dienes are a common issue, primarily due to the aromaticity of the furan ring, which makes it a less reactive diene, and the reversibility of the reaction.[1][2][3][4] Here’s a systematic approach to troubleshoot this problem:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Common Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Poor Reactivity of Furan: The aromatic character of furan reduces its diene reactivity.[1][3] | 1. Increase Electron Density of Furan: Introduce electron-donating groups (e.g., alkyl, alkoxy) on the furan ring to enhance its HOMO energy and accelerate the reaction.[5][6] 2. Use a More Reactive Dienophile: Employ dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides).[5][6] |
| Reversible Reaction: The Diels-Alder reaction with furan is often reversible, and the equilibrium may favor the starting materials at higher temperatures.[2][4] | 1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to shift the equilibrium towards the product. 2. Use Lewis Acid Catalysis: Lewis acids can accelerate the forward reaction rate more than the retro-Diels-Alder reaction, allowing for lower reaction temperatures.[7][8][9][10] | |
| Formation of Exo Isomer | Thermodynamic Control: While the endo product is kinetically favored, the exo adduct is often the thermodynamically more stable product in furan Diels-Alder reactions.[2][11] | 1. Shorter Reaction Times: Monitor the reaction closely and stop it when the kinetically favored endo product is at its maximum concentration. 2. Lower Temperature: Running the reaction at a lower temperature can favor the formation of the kinetic endo product. |
| Side Reactions | Lewis Acid-Mediated Polymerization: Strong Lewis acids can cause polymerization of furan or the dienophile. | 1. Use Milder Lewis Acids: Consider using milder or sterically hindered Lewis acids. 2. Optimize Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the furan derivative (1.0 equiv) and the dienophile (1.1 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) (0.1 - 1.1 equiv) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Work-up: Allow the mixture to warm to room temperature, and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Poor Stereocontrol in the Co-complex Mediated 1,2-Shift (Nicholas Reaction)
Question: I am struggling to control the stereochemistry during the Nicholas reaction for the establishment of the C(2)-C(3) stereochemical relationship. What are the key factors influencing stereoselectivity?
Answer: The Nicholas reaction provides a powerful method for generating a stable propargyl cation complexed with dicobalt octacarbonyl, which can then be attacked by a nucleophile.[12][13][14][15] The stereochemical outcome is highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions.
Logical Relationship Diagram for Stereocontrol:
Caption: Key factors influencing the diastereoselectivity of the Nicholas reaction.
Troubleshooting Stereoselectivity:
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | Non-selective Nucleophilic Attack: The nucleophile may attack the stabilized cation from either face with similar facility. | 1. Use a Bulky Nucleophile: A sterically demanding nucleophile will favor attack from the less hindered face of the cation. 2. Intramolecular Reaction: If possible, tether the nucleophile to the alkyne-cobalt complex to favor an intramolecular attack, which is often highly stereoselective.[16] |
| Equilibration of the Cation: The propargyl cation may be equilibrating, leading to a loss of stereochemical information. | 1. Lower the Reaction Temperature: Performing the reaction at lower temperatures can often suppress equilibration. 2. Use a More Reactive Nucleophile: A highly reactive nucleophile will trap the cation faster than it can equilibrate. | |
| Formation of Side Products | Decomposition of the Cobalt Complex: The dicobalt hexacarbonyl complex can be sensitive to air and moisture. | 1. Rigorous Inert Atmosphere: Ensure all steps are carried out under a strictly inert atmosphere. 2. Use Fresh Reagents: Use freshly opened or purified dicobalt octacarbonyl. |
| Elimination Reactions: The stabilized cation may undergo elimination instead of nucleophilic attack. | 1. Use a Non-basic Nucleophile: Avoid strongly basic nucleophiles that can promote elimination. 2. Optimize Lewis Acid: The choice and amount of Lewis acid can influence the propensity for elimination. |
Experimental Protocol: Nicholas Reaction
-
Complexation: In a flame-dried flask under an inert atmosphere, dissolve the propargyl alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane). Add dicobalt octacarbonyl (1.1 equiv) portion-wise at room temperature. Stir the reaction until the complexation is complete (monitored by TLC, typically a color change is observed).
-
Cation Formation and Nucleophilic Attack: Cool the solution to -78 °C. In a separate flask, prepare a solution of the nucleophile (1.5-2.0 equiv) in an anhydrous solvent. To the cobalt complex solution, add a Lewis acid (e.g., BF₃·OEt₂) (1.1 equiv) dropwise. After stirring for a short period, add the nucleophile solution slowly.
-
Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Work-up and Purification of the Complex: Warm the mixture to room temperature and perform an aqueous work-up. The resulting cobalt-complexed product is often stable enough to be purified by column chromatography on silica gel.[14]
-
Decomplexation: Dissolve the purified cobalt complex in a suitable solvent (e.g., acetone, acetonitrile). Add an oxidizing agent (e.g., ceric ammonium nitrate (CAN), I₂) portion-wise until the reaction is complete (indicated by a color change and confirmed by TLC).
-
Final Purification: Perform an aqueous work-up and purify the final product by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I improve the E/Z selectivity of the Horner-Wadsworth-Emmons (HWE) reaction for the side chain synthesis?
A1: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the structure of the phosphonate ylide.
-
For (E)-selectivity: The standard HWE reaction conditions, using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base in a non-polar solvent like THF, generally favor the formation of the thermodynamically more stable (E)-alkene.[17][18][19]
-
For (Z)-selectivity: To obtain the (Z)-alkene, the Still-Gennari modification is highly effective. This involves using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures.[17][20]
Comparative Data for HWE Selectivity:
| Phosphonate Reagent | Base/Additive | Solvent | Temperature (°C) | Typical E/Z Ratio |
| Triethyl phosphonoacetate | NaH | THF | 0 to 25 | >95:5 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | <5:95 |
| Diaryl phosphonoacetate (Ando modification) | NaH / NaI | THF | -78 to 0 | <1:99 |
Q2: I am having trouble with the late-stage deprotection of a silyl ether protecting group without affecting other sensitive functional groups. What are my options?
A2: Selective deprotection of silyl ethers is a common challenge. The choice of deprotection agent depends on the specific silyl group and the other functionalities present in the molecule.
Orthogonal Deprotection Strategy:
Caption: An example of an orthogonal deprotection strategy for silyl ethers.
Common Silyl Ether Deprotection Methods:
| Silyl Group | Reagent | Conditions | Selectivity Notes |
| TMS (Trimethylsilyl) | K₂CO₃, MeOH | Room Temp | Very labile, easily removed under mild conditions. |
| TES (Triethylsilyl) | PPTS, MeOH/CH₂Cl₂ | 0 °C | More stable than TMS, can be removed in the presence of TBS and TBDPS.[21][22] |
| TBS (tert-Butyldimethylsilyl) | TBAF, THF | Room Temp | Common fluoride-based deprotection. Stability is intermediate. |
| TBDPS (tert-Butyldiphenylsilyl) | HF·Pyridine, THF | 0 °C to Room Temp | Very robust, often requires stronger conditions for removal.[21] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | MgBr₂, Et₂O | Room Temp | Can be removed under conditions that do not affect many other protecting groups. |
Q3: What are the best practices for purifying the cobalt-complexed intermediates from the Nicholas reaction?
A3: The cobalt-complexed intermediates of the Nicholas reaction are often colored (red or brown) and can be purified by column chromatography.[14]
-
Stationary Phase: Silica gel is commonly used. It is advisable to use a less acidic grade of silica gel or to deactivate it by pre-treating with a small amount of a non-polar solvent containing ~1% triethylamine to prevent decomposition of the complex.
-
Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate or hexanes and dichloromethane, is typically used. The polarity should be kept as low as possible to prevent streaking and decomposition.
-
Handling: The complexes are generally air-sensitive, so it is recommended to perform the chromatography relatively quickly and to avoid prolonged exposure to air and light. The fractions can be collected under an inert atmosphere. Paper chromatography has also been reported for the separation of cobalt complexes.[23]
References
- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. chegg.com [chegg.com]
- 4. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicholas reaction - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. youtube.com [youtube.com]
- 16. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 23. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Furaquinocin A Production
Welcome to the technical support center for the optimization of Furaquinocin A yield from Streptomyces fermentation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a natural polyketide-isoprenoid hybrid compound that demonstrates potent antitumor activity.[1] It is a type of meroterpenoid, a class of natural products with diverse and promising bioactivities.[2] The primary producer of this compound is the bacterial strain Streptomyces sp. KO-3988.[1][3]
Q2: What is the biosynthetic pathway for this compound?
A2: this compound biosynthesis is a complex process involving both polyketide and isoprenoid pathways.[1] A key intermediate in this pathway is 8-amino-flaviolin (8-AF), which undergoes a series of enzymatic reactions, including reductive deamination, methylation, and prenylation, to form the final this compound structure.[4][5] The biosynthetic gene cluster responsible for this compound production has been identified and is designated as the "fur" gene cluster.[1] Understanding this pathway is crucial for targeted genetic engineering strategies to improve yield.
Q3: What are the general challenges in optimizing the production of secondary metabolites like this compound from Streptomyces?
A3: Production of secondary metabolites by Streptomyces is often low in wild-type strains and occurs during the stationary phase of growth.[6][7] Key challenges include:
-
Low Titers: Wild-type strains typically produce the desired compound in very small quantities.[6][8]
-
Complex Regulation: The activation of biosynthetic gene clusters is tightly regulated and involves intricate signaling pathways that are not fully understood.[7][8]
-
Media and Culture Optimization: Identifying the optimal nutritional and environmental conditions is critical and can be resource-intensive.[9][10][11]
-
Batch-to-Batch Variability: Maintaining consistent yield across different fermentation batches can be difficult due to slight variations in conditions.[12]
-
Genetic Instability: High-producing strains can sometimes lose their productivity over successive generations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound fermentation.
Q4: Issue - Low or no this compound yield despite using a known producing strain.
A4: This is a common issue that can stem from several factors related to the culture conditions and medium composition.
-
Possible Cause 1: Suboptimal Fermentation Medium. The composition of your fermentation medium is critical. Carbon and nitrogen sources, as well as trace elements, significantly impact secondary metabolite production.[9][13]
-
Suggested Solution: Systematically optimize your medium components. Start with a rich medium like GSS (Glucose Soybean Meal Starch) and then use a "one-factor-at-a-time" (OFAT) or Response Surface Methodology (RSM) approach to identify optimal concentrations of key nutrients like glucose, soluble starch, and soybean meal.[13][14] For example, studies on other Streptomyces have shown that a glucose concentration of around 3-4% can be optimal, with higher concentrations sometimes leading to decreased yield.[13][14]
-
-
Possible Cause 2: Inadequate Inoculum. The age and density of the seed culture used to inoculate the production fermenter can dramatically affect the outcome.
-
Suggested Solution: Ensure your seed culture is in the late logarithmic to early stationary phase of growth. A typical protocol involves a two-stage seed culture development.[15] Optimize the seed age (e.g., 3-5 days) and inoculum volume (e.g., 5-10% v/v) to find the best conditions for your specific strain and fermenter setup.[14][16]
-
-
Possible Cause 3: Incorrect Physical Fermentation Parameters. pH, temperature, aeration, and agitation are critical parameters that must be tightly controlled.
-
Suggested Solution: The optimal pH for Streptomyces growth and secondary metabolite production is typically between 6.0 and 8.0.[14] An initial pH of 6.5 has been shown to be effective for similar compounds.[14] Maintain a temperature of around 28°C.[11][17] Ensure adequate aeration (e.g., 1 vvm) and agitation (e.g., 200-500 rpm in a bioreactor) to maintain a dissolved oxygen (DO) level above 20% saturation, as this compound synthesis is an aerobic process.[10][11][13]
-
The following flowchart provides a logical approach to troubleshooting low yield:
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 11. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN105754912A - Seed culture medium for producing vancomycin through fermentation of streptomyces orientalis and cultivation method - Google Patents [patents.google.com]
- 16. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of FK-506 production in Streptomyces tsukubaensis by modulation of Crp-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yield in Furaquinocin A chemical synthesis
Welcome to the technical support center for the chemical synthesis of Furaquinocin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, particularly those related to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound that can lead to low yields?
A1: Based on established synthetic routes, three key stages are particularly sensitive and can significantly impact the overall yield:
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Dynamic Kinetic Asymmetric Transformation (DYKAT) of Baylis-Hillman Adducts: This initial step is crucial for establishing the correct stereochemistry of the dihydrobenzofuran core. Low yields or poor enantioselectivity are common challenges.
-
Reductive Heck Cyclization: The intramolecular cyclization to form the dihydrobenzofuran ring is a pivotal C-C bond formation. Incomplete conversion, side reactions, or catalyst deactivation can lead to diminished yields.
-
Naphthoquinone Annulation: The construction of the naphthoquinone moiety using squaric acid derivatives is a multi-step process that can be prone to low yields due to the sensitivity of the intermediates and the reaction conditions required.
Troubleshooting Guides
Issue 1: Low Yield or Enantioselectivity in the DYKAT of Baylis-Hillman Adducts
The Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful method for setting the stereocenter of the furan ring in this compound precursors. However, achieving high yield and enantioselectivity can be challenging.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of the palladium catalyst and the chiral ligand is paramount. The Trost ligand, a chiral bisphosphine, has been successfully employed. Ensure the catalyst and ligand are of high purity and handled under inert conditions.
-
Solvent and Temperature: The reaction is highly sensitive to the solvent system and temperature. Dichloromethane (DCM) is a commonly used solvent. The optimal temperature should be empirically determined, but starting at room temperature and adjusting as needed is a good approach.
-
Substrate Quality: The Baylis-Hillman adduct precursor must be pure. Impurities can poison the catalyst and lead to side reactions.
Summary of Optimized Conditions for DYKAT
| Parameter | Recommended Condition | Expected Outcome |
| Catalyst | [Pd₂(dba)₃]·CHCl₃ | High catalytic activity |
| Ligand | (R,R)-Trost Ligand | High enantioselectivity (>95% ee) |
| Solvent | Dichloromethane (DCM) | Good solubility and reactivity |
| Temperature | Room Temperature | Optimal balance of reaction rate and selectivity |
| Reaction Time | 12-24 hours | Complete conversion |
Experimental Protocol: DYKAT of Baylis-Hillman Adduct
-
To a solution of the Baylis-Hillman carbonate (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere is added the chiral ligand (0.015 eq).
-
The mixture is stirred for 15 minutes at room temperature.
-
The palladium catalyst (0.005 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting Low Yield in DYKAT
Caption: Troubleshooting workflow for the DYKAT reaction.
Issue 2: Poor Conversion in the Reductive Heck Cyclization
The reductive Heck cyclization is employed to construct the dihydrobenzofuran core of this compound. Low conversion rates can be a significant bottleneck.
Troubleshooting Steps:
-
Catalyst System: A common catalyst system is Pd(OAc)₂ with a phosphine ligand such as P(o-tol)₃. The choice of base is also critical, with tertiary amines like triethylamine often used.
-
Reaction Conditions: The reaction is typically run at elevated temperatures (e.g., in refluxing acetonitrile). Ensure the reaction is maintained under a strictly inert atmosphere to prevent catalyst oxidation.
-
Additives: The addition of a formic acid source as a hydride donor is necessary for the reductive pathway. Triethylammonium formate is a common choice.
Summary of Optimized Conditions for Reductive Heck Cyclization
| Parameter | Recommended Condition | Expected Outcome |
| Catalyst | Pd(OAc)₂ | Efficient cyclization |
| Ligand | P(o-tol)₃ | Stabilizes the catalyst |
| Base | Triethylamine | Neutralizes generated acid |
| Hydride Source | Triethylammonium formate | Promotes the reductive pathway |
| Solvent | Acetonitrile | High boiling point for reflux |
| Temperature | Reflux | Drives the reaction to completion |
Experimental Protocol: Reductive Heck Cyclization
-
A solution of the aryl iodide precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq), and triethylamine (3.0 eq) in acetonitrile (0.05 M) is prepared in a flame-dried flask under argon.
-
Triethylammonium formate (2.0 eq) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC. Upon completion (typically 12-18 hours), the mixture is cooled to room temperature.
-
The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Experimental Workflow for Reductive Heck Cyclization
Caption: Workflow for the Reductive Heck Cyclization.
Issue 3: Low Yield in Naphthoquinone Annulation
The construction of the naphthoquinone ring often involves the reaction of a lithiated species with a squaric acid derivative, followed by thermal rearrangement and oxidation. This sequence can be low-yielding if not carefully controlled.
Troubleshooting Steps:
-
Organolithium Formation: Ensure the complete formation of the organolithium reagent by using freshly titrated n-butyllithium and maintaining a low temperature (-78 °C).
-
Squaric Acid Derivative Quality: The squaric acid derivative should be pure and dry.
-
Thermal Rearrangement: The thermal rearrangement step requires careful temperature control. Overheating can lead to decomposition.
-
Oxidation: The final oxidation step to form the quinone is typically achieved with an oxidizing agent like ceric ammonium nitrate (CAN). The reaction should be quenched promptly upon completion to avoid over-oxidation.
Summary of Optimized Conditions for Naphthoquinone Annulation
| Step | Reagent/Condition | Purpose |
| Lithiation | n-BuLi, THF, -78 °C | Formation of the nucleophile |
| Addition | Di-tert-butyl squarate | Electrophilic partner |
| Rearrangement | Toluene, Reflux | Ring expansion |
| Oxidation | Ceric Ammonium Nitrate (CAN) | Formation of the naphthoquinone |
Experimental Protocol: Naphthoquinone Annulation
-
To a solution of the dihydrobenzofuran precursor (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under argon is added n-butyllithium (1.1 eq) dropwise. The solution is stirred for 30 minutes.
-
A solution of di-tert-butyl squarate (1.2 eq) in THF is added dropwise, and the reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
The crude intermediate is dissolved in toluene and heated to reflux for 2 hours.
-
After cooling, the solvent is removed, and the residue is dissolved in a mixture of acetonitrile and water.
-
Ceric ammonium nitrate (2.5 eq) is added in portions, and the mixture is stirred vigorously for 30 minutes.
-
The reaction is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Signaling Pathway Analogy for Naphthoquinone Annulation
Caption: Key transformations in the Naphthoquinone Annulation.
Technical Support Center: Furaquinocin A Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Furaquinocin A using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound, presented in a question-and-answer format.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue in reverse-phase HPLC and can be caused by several factors.[1]
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Secondary Interactions: Acidic silanol groups on the silica-based column packing can interact with polar functional groups on this compound, causing tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the silanol groups, reducing unwanted interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume. Consider using a column with a larger internal diameter for preparative scale purification.[1]
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.
-
Solution: Implement a column cleaning protocol. A common procedure is to wash with progressively stronger solvents. Using a guard column can also protect the analytical column from strongly retained impurities.[3]
-
Question: My chromatogram shows peak fronting for this compound. What could be the reason?
Answer: Peak fronting is often associated with sample overload or issues with the sample solvent.
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Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.
-
Solution: Decrease the amount of sample injected onto the column.[4]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.[5]
-
Question: Why is my this compound peak splitting into two or more peaks?
Answer: Peak splitting can be caused by a few issues, often related to the column or sample preparation.
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Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through at different rates, leading to a split peak.
-
Solution: This often indicates column degradation. Reversing the column and flushing with a strong solvent may sometimes resolve the issue, but column replacement is often necessary.[6]
-
-
Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting.
-
Solution: Reduce the injection volume or dissolve the sample in a weaker solvent, ideally the mobile phase itself.[6]
-
-
Co-eluting Impurity: What appears to be a split peak may actually be two different, closely eluting compounds.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution.
-
Problem: Inconsistent Retention Times
Question: The retention time for this compound is drifting to shorter or longer times with each injection. What should I check?
Answer: Drifting retention times suggest a change in the HPLC system or mobile phase over time.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially after a gradient elution, can cause retention time drift.
-
Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.[7]
-
-
Mobile Phase Composition Change: The composition of the mobile phase can change due to evaporation of the more volatile solvent component (e.g., acetonitrile or methanol).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.[3]
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[7]
-
Question: My retention times are suddenly much shorter or longer than expected. What is the cause?
Answer: A sudden, significant shift in retention time usually points to a more abrupt change in the system.
-
Incorrect Mobile Phase: The wrong mobile phase composition will drastically alter retention.
-
Solution: Double-check that the correct mobile phases have been prepared and are being drawn from the correct solvent lines.
-
-
Flow Rate Change: A change in the flow rate will directly impact retention times.
-
Solution: Verify the pump is delivering the correct flow rate. Check for leaks in the system that could reduce the flow rate reaching the column.[7]
-
-
Column Degradation: A sudden loss of the stationary phase can lead to a rapid decrease in retention time.
-
Solution: This indicates a severe column problem, and the column will likely need to be replaced.
-
Problem: Baseline and Pressure Issues
Question: My baseline is noisy and/or drifting. How can I improve it?
Answer: A stable baseline is crucial for accurate quantification.
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.
-
Solution: Degas the mobile phase before use by sonication or helium sparging. Purge the pump to remove any trapped air.[7]
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially during gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous mobile phases.[5]
-
-
Detector Lamp Issues: An aging detector lamp can cause increased noise.
-
Solution: Check the lamp energy and replace it if it is low.[7]
-
Question: The system backpressure is too high or is fluctuating. What should I do?
Answer: Abnormal pressure is a sign of a blockage or a leak in the system.
-
High Backpressure: This is often due to a blockage.
-
Solution: Systematically isolate the source of the blockage by removing components (starting with the column) and checking the pressure. A common culprit is a blocked column frit, which can sometimes be cleared by back-flushing. Also, check for blocked tubing or a clogged in-line filter.[8]
-
-
Low Backpressure: This typically indicates a leak.
-
Solution: Carefully inspect all fittings and connections for signs of leakage. A loose fitting is a common cause.[1]
-
-
Pressure Fluctuations: This can be caused by air in the pump.
-
Solution: Purge the pump to remove air bubbles. Ensure the mobile phase is properly degassed.[6]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound purification?
A1: this compound, a meroterpenoid natural product, is moderately non-polar. Therefore, a reverse-phase (RP) C18 column is the most common and suitable choice for its purification.[8] For higher resolution, columns with smaller particle sizes (e.g., 3 or 5 µm) are recommended. For preparative work, a larger particle size and column diameter would be appropriate.
Q2: What is a good starting mobile phase for this compound purification?
A2: A common mobile phase for the separation of moderately non-polar natural products is a gradient of acetonitrile (or methanol) and water .[8] It is highly recommended to add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases to improve peak shape by suppressing the ionization of silanol groups on the column.[2]
Q3: At what wavelength should I detect this compound?
A3: this compound contains a conjugated naphthoquinone chromophore, which will have strong UV-Vis absorbance. Based on the structure, expect strong absorbance in the range of 254 nm to 370 nm .[9][10] It is advisable to run a UV-Vis spectrum of a crude extract or a partially purified sample to determine the optimal detection wavelength that maximizes the signal for this compound while minimizing interfering peaks.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most definitive way to confirm the identity of your peak is to couple the HPLC system to a mass spectrometer (LC-MS) . By monitoring for the expected mass-to-charge ratio (m/z) of this compound (C22H26O7, molecular weight approx. 402.4 g/mol ), you can selectively identify the correct peak.[11]
Q5: I see new, unexpected peaks appearing in my chromatogram over time. What could be happening?
A5: This could be due to the degradation of this compound. The furan ring in its structure can be susceptible to degradation under strongly acidic or basic conditions.[3] If your mobile phase is acidic, prolonged exposure, especially at elevated temperatures, could lead to the formation of degradation products.
-
To minimize degradation:
-
Prepare fresh samples and standards frequently.
-
Avoid prolonged storage of the sample in the autosampler.
-
Use the mildest acidic conditions necessary to achieve good chromatography.
-
Consider using formic acid instead of the stronger TFA if degradation is suspected.
-
Q6: My sample is a crude extract from Streptomyces. What pre-purification steps should I consider?
A6: Crude extracts are complex and can quickly contaminate an HPLC column. It is highly recommended to perform some sample cleanup before HPLC.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove very polar and very non-polar impurities.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column and instrument tubing.[12]
Experimental Protocols
Hypothetical HPLC Protocol for this compound Purification
This protocol is a general starting point and should be optimized for your specific instrument and sample.
| Parameter | Recommendation |
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm and 360 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve extract in Methanol/Water (1:1), filter through 0.22 µm filter |
Column Cleaning Protocol
| Step | Solvent | Flow Rate | Duration |
| 1 | Water/Acetonitrile (95:5) | 1.0 mL/min | 15 min |
| 2 | Acetonitrile | 1.0 mL/min | 15 min |
| 3 | Isopropanol | 0.5 mL/min | 30 min |
| 4 | Acetonitrile | 1.0 mL/min | 15 min |
| 5 | Re-equilibrate with initial mobile phase | 1.0 mL/min | 30 min |
Visualizations
Caption: General workflow for the purification of this compound from a crude extract.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cipac.org [cipac.org]
- 7. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actinomycin synthesis in Streptomyces antibioticus. Purification and properties of a 3-hydroxyanthranilate 4-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Furaquinocin A in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Furaquinocin A in solution. The information is designed to assist researchers in designing and executing experiments, ensuring the reliability and reproducibility of their results.
Troubleshooting Guide: Stability Issues of this compound
This guide addresses common stability-related problems encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound, like many organic compounds, has lower solubility in aqueous solutions compared to organic solvents like DMSO. | - Vortex or sonicate the solution for several minutes. - Gently warm the solution in a 37°C water bath. - Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically <0.5%) to maintain solubility and minimize solvent effects on cells. - If precipitation persists, consider preparing a fresh, lower concentration stock solution in DMSO. |
| Loss of biological activity over time in prepared solutions. | Degradation of this compound due to factors such as pH, light exposure, or repeated freeze-thaw cycles. | - Prepare fresh working solutions from a frozen stock for each experiment.[1] - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[2] - Protect solutions from light by using amber vials or wrapping containers in foil. - Store stock solutions at -20°C or -80°C for long-term stability. For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[1] |
| Inconsistent experimental results between batches. | Variability in the actual concentration of this compound due to degradation during storage or handling. | - Implement a consistent protocol for solution preparation and storage. - Qualify new batches of this compound by measuring its biological activity (e.g., IC50 determination) before use in critical experiments. - Regularly check the purity of long-term stock solutions using analytical methods like HPLC, if available. |
| Unexpected color change in the solution. | Potential degradation of the naphthoquinone moiety, which is colored. This can be influenced by pH and light.[3][4] | - Discard the solution and prepare a fresh one. - Ensure the pH of the buffer is within a stable range for furanonaphthoquinones (near neutral is often preferable, though this is compound-specific).[5][6][7] - Minimize exposure to ambient light during solution preparation and experiments. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of this compound?
-
Solvent: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For many small molecules in DMSO, storage at -20°C for up to 3 months is acceptable.[1] Protect from light.
2. How stable is this compound in aqueous culture medium?
3. What are the signs of this compound degradation?
Degradation may be indicated by:
-
A visible color change in the solution.
-
Precipitation.
-
A decrease in the expected biological activity (e.g., requiring a higher concentration to achieve the same effect).
-
The appearance of new peaks in an HPLC chromatogram.
4. Can I perform a quick stability test for my this compound solution?
While a full stability study is complex, you can perform a simple functional check. Compare the biological activity (e.g., in a cytotoxicity assay) of a freshly prepared solution with an aged solution. A significant decrease in potency suggests degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate under each condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) if available.
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14][15][16][17]
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, as a furanonaphthoquinone, is proposed to induce apoptosis in cancer cells through the generation of mitochondrial reactive oxygen species (ROS). This overproduction of ROS can lead to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, and potentially modulate the PI3K/Akt survival pathway.[18][19][20][21][22][23][24][25][26] The activation of pro-apoptotic signaling cascades culminates in the activation of executioner caspases, like caspase-3, leading to the characteristic hallmarks of apoptosis.[27][28]
Experimental Workflow: Assessing this compound Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan - Ask this paper | Bohrium [bohrium.com]
- 6. scribd.com [scribd.com]
- 7. View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan [ajpojournals.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The interplay of ROS and the PI3K/Akt pathway in autophagy regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]
- 22. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ROS-mediated activation of JNK/p38 contributes partially to the pro-apoptotic effect of ajoene on cells of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Involvement of reactive oxygen species and caspase 3 activation in arsenite-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Furaquinocin A Biosynthetic Pathway Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Furaquinocin A biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cloning the this compound biosynthetic gene cluster (BGC)?
A1: The this compound BGC is large, which presents several challenges. Standard plasmid vectors may not accommodate the entire cluster, and the high GC content of Streptomyces DNA can lead to PCR amplification failures and sequencing difficulties.[1][2][3] Transformation efficiency into Streptomyces hosts can also be low for large constructs.
Q2: Why is the expression of this compound biosynthetic enzymes in E. coli often problematic?
A2: Many Streptomyces genes, including those in the this compound pathway, are difficult to express in E. coli due to high GC content and differences in codon usage. This can result in low protein yields or the formation of insoluble inclusion bodies.[4] Additionally, post-translational modifications required for enzyme activity in Streptomyces may not occur in E. coli.
Q3: What are the key enzymes in the this compound biosynthetic pathway that are common sources of experimental failure?
A3: The prenyltransferase Fur7 is a critical enzyme that is often a focus of study. Challenges can arise in expressing and purifying this enzyme in a soluble and active form.[5] Additionally, the enzymes responsible for the early steps of polyketide synthesis and subsequent cyclization reactions can be difficult to characterize.[6][7]
Q4: What are the most critical parameters for optimizing this compound production in a heterologous Streptomyces host?
A4: The production of secondary metabolites like this compound in Streptomyces is highly sensitive to fermentation conditions. Key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), initial pH, temperature, and aeration.[8][9][10][11]
Troubleshooting Guides
Gene Cloning and Heterologous Expression
Problem: Low success rate in cloning the entire this compound BGC.
dot
Caption: Troubleshooting workflow for cloning the this compound BGC.
Detailed Methodologies:
-
Bacterial Artificial Chromosome (BAC) Cloning Protocol:
-
Prepare high-molecular-weight genomic DNA from Streptomyces sp. KO-3988.
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., BamHI) and select for large fragments (>100 kb) using pulsed-field gel electrophoresis.[12]
-
Ligate the size-selected DNA fragments into a BAC vector (e.g., pESAC13).[12]
-
Transform the ligation mixture into a suitable E. coli host.
-
Screen the resulting BAC library for clones containing the this compound BGC using PCR with primers specific to known genes in the cluster.
-
Problem: Low yield or insoluble expression of this compound pathway enzymes (e.g., Fur7) in E. coli.
dot
Caption: Troubleshooting workflow for expressing this compound enzymes in E. coli.
Detailed Methodologies:
-
Protocol for Heterologous Protein Expression in E. coli:
-
Clone the codon-optimized gene for the target enzyme into an expression vector (e.g., pET-28a(+)).
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and reduce the temperature to 18-25°C.
-
Continue to culture for 12-16 hours.
-
Harvest the cells by centrifugation and lyse them by sonication.
-
Separate the soluble and insoluble fractions by centrifugation and analyze both fractions by SDS-PAGE.[13][14][15]
-
Fermentation and Metabolite Analysis
Problem: Low or no production of this compound in a heterologous Streptomyces host.
dot
Caption: Logical flow for optimizing this compound production.
Detailed Methodologies:
-
Protocol for Fermentation and Metabolite Extraction:
-
Inoculate a seed culture of the heterologous Streptomyces strain in a suitable medium (e.g., TSB).
-
Transfer the seed culture to the production medium. Test different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract).[8][9]
-
Incubate the production culture at a range of temperatures (e.g., 25-30°C) and initial pH values (e.g., 6.0-8.0).[8][9]
-
Take samples at different time points (e.g., daily for 7-12 days).[8][9]
-
Separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.[16][17]
-
Evaporate the ethyl acetate extract to dryness and resuspend in a suitable solvent (e.g., methanol) for HPLC analysis.[16][17]
-
-
HPLC Analysis Protocol:
-
Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[18][19]
-
Monitor the elution profile using a diode array detector and a mass spectrometer.
-
Compare the retention time and mass spectrum of the peaks with an authentic standard of this compound.
-
Quantitative Data on Fermentation Optimization:
| Parameter Optimized | Starting Yield | Optimized Yield | Fold Increase | Reference |
| Fermentation Conditions | 92.8 mg/L | 264.7 mg/L | 2.8 | [9] |
| Medium Components | 952.3 mg/L | 1601.9 mg/L | 1.68 | [8] |
| Multilevel Engineering | 17 mg/L | 113 mg/L | 6.65 | [20] |
In Vitro Enzymatic Assays
Problem: No or low activity observed in the in vitro assay for the prenyltransferase Fur7.
dot
Caption: Troubleshooting guide for the in vitro Fur7 enzymatic assay.
Detailed Methodologies:
-
In Vitro Prenyltransferase Assay Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.0), MgCl2 (e.g., 5 mM), the polyketide substrate (e.g., 2-methoxy-3-methyl-flaviolin), and the prenyl donor (geranyl diphosphate, GPP).[21]
-
Initiate the reaction by adding the purified Fur7 enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., overnight).[21]
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to detect the formation of the prenylated product.[21]
-
Quantitative Data for Fur7 Enzyme Kinetics:
| Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| 2-methoxy-3-methyl-flaviolin | 0.054 ± 0.005 | (0.66 ± 0.02) x 10⁻³ | [5] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 12. Streptomyces BAC Cloning of a Large-Sized Biosynthetic Gene Cluster of NPP B1, a Potential SARS-CoV-2 RdRp Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous protein expression in E. coli [protocols.io]
- 14. youtube.com [youtube.com]
- 15. htslabs.com [htslabs.com]
- 16. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. banglajol.info [banglajol.info]
- 18. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 21. Biochemical characterization of a multiple prenyltransferase from Tolypocladium inflatum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Furaquinocin A Gene Cluster Expression
Welcome to the technical support center for the expression of the Furaquinocin A biosynthetic gene cluster (BGC). This compound is a potent antitumor agent, a hybrid polyketide-isoprenoid natural product originally isolated from Streptomyces sp. KO-3988[1]. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges and enhancing production yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general strategy for expressing the this compound gene cluster?
A1: The this compound (fur) gene cluster is typically expressed heterologously. The general workflow involves identifying and cloning the ~25 kb BGC from the native producer, Streptomyces sp. KO-3988, into a suitable expression vector[1]. This vector is then introduced into a genetically tractable and high-producing chassis strain, such as Streptomyces lividans TK23 or Streptomyces albus, for subsequent fermentation and analysis[1][2].
Q2: Why is my heterologous host not producing any this compound?
A2: A complete lack of production can stem from several issues:
-
Transcriptional Silence: The promoters within the native BGC may not be recognized efficiently by the heterologous host's RNA polymerase.
-
Codon Mismatch: Although less common within Streptomyces, differences in codon usage can lead to poor translation of key enzymes.
-
Precursor Limitation: The host may not produce sufficient quantities of the necessary precursors, which include five molecules of malonyl-CoA and the isoprenoid donor geranyl pyrophosphate (GPP)[3].
-
Toxicity: High-level expression of some biosynthetic enzymes or the final product could be toxic to the host strain.
-
Genetic Instability: Large, repetitive BGCs can be prone to deletion or rearrangement in the host.
Q3: What are the key precursors for this compound biosynthesis?
A3: The biosynthesis is a hybrid pathway requiring:
-
Polyketide portion: Derived from five molecules of malonyl-CoA to form a 1,3,6,8-tetrahydroxynaphthalene (THN) scaffold[3].
-
Isoprenoid portion: Derived from the mevalonate (MV) pathway, which provides the geranyl pyrophosphate (GPP) unit that is attached to the polyketide core[1][4]. The native producer, Streptomyces sp. KO-3988, is notable for possessing two distinct MV pathway gene clusters[1].
Q4: Are there specific regulatory genes within the fur cluster I should be aware of?
A4: Yes, like many secondary metabolite BGCs, the fur cluster contains pathway-specific regulatory genes. While detailed characterization is ongoing, activating these regulators, for example by placing them under the control of a strong constitutive promoter, is a common strategy to drive expression of the entire cluster[5]. Identifying and overexpressing cluster-situated activators is a key strategy for unlocking silent BGCs[5][6].
Section 2: Troubleshooting Guide
This guide addresses the common problem of low production yield.
Problem: Low or inconsistent yield of this compound.
This is the most frequent challenge. The following workflow can help diagnose and resolve the bottleneck.
Workflow for Diagnosing Low Production
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Natural Product Chemist’s Guide to Unlocking Silent Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Scalability challenges for Furaquinocin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges associated with Furaquinocin A production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging to scale up?
A1: this compound is a polyketide-isoprenoid hybrid metabolite produced by Streptomyces sp. KO-3988 with potent antitumor activity.[1] Its complex biosynthesis, involving numerous enzymatic steps and precursor pathways, presents significant challenges for large-scale production. Key difficulties include low fermentation titers, intricate regulatory networks controlling its production, and the formation of multiple structurally related analogs that complicate downstream purification.
Q2: What are the key precursor pathways involved in this compound biosynthesis?
A2: The biosynthesis of this compound is a hybrid pathway that relies on two primary precursor sources: the polyketide pathway for the naphthoquinone core and the mevalonate (MV) pathway for the isoprenoid side chain. The producing organism, Streptomyces sp. KO-3988, uniquely possesses two distinct mevalonate pathway gene clusters.[1] Understanding and optimizing the flux through these pathways is critical for enhancing this compound yield.
Q3: Is heterologous expression a viable strategy for scaling up this compound production?
A3: Heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable host, such as Streptomyces lividans, has been successfully demonstrated.[2] However, scalability challenges in heterologous systems can arise from codon usage bias, precursor supply limitations, and the need for post-translational modifications of biosynthetic enzymes.[3]
Q4: What are the major considerations for downstream purification of this compound?
A4: The purification of this compound from fermentation broth is a multi-step process that typically involves solvent extraction and chromatographic separations. A major challenge is the presence of other Furaquinocin analogs (B, C, D, etc.) with similar physicochemical properties, which can co-elute during chromatography, necessitating high-resolution techniques for separation.[4][5]
Troubleshooting Guides
Problem 1: Low or No Production of this compound in Fermentation
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Medium | Systematically optimize medium components. Start with a rich medium like GSS (Glucose-Soybean-Starch) and evaluate different carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[2] A one-factor-at-a-time (OFAT) or response surface methodology (RSM) approach can be employed to identify optimal concentrations. |
| Inadequate Aeration and Agitation | Ensure sufficient dissolved oxygen levels by optimizing agitation speed and aeration rate. Streptomyces are aerobic, and oxygen limitation can severely impact secondary metabolite production.[6] |
| Unfavorable pH and Temperature | Monitor and control the pH and temperature of the fermentation. The optimal ranges for Streptomyces growth and secondary metabolism are typically between pH 6.5-7.5 and 28-30°C.[7] |
| Strain Instability or Degeneration | Streptomyces strains can undergo genetic instability with repeated subculturing. To ensure consistent production, use fresh cultures from cryopreserved stocks for each fermentation run. |
| Complex Regulatory Control | The biosynthesis of secondary metabolites in Streptomyces is tightly regulated. Overexpression of positive regulatory genes or deletion of negative regulators within the this compound gene cluster can be explored to enhance production.[8] |
Problem 2: Difficulty in Purifying this compound
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Presence of Multiple Furaquinocin Analogs | Employ high-resolution chromatographic techniques. A combination of normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography may be necessary. High-performance counter-current chromatography (HPCCC) has also been effective for separating complex mixtures of natural products.[9] |
| Low Extraction Efficiency | This compound is intracellular, so efficient cell lysis is crucial before extraction. Use organic solvents like ethyl acetate or butanol for extraction from the mycelial cake. Adjusting the pH of the broth prior to extraction can also improve recovery. |
| Product Degradation | Furaquinocins may be sensitive to light, temperature, and pH extremes. Conduct all purification steps at low temperatures and protect samples from light where possible. |
Data Presentation: Fermentation Parameter Optimization
While specific yield data for this compound is not extensively published, the following tables provide a template for researchers to systematically optimize fermentation parameters and record their findings.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (at 20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | User Data | User Data |
| Soluble Starch | User Data | User Data |
| Glycerol | User Data | User Data |
| Maltose | User Data | User Data |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (at 10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soybean Meal | User Data | User Data |
| Yeast Extract | User Data | User Data |
| Peptone | User Data | User Data |
| Tryptone | User Data | User Data |
Experimental Protocols
Fermentation of Streptomyces sp. KO-3988 for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces sp. KO-3988 spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., GSS medium: 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K₂HPO₄, and 2 g/L CaCO₃, pH 7.2).[2]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a fermenter at 28°C with controlled pH (around 7.0) and aeration for 7-10 days.
-
-
Monitoring:
-
Aseptically withdraw samples daily to monitor pH, biomass (dry cell weight), and this compound production by HPLC.
-
Extraction and Purification of this compound
-
Harvesting:
-
At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
-
Extraction:
-
Extract the mycelial cake with ethyl acetate or a similar organic solvent.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Pool the fractions containing this compound (as determined by TLC or HPLC) and concentrate.
-
Perform a final purification step using reverse-phase HPLC (C18 column) with a methanol-water or acetonitrile-water gradient to obtain pure this compound.[5]
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3journals.org [e3journals.org]
- 6. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production [PeerJ] [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining NMR Spectroscopy for Furaquinocin Structure Confirmation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Furaquinocins.
Frequently Asked Questions (FAQs)
Q1: What is the standard set of NMR experiments required for the complete structure elucidation of a Furaquinocin?
A1: For complete structural characterization of Furaquinocins, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.[1] The recommended experiments include:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms (¹JCH).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (²JCH, ³JCH), which is crucial for piecing together the molecular skeleton.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning stereochemistry.
Q2: I am seeing overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve these?
A2: Overlapping signals are a common challenge in the NMR analysis of complex molecules like Furaquinocins. Here are a few strategies to resolve them:
-
Use a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and may resolve the overlap.
-
Increase the magnetic field strength: Higher field NMR spectrometers offer better spectral dispersion, which can separate overlapping peaks.
-
2D NMR techniques: 2D experiments like COSY and HSQC spread the signals into a second dimension, significantly improving resolution.[3] An HSQC spectrum, for instance, correlates each proton signal to its attached carbon, which often have a much wider chemical shift dispersion.
-
Selective 1D experiments: Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a specific proton and identify all other protons within the same spin system, helping to trace connectivities even in crowded regions.
Q3: My sample concentration is very low. How can I obtain a good quality NMR spectrum?
A3: Low sample concentration is a common issue when working with natural products. To improve the signal-to-noise ratio (S/N):
-
Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Use a cryoprobe: Cryogenically cooled probes significantly enhance sensitivity, allowing for the acquisition of high-quality spectra from smaller amounts of sample.
-
Optimize acquisition parameters: Ensure that the relaxation delay (d1) is appropriately set to allow for full relaxation of the nuclei between pulses, maximizing signal intensity. For ¹H NMR, a d1 of 1-2 seconds is typically sufficient, while for ¹³C NMR, a longer delay may be needed.
-
Use a higher magnetic field spectrometer: Higher field instruments provide better sensitivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | 1. Poor shimming of the magnetic field.2. Sample is not fully dissolved or contains particulate matter.3. Sample concentration is too high.4. Presence of paramagnetic impurities. | 1. Re-shim the spectrometer. Modern instruments have automated shimming routines that are usually effective.2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube. Ensure complete dissolution of the sample.3. Dilute the sample.4. Treat the sample with a chelating agent or pass it through a short column of silica gel to remove paramagnetic metals. |
| Incorrect peak phasing (peaks dip below the baseline) | Incorrect phase correction parameters (zero-order and first-order). | 1. Use the automatic phase correction routine in the NMR software.2. If automatic correction is insufficient, perform manual phase correction.[4] Adjust the zero-order phase (ph0) on a well-defined peak on one side of the spectrum, and then adjust the first-order phase (ph1) on a peak at the other end.[4] |
| Rolling or uneven baseline | 1. Incorrect baseline correction.2. Very broad signals from the sample or background signals from the NMR tube. | 1. Apply a baseline correction algorithm (e.g., polynomial fitting or Whittaker smoother) after phasing.[5]2. For broad background signals from the NMR tube (especially in ¹¹B or ²⁹Si NMR), using a quartz NMR tube can help.[5] Processing techniques like left-shifting the FID can also mitigate this issue.[5] |
| Solvent peaks are obscuring signals of interest | The residual non-deuterated solvent signal is very strong. | 1. Use a solvent suppression technique (e.g., presaturation or WET).2. Choose a different deuterated solvent where the residual peak does not overlap with your signals of interest. |
| Unexpected peaks in the spectrum | 1. Contamination from grease, plasticizers, or previous samples.2. Residual solvent from purification (e.g., ethyl acetate, dichloromethane). | 1. Ensure all glassware is scrupulously clean. Avoid using grease on joints. Use high-quality NMR tubes.2. Dry the sample under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane can sometimes help remove stubborn residual solvents. |
Data Presentation
Table 1: ¹H and ¹³C NMR Data for Furaquinocin K in CDCl₃ [6]
| Position | δC (ppm) | Type | δH (ppm) | Multiplicity (J in Hz) | COSY | HMBC |
| 2 | 87.72 | CH | 4.84 | q (6.6) | 16 | 3, 3a, 9b, 10, 2-Me, 3-Me |
| 2-Me | 15.32 | CH₃ | 1.46 | d (6.6) | 2 | 3 |
| 3 | 43.19 | CH | 2.50 | m | 2, 16 | 2, 3a, 9b, 10, 2-Me, 3-Me |
| 3-Me | 11.23 | CH₃ | 1.15 | d (7.0) | 3 | 2, 3a |
| 3a | 129.58 | C | - | - | - | - |
| 4 | 180.37 | C | - | - | - | - |
| 5 | 139.94 | C | - | - | - | - |
| 5a | 133.22 | C | - | - | - | - |
| 6 | 161.41 | C | - | - | - | - |
| 6-OH | - | OH | 12.89 | s | - | 5a, 6, 7 |
| 7 | 118.84 | CH | 7.23 | d (8.4) | 8 | 5a, 6, 8a, 9 |
| 8 | 124.96 | CH | 7.64 | t (8.0) | 7, 9 | 6, 8a, 9, 10 |
| 9 | 119.50 | CH | 7.55 | d (7.6) | 8 | 5a, 8, 8a, 10 |
| 9a | 152.01 | C | - | - | - | - |
| 9b | 115.06 | C | - | - | - | - |
| 10 | 182.26 | C | - | - | - | - |
| 11 | 123.64 | C | - | - | - | - |
| 12 | 148.24 | C | - | - | - | - |
| 13 | 111.95 | CH | 6.83 | s | - | 11, 12, 14, 15 |
| 14 | 26.69 | CH₂ | 3.42 | m | 15 | 11, 12, 13, 15 |
| 15 | 22.42 | CH₂ | 1.84 | m | 14, 16 | 11, 13, 14, 16, 17 |
| 16 | 31.84 | CH | 1.68 | m | 2, 3, 15, 17 | 15, 17 |
| 17 | 20.31 | CH₃ | 1.01 | d (6.8) | 16 | 15 |
Table 2: ¹H and ¹³C NMR Data for Furaquinocin L in CDCl₃ [6]
| Position | δC (ppm) | Type | δH (ppm) | Multiplicity (J in Hz) | COSY | HMBC |
| 2 | 91.40 | CH | 5.24 | q (6.6) | 16 | 3, 3a, 9b, 10, 2-Me, 3-Me |
| 2-Me | 15.30 | CH₃ | 1.52 | d (6.6) | 2 | 3 |
| 3 | 43.40 | CH | 2.55 | m | 2, 16 | 2, 3a, 9b, 10, 2-Me, 3-Me |
| 3-Me | 11.30 | CH₃ | 1.18 | d (7.0) | 3 | 2, 3a |
| 3a | 129.60 | C | - | - | - | - |
| 4 | 179.20 | C | - | - | - | - |
| 5 | 139.94 | C | - | - | - | - |
| 5a | 132.20 | C | - | - | - | - |
| 6 | 161.41 | C | - | - | - | - |
| 6-OH | - | OH | 12.89 | s | - | 5a, 6, 7 |
| 7 | 118.84 | CH | 7.23 | d (8.4) | 8 | 5a, 6, 8a, 9 |
| 8 | 124.96 | CH | 7.64 | t (8.0) | 7, 9 | 6, 8a, 9, 10 |
| 9 | 119.50 | CH | 7.55 | d (7.6) | 8 | 5a, 8, 8a, 10 |
| 9a | 152.01 | C | - | - | - | - |
| 9b | 115.06 | C | - | - | - | - |
| 10 | 182.26 | C | - | - | - | - |
| 11 | 123.64 | C | - | - | - | - |
| 12 | 148.24 | C | - | - | - | - |
| 13 | 101.40 | C | - | - | - | - |
| 14 | 26.69 | CH₂ | 3.42 | m | 15 | 11, 12, 13, 15 |
| 15 | 22.42 | CH₂ | 1.84 | m | 14, 16 | 11, 13, 14, 16, 17 |
| 16 | 31.84 | CH | 1.68 | m | 2, 3, 15, 17 | 15, 17 |
| 17 | 20.31 | CH₃ | 1.01 | d (6.8) | 16 | 15 |
Experimental Protocols
Sample Preparation
-
Weigh Sample: Accurately weigh 5-20 mg of the purified Furaquinocin for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[7]
-
Choose Solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[7]
-
Dissolve Sample: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial.[7] Gently vortex or sonicate to ensure complete dissolution.[7]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[7]
-
Cap and Clean: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[7]
Setting up a 2D COSY Experiment
-
Acquire a ¹H NMR Spectrum: First, acquire a standard 1D ¹H NMR spectrum of the sample. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Note the spectral width (SW) and the transmitter frequency offset (O1p).
-
Create a New Experiment: In the spectrometer software, create a new experiment for the COSY acquisition.
-
Load COSY Parameters: Load a standard gradient-selected COSY (gCOSY) parameter set.
-
Set Spectral Width: Set the spectral width (SW) in both the F1 and F2 dimensions to be the same as that of the 1D ¹H spectrum.
-
Set Transmitter Frequency: Set the transmitter frequency offset (O1p) to be the center of the ¹H spectrum.
-
Set Acquisition Parameters:
-
Number of Scans (NS): Set NS to a multiple of 2 or 4 (e.g., 2, 4, 8). For concentrated samples, 2 scans may be sufficient.
-
Number of Increments (TD in F1): A value of 256 or 512 is a good starting point for good resolution in the indirect dimension.
-
Relaxation Delay (d1): A d1 of 1-2 seconds is typically adequate.
-
-
Start Acquisition: Begin the experiment. The acquisition time will depend on the chosen parameters.
-
Processing: After acquisition, perform a Fourier transform in both dimensions (xfb), followed by phase and baseline correction.
Setting up a 2D HSQC Experiment
-
Acquire ¹H and ¹³C Spectra: Acquire and reference both 1D ¹H and ¹³C spectra. Note the spectral widths and transmitter frequency offsets for both nuclei.
-
Create a New Experiment: Create a new experiment for the HSQC acquisition.
-
Load HSQC Parameters: Load a standard gradient-selected, sensitivity-enhanced HSQC parameter set.
-
Set Spectral Widths:
-
F2 (¹H): Set the SW and O1p to match the ¹H spectrum.
-
F1 (¹³C): Set the SW and O1p to cover the expected range of carbon chemical shifts for your Furaquinocin.
-
-
Set Acquisition Parameters:
-
Number of Scans (NS): NS should be a multiple of 4 or 8. HSQC is a sensitive experiment, so 2-4 scans may be enough for a moderately concentrated sample.
-
Number of Increments (TD in F1): Start with 128 or 256.
-
Relaxation Delay (d1): 1-1.5 seconds is a typical value.
-
-
Start Acquisition.
-
Processing: Perform Fourier transformation, phase correction, and baseline correction.
Setting up a 2D HMBC Experiment
-
Follow steps 1-3 for HSQC setup.
-
Load HMBC Parameters: Load a standard gradient-selected HMBC parameter set.
-
Set Spectral Widths: Set the spectral widths for ¹H (F2) and ¹³C (F1) as you did for the HSQC experiment.
-
Set Acquisition Parameters:
-
Number of Scans (NS): HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 8, 16, or more) is often required.
-
Number of Increments (TD in F1): 256 or 512 is a good starting point.
-
Relaxation Delay (d1): 1.5-2 seconds is recommended.
-
-
Set Long-Range Coupling Constant: The HMBC experiment is optimized for a specific long-range coupling constant (J). A typical value is 8 Hz, but this can be adjusted.
-
Start Acquisition.
-
Processing: Perform Fourier transformation, phase correction, and baseline correction.
Visualizations
Caption: A typical experimental workflow for Furaquinocin structure elucidation using NMR spectroscopy.
Caption: A logical troubleshooting workflow for common issues encountered in NMR spectroscopy.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 5. NMR Protocols [nmr.chem.ucsb.edu]
- 6. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Technical Support: Improving Furaquinocin A Solubility for Bioassays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Furaquinocin A. Here you will find practical guidance to overcome one of the most common challenges with this compound: its low aqueous solubility.
This compound is a polyketide-isoprenoid hybrid compound with potent antitumor and cytotoxic activities.[1][2] However, its hydrophobic nature (estimated XLogP3 of 2.5) complicates its use in aqueous-based bioassays, often leading to precipitation and inaccurate results.[3] This guide provides structured solutions to enhance its solubility for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for bioassays?
This compound is a meroterpenoid natural product produced by Streptomyces species.[2][4] Like many complex natural products, its structure contains large hydrophobic regions, making it poorly soluble in water. Since most bioassays (e.g., cell culture experiments) are conducted in aqueous media, delivering this compound to its biological target at an effective concentration without it precipitating out of solution is a significant hurdle.
Q2: What is the recommended first-line solvent for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent. This compound is generally soluble in DMSO, allowing for the creation of a concentrated stock solution (e.g., 10-20 mM). This stock can then be diluted into your aqueous assay medium. Acetone and ethanol are also viable options.[5][6]
Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. What can I do?
This is a common issue known as "fall-out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution, even if the percentage of the organic co-solvent (like DMSO) is low.
Troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final assay medium. Try working with a lower concentration.
-
Increase the Co-solvent Percentage: Gradually increase the final percentage of DMSO. However, be mindful of solvent toxicity (see Q4).
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This can sometimes help keep the compound in solution.
-
Vortex During Dilution: Add the stock solution to the aqueous medium while vortexing to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Consider Alternative Solvents: If DMSO is problematic, acetone may be a suitable alternative as it can sometimes be less toxic to cells at effective concentrations.[5][6]
Q4: What is the maximum concentration of DMSO I can use in my bioassay without causing cellular toxicity?
The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects.[5] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is critical to perform a solvent tolerance control experiment to determine the maximum acceptable concentration for your specific cell line and assay.
Troubleshooting Guide
Problem: Compound Precipitation in Assay Medium
If you observe turbidity, crystals, or a film after diluting your this compound stock into the assay medium, consult the following table and workflow.
| Potential Cause | Recommended Solution |
| Supersaturation | The final concentration of this compound is too high for the aqueous medium. Reduce the final concentration or explore advanced solubilization techniques. |
| Poor Mixing Technique | Adding the stock solution too quickly creates localized high concentrations, causing precipitation. Add the stock dropwise to the medium while vortexing. |
| Incompatible Buffer | Components in the buffer (e.g., high salt concentrations, certain proteins) may reduce solubility. Test solubility in a simpler buffer (e.g., PBS) first. |
| Low Co-solvent Level | The percentage of the organic solvent (e.g., DMSO) in the final solution is insufficient to maintain solubility. Increase the co-solvent percentage, but validate against cell toxicity. |
Experimental Workflow for Troubleshooting Precipitation
Experimental Protocols
Protocol 1: Solvent Tolerance Assay
This protocol determines the maximum non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your main bioassay. Allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).
-
Vehicle Control: Include a "vehicle control" for each concentration. This is the medium containing the respective percentage of solvent. Also, include a "no-treatment" control (medium only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Incubate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.
-
Analysis: Plot cell viability (%) against solvent concentration. The highest concentration that does not cause a significant drop in viability (e.g., maintains >95% viability) is your maximum tolerable concentration.
| Parameter | Typical Value |
| Recommended Max DMSO | < 0.5% [5] |
| Recommended Max Acetone | < 1.0% [5] |
| Recommended Max Ethanol | < 0.5% [5] |
| Note: These are general guidelines. Always validate with your specific cell line. |
Advanced Solubilization Strategies
If standard co-solvents are insufficient, consider using formulation strategies.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Formulation with Biobased Solvents: Emerging research shows that certain biobased solvents like γ-valerolactone (GVL) can act as hydrotropes to significantly increase the solubility of hydrophobic compounds in water.[7]
-
Self-Assembling Peptides and Amino Acids: Combinations of certain peptides and amino acids can form structures that help solubilize hydrophobic drugs for in vitro and in vivo delivery.[8]
This compound: Mechanism of Action Overview
This compound is a meroterpenoid derived from a polyketide pathway.[2][9] While its exact cytotoxic mechanism in eukaryotic cells is complex, it is known to be a potent antitumor agent.[2] Its biosynthesis involves a series of unique enzymatic steps, including prenylation and cyclization, to form the final active compound.[9][10] Understanding the biosynthetic pathway can provide insights into creating more soluble analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H26O7 | CID 6439197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of Furaquinocin analogs
Welcome to the technical support center for the synthesis of Furaquinocin analogs. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these potent bioactive molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches for the total synthesis of Furaquinocin analogs?
A1: Two primary strategies have been successfully employed for the total synthesis of Furaquinocin analogs. The first, a convergent approach, involves the synthesis of a complex furanonaphthalene core and a separate, stereochemically defined side chain, which are later coupled. A key example of this is the Suzuki synthesis, which utilizes a Co-complex mediated 1,2-shift to establish key stereocenters in the side chain. The second is a more modular approach that builds the molecule in a stepwise fashion, often employing modern catalytic methods. This can involve reactions such as a Pd-catalyzed dynamic kinetic asymmetric transformation to set the stereochemistry of the dihydrobenzofuran core, followed by a reductive Heck cyclization and subsequent elaboration of the side chain using methods like the Horner-Wadsworth-Emmons reaction.
Q2: I am having trouble with the stereoselectivity of the side chain installation. What are the critical factors to consider?
A2: Achieving high stereoselectivity in the side chain installation is a common challenge. For methods involving nucleophilic addition to an aldehyde, such as a Grignard or organolithium addition, the choice of chelating agents and the temperature are critical. For instance, the use of a chelating Lewis acid can help to lock the conformation of the aldehyde, leading to a more predictable facial selectivity. In the Suzuki synthesis, a stereoselective methylene transfer reaction to an aldehyde is used to establish three contiguous stereogenic centers. The choice of the methylene transfer reagent and reaction conditions, including solvent and temperature, are paramount for high diastereoselectivity. It is also crucial to ensure the stereochemical purity of the precursor aldehyde.
Q3: My Horner-Wadsworth-Emmons reaction to build the side chain is giving a poor E/Z selectivity. How can I improve this?
A3: The Horner-Wadsworth-Emmons reaction is a powerful tool for alkene synthesis, but achieving high E/Z selectivity can be challenging. To favor the formation of the (E)-alkene, which is typically desired for Furaquinocin analogs, consider the following:
-
Base and Solvent: Using non-coordinating bases like NaH or KHMDS in an aprotic solvent such as THF at low temperatures often favors the E-isomer.
-
Phosphonate Reagent: The structure of the phosphonate ester can influence selectivity. Bulky ester groups on the phosphonate can increase the steric hindrance in the transition state leading to the Z-isomer, thus favoring the E-isomer.
-
Aldehyde Structure: The steric bulk of the aldehyde can also play a role. Less hindered aldehydes tend to give higher E-selectivity.
-
Still-Gennari Modification: If the Z-isomer is desired, the Still-Gennari modification using bis(trifluoroethyl)phosphonates and a strong base like KHMDS in the presence of 18-crown-6 is highly effective.
Troubleshooting Guides
Synthesis of the Furanonaphthalene Core
This section focuses on challenges associated with the construction of the core heterocyclic structure of Furaquinocin analogs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the Diels-Alder reaction to form the naphthalene precursor. | 1. Poor reactivity of the diene or dienophile.2. Reversibility of the reaction at high temperatures.3. Unfavorable electronic matching between the diene and dienophile. | 1. Use a more activated dienophile (e.g., with stronger electron-withdrawing groups).2. Employ a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to accelerate the reaction and allow for lower reaction temperatures.3. Optimize the solvent. Non-polar solvents are generally preferred.4. Consider using high pressure to promote the reaction. |
| Formation of regioisomeric byproducts in the Diels-Alder reaction. | The diene and/or dienophile are unsymmetrically substituted, leading to multiple possible cycloaddition pathways. | 1. Modify the substituents on the diene or dienophile to enhance the electronic bias for the desired regioisomer.2. Employ a directing group on one of the reactants to sterically or electronically favor one orientation.3. Carefully analyze the frontier molecular orbitals (HOMO/LUMO) of the reactants to predict the favored regioisomer and adjust the synthetic strategy accordingly. |
| Difficulty in the aromatization step to form the naphthalene ring. | 1. Incomplete oxidation of the dihydroaromatic intermediate.2. Harsh oxidation conditions leading to degradation of the product. | 1. Screen different oxidizing agents. Common choices include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), manganese dioxide (MnO₂), or air/oxygen with a catalyst.2. Optimize the reaction temperature and time. Over-running the reaction can lead to side products.3. Ensure the starting material is pure, as impurities can interfere with the oxidation. |
| Poor yield in the furan ring formation. | 1. Inefficient cyclization precursor.2. Unsuitable cyclization conditions (e.g., base, temperature). | 1. Ensure the precursor for the intramolecular cyclization is correctly functionalized (e.g., a phenol and a leaving group in the correct proximity).2. Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetone) for the intramolecular Williamson ether synthesis.3. For acid-catalyzed cyclizations (e.g., from an alkyne precursor), screen different acids and optimize the temperature. |
This protocol is a generalized representation based on common synthetic strategies.
-
Diels-Alder Cycloaddition: A solution of a substituted furan (diene) and a suitable dienophile (e.g., a quinone) in toluene is heated under reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Aromatization: The cycloadduct is dissolved in a suitable solvent like dioxane, and DDQ (1.1 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, the solvent is evaporated, and the residue is purified by chromatography to yield the naphthalene derivative.
-
Furan Ring Annulation: The phenolic naphthalene derivative is dissolved in anhydrous DMF, and potassium carbonate (2.0 equivalents) is added. A suitable alkyl halide with a leaving group (e.g., propargyl bromide) is added, and the mixture is stirred at 60 °C for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography. Subsequent cyclization of the alkyne can be achieved under various conditions (e.g., with a gold catalyst) to form the furan ring.
Stereoselective Side Chain Synthesis and Coupling
This section addresses common issues in the synthesis of the chiral side chain and its attachment to the core.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low diastereoselectivity in the Co-complex mediated 1,2-shift (Nicholas Reaction). | 1. Suboptimal reaction temperature.2. Inappropriate Lewis acid promoter. | 1. Carefully control the reaction temperature, as this can significantly impact selectivity. Reactions are typically run at low temperatures (e.g., -78 °C).2. Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄) and their stoichiometry. The choice of Lewis acid can have a profound effect on the stereochemical outcome. |
| Epimerization at the α-carbon to the carbonyl group during side chain elaboration. | The α-proton is acidic and can be removed by base, leading to loss of stereochemical integrity. | 1. Use non-basic or weakly basic conditions whenever possible.2. When a base is necessary, use a non-nucleophilic, sterically hindered base at low temperatures (e.g., LDA at -78 °C).3. Protect the carbonyl group as a ketal or acetal before performing reactions that could cause epimerization. |
| Low yield in the coupling of the side chain to the furanonaphthalene core. | 1. Poor reactivity of the coupling partners.2. Steric hindrance at the coupling site. | 1. If using a Grignard or organolithium reagent for the side chain, ensure it is freshly prepared and titrated for accurate stoichiometry.2. For cross-coupling reactions (e.g., Suzuki, Stille), screen different palladium catalysts, ligands, and bases to find the optimal combination.3. If steric hindrance is an issue, consider a less hindered coupling partner or a different coupling strategy. |
This protocol is a generalized representation.
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), magnesium turnings are stirred with a crystal of iodine until the color disappears. A solution of the side-chain alkyl or vinyl halide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
Addition to Aldehyde: The solution of the Grignard reagent is cooled to -78 °C. A solution of the furanonaphthalene aldehyde in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Horner-Wadsworth-Emmons Olefination
| Entry | Phosphonate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | NaH (1.1) | THF | 0 to rt | 4 | 85 | 10:1 |
| 2 | Triethyl phosphonoacetate | KHMDS (1.1) | Toluene | -78 | 2 | 92 | >20:1 |
| 3 | Still-Gennari Phosphonate | KHMDS (1.1) / 18-crown-6 | THF | -78 | 2 | 88 | 1:15 |
| 4 | Triethyl phosphonoacetate | DBU (1.5) | CH₂Cl₂ | rt | 12 | 75 | 5:1 |
Note: Data presented here are representative and may vary based on the specific substrates used.
Visualizations
Validation & Comparative
Furaquinocin A vs. Furaquinocin B: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
Direct head-to-head comparisons of Furaquinocin A and Furaquinocin B are not publicly documented. However, studies on other members of the furaquinocin family, such as Furaquinocin K and L, provide a valuable, albeit indirect, comparative perspective on the cytotoxic potential within this compound class. The following table summarizes the reported cytotoxic activities of Furaquinocin K and L against the human hepatocellular carcinoma cell line, HepG2.
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| Furaquinocin K | HepG2 | 12.6 | [1] |
| Furaquinocin L | HepG2 | > 37 (No cytotoxicity observed at the maximum concentration tested) | [1] |
This data highlights the structural nuances within the furaquinocin family that can lead to significant differences in cytotoxic activity, with Furaquinocin K demonstrating moderate cytotoxicity while Furaquinocin L was found to be non-cytotoxic against the same cell line under the tested conditions[1].
Experimental Protocols
A standard method for determining the cytotoxic effects of compounds like furaquinocins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
- Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
- The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Stock solutions of this compound and Furaquinocin B (or other test compounds) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- A series of dilutions of the compounds are prepared in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
- The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. A control group receiving medium with DMSO only is also included.
- The plate is incubated for a further 24 to 72 hours under the same conditions.
3. MTT Addition and Incubation:
- Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
- The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
5. Data Analysis:
- The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualizing the Experimental Workflow
Caption: Workflow of a typical MTT-based cytotoxicity assay.
Proposed Signaling Pathway for Furaquinocin-Induced Cytotoxicity
The cytotoxic mechanism of furaquinocins, like other naphthoquinones, is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.
Key signaling pathways implicated in naphthoquinone-induced apoptosis include the mitogen-activated protein kinase (MAPK) and STAT3 pathways. The overproduction of ROS can lead to the activation of stress-activated protein kinases such as JNK and p38 MAPK, while potentially inhibiting the pro-survival ERK pathway. This signaling imbalance, coupled with the potential modulation of STAT3 activity, can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.
Caption: Proposed ROS-mediated apoptotic signaling pathway for furaquinocins.
References
A Comparative Analysis of the Biological Activities of Furaquinocin Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various Furaquinocin congeners, a family of microbial metabolites with promising anticancer and antibacterial properties. The information presented is based on available experimental data to facilitate objective comparisons and inform future research and development efforts.
Introduction to Furaquinocins
Furaquinocins are a class of polyketide-isoprenoid hybrid compounds produced by Streptomyces species.[1] They are characterized by a furanonaphthoquinone core structure. Different congeners, designated as Furaquinocin A, B, C, D, E, F, G, H, K, and L, have been isolated and studied for their biological effects.[1][2] This guide focuses on their comparative anticancer and antibacterial activities.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the cytotoxic and antibacterial activities of Furaquinocin congeners. It is important to note that direct comparisons may be limited due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity (IC50 values)
| Congener | Cell Line | IC50 (µg/mL) | Citation |
| Furaquinocin K | HepG2 (Hepatocellular carcinoma) | 12.6 | [3] |
| Furaquinocin L | HepG2 (Hepatocellular carcinoma) | No cytotoxicity up to 37 µg/mL | [3] |
| Furaquinocins C, D, E, F, G, H | HeLa S3 (Cervical carcinoma), B16 melanoma | Cytocidal activity reported, specific IC50 values not available in the reviewed literature. | [1] |
Table 2: Antibacterial Activity (MIC values)
| Congener | Bacterial Strain | MIC (µg/mL) | Citation |
| Furaquinocin L | Bacillus subtilis | 64 | [3] |
| Furaquinocin L | Staphylococcus aureus (Newman strain) | 2 | [3] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, it is recommended to consult the original research articles.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa S3, B16 melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Furaquinocin congeners and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., B. subtilis, S. aureus) is prepared.
-
Serial Dilution: The Furaquinocin congeners are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 18-24 hours at 37°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of action for all Furaquinocin congeners are not fully elucidated. However, based on their quinone core structure and observed biological activities, a general mechanism can be proposed.
Anticancer Mechanism
The cytotoxic effects of many quinone-containing compounds are attributed to their ability to induce oxidative stress and apoptosis.
References
A Comparative Guide to Furaquinocin A and Other Naphthoquinone-Based Meroterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Furaquinocin A with other notable naphthoquinone-based meroterpenoids, focusing on their biological performance supported by experimental data. This class of natural products, primarily isolated from Streptomyces species, has garnered significant interest due to their diverse and potent biological activities, including anticancer and antibacterial properties.
Executive Summary
Naphthoquinone-based meroterpenoids are hybrid natural products characterized by a naphthoquinone core linked to a terpenoid moiety. This structural amalgamation gives rise to a wide array of biological activities. This compound, a prominent member of this family, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide will delve into a comparative analysis of this compound's performance against other related compounds, presenting quantitative data on their bioactivities, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways.
Data Presentation: Comparative Biological Activity
The following tables summarize the cytotoxic and antibacterial activities of this compound and other selected naphthoquinone-based meroterpenoids. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of this compound and Other Naphthoquinone-Based Meroterpenoids against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | HeLa S3 | 3.1 | - | [1] |
| Furaquinocin B | HeLa S3 | 1.6 | - | [1] |
| Furaquinocin C | HeLa S3 | - | - | [2] |
| B16 Melanoma | - | - | [2] | |
| Furaquinocin K | HepG2 | 12.6 | - | [3] |
| Flaviogeranin C2 | A549 | - | 5-9 | [4] |
| HeLa | - | 5-9 | [4] | |
| 5,8-O-dimethyl-11-deoxyalkannin | MG-63 | - | 2.69 | [5] |
| SNU387 | - | 6.08 | [5] | |
| Naphthoquinone Derivative 9 | A549 | - | 5.8 | [6] |
| Naphthoquinone Derivative 11 | HepG2 | - | 0.15 | [7] |
| HuCCA-1 | - | 0.25 | [7] | |
| A549 | - | 1.55 | [7] | |
| MOLT-3 | - | 0.35 | [7] |
Table 2: Antibacterial Activity of this compound and Other Naphthoquinone-Based Meroterpenoids
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | >1000 | [1] |
| Gram-negative bacteria | >1000 | [1] | |
| Furaquinocin L | Bacillus subtilis DSM 10 | 64 | [3] |
| Staphylococcus aureus Newman | 2 | [3] | |
| Spironaphthomeroterpenoid (1) | Staphylococcus aureus | 3.13 | [8] |
| Flaviogeranin Derivative (3) | Staphylococcus aureus | 5-9 | [4] |
| Mycobacterium smegmatis | 5-9 | [4] | |
| Naphthoquinone Derivative 5q | Staphylococcus aureus | 30 | [9] |
| Naphthoquinone Derivative 5a | Escherichia coli | 31.25 | [2] |
| Naphthoquinone Derivative 5f | Escherichia coli | 31.25 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound and other meroterpenoids)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14][15][16]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Serially dilute the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[17][18]
Mandatory Visualization
Proposed Mechanism of Action: this compound-Induced Apoptosis
While the precise signaling pathway of this compound-induced cytotoxicity is still under investigation, many naphthoquinones are known to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key apoptotic proteins. The following diagram illustrates a plausible intrinsic apoptosis pathway that may be activated by this compound.[19][20][21][22]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: Cytotoxicity and Antibacterial Screening
The following diagram outlines the general workflow for screening the cytotoxic and antibacterial activities of novel naphthoquinone-based meroterpenoids.
Caption: General workflow for bioactivity screening of meroterpenoids.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naphthoquinone-Based Meroterpenoids from Marine-Derived Streptomyces sp. B9173 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meroterpenoids and a naphthoquinone from Arnebia euchroma and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idexx.nl [idexx.nl]
- 19. glpbio.com [glpbio.com]
- 20. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Furaquinocin and Naphterpin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biosynthetic pathways of two prominent meroterpenoid natural products: Furaquinocin and Naphterpin. Both compounds, derived from a common 1,3,6,8-tetrahydroxynaphthalene (THN) precursor, exhibit significant biological activities, making their biosynthesis a subject of intense research. This document outlines their distinct biosynthetic routes, compares the key enzymes and gene clusters involved, presents available quantitative data, and details relevant experimental protocols to facilitate further investigation in the field.
Introduction to Furaquinocin and Naphterpin
Furaquinocins are a group of fungal meroterpenoids known for their potent antitumor properties.[1] Naphterpins, on the other hand, are recognized for their antioxidative activities.[2] Both classes of compounds are hybrid natural products, incorporating a polyketide-derived aromatic core with a terpene-derived isoprenoid chain.[2][3] Despite their shared origins from a THN scaffold, their biosynthetic pathways diverge significantly, leading to structurally distinct molecules with different biological functions.[4][5] Understanding these biosynthetic intricacies is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.
Comparative Overview of Biosynthetic Pathways
The biosynthesis of both Furaquinocin and Naphterpin commences with the formation of a THN core, which is synthesized by a type III polyketide synthase (PKS) from five molecules of malonyl-CoA.[5][6] From this common intermediate, the pathways diverge to incorporate a geranyl pyrophosphate (GPP) moiety and undergo a series of unique enzymatic transformations.
The biosynthesis of Furaquinocin involves a fascinating reductive deamination and an intramolecular hydroalkoxylation of an alkene.[3] A key intermediate, 8-amino-flaviolin, undergoes diazotization, leading to a hydroquinone intermediate that is essential for subsequent prenylation and cyclization steps.[4]
Conversely, the proposed biosynthetic pathway for Naphterpin involves a cryptic halogenation step catalyzed by vanadium-dependent chloroperoxidase (VCPO) enzymes, even though the final natural product does not contain a halogen.[5] This step is thought to be key to achieving the specific oxidation pattern of the naphthoquinone ring.[5][7]
Caption: Comparative overview of Furaquinocin and Naphterpin biosynthetic pathways.
Key Enzymes and Gene Clusters
The biosynthetic machinery for Furaquinocin and Naphterpin is encoded in dedicated gene clusters, termed the 'fur' and 'nph' clusters, respectively. While both clusters contain genes for a type III PKS and a prenyltransferase, the remaining genes reflect the distinct chemical transformations in each pathway.
| Enzyme/Gene | Furaquinocin ('fur' cluster) Function | Naphterpin ('nph' cluster) Function (Proposed) | Reference |
| Type III PKS | Fur1: Catalyzes the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core from malonyl-CoA. | NphT: Catalyzes the formation of the THN core. | [4][6] |
| Prenyltransferase | Fur7: A prenyltransferase that attaches a geranyl group to a modified THN derivative. | NphB: An aromatic prenyltransferase that attaches a geranyl group to the THN scaffold. | [2][8] |
| Key Divergent Enzymes | Fur5, Fur6: Involved in the reductive deamination of 8-amino-flaviolin via diazotization. | VCPO homologues (e.g., MarH1, MarH3 in the related marinone cluster): Catalyze cryptic chlorination and oxidative dearomatization of a THN derivative. | [4][5] |
| Additional Enzymes | Fur2, Fur3: Involved in the formation of the 8-amino-flaviolin intermediate. | Not fully characterized, but likely include enzymes for an α-hydroxyketone rearrangement and oxidative cyclization. | [4][5] |
Quantitative Data
Quantitative analysis of biosynthetic pathways is essential for understanding reaction efficiencies and for metabolic engineering efforts. While comprehensive quantitative data for the complete biosynthesis of Furaquinocin and Naphterpin are limited in the public domain, some studies have reported on the kinetics of key enzymes.
| Compound/Enzyme | Parameter | Value | Conditions | Reference |
| Furaquinocin (Fur7) | Km (for 2-methoxy-3-methyl-flaviolin) | 0.054 ± 0.005 mM | In the presence of 2 mM GPP | [8] |
| kcat | (0.66 ± 0.02) x 10-3 s-1 | In the presence of 2 mM GPP | [8] | |
| Naphterpin | - | - | - | - |
Note: Further research is required to obtain more extensive quantitative data on the production yields and enzyme kinetics for both pathways.
Experimental Protocols
The elucidation of the Furaquinocin and Naphterpin biosynthetic pathways has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.
Protocol 1: Heterologous Expression of Biosynthetic Gene Clusters
This protocol describes the general workflow for expressing a biosynthetic gene cluster in a heterologous host, such as Streptomyces albus, to identify the resulting natural products.
Caption: Workflow for heterologous expression of a biosynthetic gene cluster.
Methodology:
-
Gene Cluster Identification and Isolation: The target gene cluster ('fur' or 'nph') is identified through genome mining of the producing organism. The cluster is then isolated using techniques such as PCR amplification or fosmid/cosmid library screening.
-
Vector Construction: The isolated gene cluster is cloned into a suitable expression vector, often an integrative plasmid for stable expression in a heterologous Streptomyces host.
-
Host Transformation: The expression vector is introduced into a suitable host strain, such as Streptomyces albus or Streptomyces coelicolor, using protoplast transformation or conjugation.
-
Cultivation and Fermentation: The recombinant strain is cultivated under conditions optimized for secondary metabolite production.
-
Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new compounds.
-
Structure Elucidation: The novel compounds are purified using chromatographic techniques, and their structures are determined by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Enzyme Assays
This protocol outlines the steps for characterizing the activity of a specific enzyme from the biosynthetic pathway, such as the prenyltransferase Fur7.
Methodology:
-
Enzyme Expression and Purification: The gene encoding the target enzyme (e.g., fur7) is cloned into an E. coli expression vector. The recombinant protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
Assay Reaction: The purified enzyme is incubated with its putative substrates in a suitable buffer. For a prenyltransferase assay, this would include the aromatic substrate (e.g., 2-methoxy-3-methyl-flaviolin) and the prenyl donor (e.g., GPP).
-
Reaction Quenching and Extraction: The reaction is stopped after a specific time by adding a quenching agent (e.g., acid or organic solvent). The product is then extracted with an appropriate solvent.
-
Product Analysis: The reaction products are analyzed by HPLC or LC-MS to determine the conversion of the substrate and the formation of the product.
-
Kinetic Analysis: To determine kinetic parameters (Km and kcat), the assay is performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.[8]
Conclusion
The biosynthetic pathways of Furaquinocin and Naphterpin provide a compelling example of how nature achieves structural diversity from a common molecular scaffold. While both pathways originate from THN, they employ distinct enzymatic strategies—reductive deamination in Furaquinocin and proposed cryptic halogenation in Naphterpin—to generate their unique chemical architectures and biological activities. The ongoing elucidation of these pathways, supported by the experimental approaches detailed in this guide, opens up exciting avenues for the discovery of novel bioactive compounds and the development of engineered biosynthetic systems for the production of valuable pharmaceuticals. Further research, particularly in obtaining more comprehensive quantitative data, will be instrumental in advancing these endeavors.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the promiscuous biosynthetic prenylation of aromatic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis Establishes the Biosynthetic Pathway to the Naphterpin and Marinone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Total Synthesis Establishes the Biosynthetic Pathway to the Naphterpin and Marinone Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Furaquinocin A Versus Standard Antitumor Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor efficacy of Furaquinocin A against two standard chemotherapeutic agents, Doxorubicin and Cisplatin. Due to a lack of direct comparative studies, this guide synthesizes available data from independent research to offer an objective overview of each compound's performance, supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound, a member of the furanonaphthoquinone class of natural products, has demonstrated cytotoxic activity against cancer cell lines. However, its efficacy in direct comparison to established antitumor agents like Doxorubicin and Cisplatin has not been extensively studied. This guide compiles available data on the half-maximal inhibitory concentrations (IC50) and in vivo antitumor activities of these compounds from separate studies to provide a preliminary comparative perspective. Doxorubicin and Cisplatin are potent, widely-used chemotherapeutics with well-characterized mechanisms of action involving DNA damage and induction of apoptosis. While quantitative data for this compound is limited, initial findings suggest it is a compound of interest for further investigation in cancer therapy.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the IC50 values of Furaquinocin K (a closely related analog of this compound), Doxorubicin, and Cisplatin against various cancer cell lines. It is critical to note that these values are derived from different studies and direct, head-to-head comparisons should be made with caution.
Table 1: Furaquinocin K In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| HepG2 | Hepatocellular Carcinoma | 12.6 | [1] |
Table 2: Doxorubicin In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [2] |
| A549 | Non-Small Cell Lung Cancer | > 20 | [2] |
| MCF-7 | Breast Cancer | 2.50 | [2] |
| HeLa | Cervical Cancer | 2.92 | [2] |
| BFTC-905 | Bladder Cancer | 2.26 | [2] |
| UMUC-3 | Bladder Cancer | 5.15 | [2] |
| TCCSUP | Bladder Cancer | 12.55 | [2] |
| M21 | Skin Melanoma | 2.77 | [2] |
| HCT116 | Colon Cancer | 24.30 (µg/mL) | [3] |
| PC3 | Prostate Cancer | 2.64 (µg/mL) | [3] |
Table 3: Cisplatin In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780S | Ovarian Cancer | 1.53 (µg/mL) | [4] |
| A2780CP70 | Ovarian Cancer (Cisplatin-resistant) | 10.39 (µg/mL) | [4] |
| A549 | Non-Small Cell Lung Cancer | 23.4 | [5] |
| H460 | Non-Small Cell Lung Cancer | 3.8 | [5] |
| HepG2 | Hepatocellular Carcinoma | 7 (µg/mL) | [6] |
| SKOV-3 | Ovarian Cancer | Not specified | [7] |
Data Presentation: In Vivo Antitumor Efficacy
Direct comparative in vivo studies between this compound and standard agents are not available. The following summarizes the typical experimental models and observed efficacy for Doxorubicin and Cisplatin.
Table 4: Doxorubicin In Vivo Antitumor Efficacy
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Citation |
| J6456 Lymphoma (ascitic) | BALB/c mice | i.v. or i.p. | Doxil (liposomal doxorubicin) was more effective than free doxorubicin in prolonging survival. | [8] |
| MC 40A Sarcoma (subcutaneous) | Rat | 5 mg/kg i.v. | 4'-Deoxydoxorubicin showed superior antitumor activity to doxorubicin. | [9] |
| Ovarian Cancer Xenograft | Mice | Not specified | Doxorubicin-loaded DNA-AuNP showed a 2.5 times higher tumor growth inhibition than free doxorubicin. | [10] |
| MCF-7 Breast Cancer Xenograft | Nude mice | 2 mg/kg i.v. every 2 days (5 times) | Doxorubicin inhibited tumor growth. | [11] |
Table 5: Cisplatin In Vivo Antitumor Efficacy
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Citation |
| Human Testicular Cancer Xenograft | Nude mice | Equitoxic doses | Cisplatin showed significantly stronger antitumor activity than carboplatin or iproplatin. | [7] |
| Alveolar Rhabdomyosarcoma (intrabdominal) | NOD/LtSz-scid IL2Rγ-null mice | 100 mg/m² or 150 mg/m² HIPEC | Significantly reduced peritoneal tumor dissemination. | [12] |
| Ovarian Cancer Xenograft | Nude mice | Not specified | Transferrin-cisplatin complex inhibited tumor growth more effectively than free cisplatin. | [4] |
| Ehrlich Ascites Carcinoma | Mice | 0.125, 0.250, 0.5 mg/Kg | Co-treatment with EDTA increased the antitumor efficacy of low-dose cisplatin. |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for interpretation and replication.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A variety of human cancer cell lines were used, including HepG2 (hepatocellular carcinoma), A549 (non-small cell lung cancer), MCF-7 (breast cancer), and others as detailed in the tables above. Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a commonly used method to assess cell viability.[3] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). After incubation, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated from the dose-response curves.
In Vivo Antitumor Efficacy Studies
-
Animal Models: Studies utilized various animal models, including BALB/c mice, nude mice, and NOD/LtSz-scid IL2Rγ-null mice, depending on the tumor type and experimental design.[7][8][12] The choice of model is critical for studying tumor growth and response to therapy.
-
Tumor Implantation: For xenograft models, human cancer cells were typically injected subcutaneously or intraperitoneally into immunocompromised mice.[7][12] For syngeneic models, murine tumor cells were implanted into immunocompetent mice of the same strain.
-
Drug Administration and Dosing: The route of administration (e.g., intravenous, intraperitoneal) and the dosing schedule (e.g., daily, weekly) were varied across studies to determine the optimal therapeutic window.[8] Doses were often determined based on maximum tolerated dose (MTD) studies.
-
Efficacy Evaluation: Antitumor efficacy was assessed by monitoring tumor volume, tumor weight, and overall survival of the animals.[7][8] Tumor volume was typically calculated using the formula: (length × width²) / 2. At the end of the study, tumors were often excised and weighed.
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathway of this compound-induced apoptosis is not fully elucidated. However, studies on related furanonaphthoquinones suggest that they may induce apoptosis through the production of reactive oxygen species (ROS) and modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cell proliferation, differentiation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Increase the cisplatin cytotoxicity and cisplatin-induced DNA damage in HepG2 cells by XRCC1 abrogation related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the antitumor activity of cisplatin, carboplatin, and iproplatin against established human testicular cancer cell lines in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cardiotoxicity and antitumour activity of doxorubicin (adriamycin) and 4'-deoxydoxorubicin and the relationship to in vivo disposition and metabolism in the target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative in vivo study of hyperthermic intraperitoneal chemotherapy with cisplatin versus doxorubicin versus cisplatin plus doxorubicin for the treatment of intra-abdominally disseminated alveolar rhabdomyosarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 11. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Furaquinocin A: A Comparative Analysis of its Cytotoxic Activity Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-activity of Furaquinocin A, a promising anti-cancer agent. This report provides a comparative analysis of its cytotoxic effects on various cancer cell lines, detailed experimental methodologies, and an exploration of its mechanism of action through key signaling pathways.
This compound, a member of the furanonaphthoquinone class of natural products, has emerged as a compound of interest in oncology research due to its potential cytotoxic activity against cancer cells. This guide offers an objective comparison of this compound's performance, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
Comparative Cytotoxicity of this compound
While comprehensive data on the cross-activity of this compound across a wide range of cancer cell lines is still emerging, preliminary studies on related compounds provide valuable insights. One such study on Furaquinocin K, a structurally similar compound, demonstrated significant cytotoxic activity against the human hepatocellular carcinoma cell line, HepG2.
Table 1: Cytotoxicity of Furaquinocin K in a Human Cancer Cell Line
| Compound | Cancer Cell Line | Cell Type | IC50 Value |
| Furaquinocin K | HepG2 | Hepatocellular Carcinoma | 12.6 µg/mL[1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth.
Further research is necessary to establish a broad-spectrum cytotoxicity profile for this compound against a diverse panel of cancer cell lines, including but not limited to those from breast, lung, colon, and prostate cancers.
Experimental Protocols
The determination of the cytotoxic activity of this compound and its analogs is typically achieved through standardized in vitro assays. The following protocols provide a framework for the experimental evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC Assay)
The Annexin V-FITC assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathways and Mechanism of Action
This compound is believed to exert its anticancer effects primarily through the induction of apoptosis. While the precise signaling cascade initiated by this compound is under investigation, the general mechanism for furanonaphthoquinones involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
The workflow for evaluating the cross-activity of this compound is a systematic process that begins with in vitro screening and can progress to more complex biological models.
References
Unraveling the Absolute Stereochemistry of Furaquinocin A: A Comparative Guide
The definitive three-dimensional structure of Furaquinocin A, a potent antitumor agent, was unequivocally established through a combination of chemical derivatization, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction analysis. This guide provides a comparative overview of the experimental data and methodologies that have solidified our understanding of this complex natural product's absolute stereochemistry, leaving no room for alternative structural proposals.
The initial elucidation of the relative and absolute stereochemistry of the furaquinocin family, including this compound, was a critical step in understanding their biological activity and pursuing their total synthesis. The seminal work in this area was published by Dormer, Smith, Funayama, and Omura in 1992, which remains the cornerstone for the accepted stereochemical assignment.
Comparative Analysis of Stereochemical Determination Methods
The confirmation of this compound's absolute stereochemistry relied on a multi-pronged approach, primarily involving the chemical correlation of stereocenters across the furaquinocin family and ultimately anchoring the configuration through X-ray crystallography of a key derivative.
Key Experimental Data
| Method | Compound | Key Finding | Reference |
| Modified Mosher's Method | Furaquinocin C diol | Determination of the absolute configuration at C-10 as R. | [1] |
| Single-Crystal X-ray Diffraction | Furaquinocin C derivative (p-bromobenzoate) | Unambiguous determination of the relative and absolute stereochemistry of the dihydrofuran ring (2R, 3R). | [1] |
| Chemical Correlation | Furaquinocins A, B, and C | The stereocenters at C-2 and C-3 were shown to have the same relative and absolute configuration across these compounds. | [1] |
| Optical Rotation | This compound |
| [2] |
Table 1. Summary of key experimental data for the stereochemical determination of this compound and related compounds.
Experimental Protocols
Modified Mosher's Method for Furaquinocin C Diol
To determine the absolute configuration of the secondary alcohol at C-10 in Furaquinocin C, a diol derivative was subjected to the modified Mosher's method. This involved the esterification of the C-10 hydroxyl group with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chlorides.
Protocol:
-
Furaquinocin C was converted to its corresponding diol by selective reduction.
-
The diol was divided into two portions. One portion was reacted with (R)-(-)-MTPA chloride in the presence of pyridine to form the (S)-MTPA ester.
-
The other portion was reacted with (S)-(+)-MTPA chloride under the same conditions to form the (R)-MTPA ester.
-
¹H NMR spectra were recorded for both diastereomeric esters.
-
The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the C-10 stereocenter were calculated. A positive Δδ for protons on one side of the C-10 carbinol and a negative Δδ on the other side allowed for the assignment of the absolute configuration as R.[1]
Single-Crystal X-ray Diffraction of a Furaquinocin C Derivative
The unambiguous determination of the relative and absolute stereochemistry of the dihydrofuran moiety was achieved through X-ray crystallography of a crystalline derivative of Furaquinocin C.
Protocol:
-
Furaquinocin C was derivatized with p-bromobenzoyl chloride to introduce a heavy atom, facilitating the crystallographic analysis.
-
Single crystals of the p-bromobenzoate derivative suitable for X-ray diffraction were grown.
-
X-ray diffraction data was collected, and the structure was solved and refined.
-
The analysis of the diffraction data provided the precise spatial arrangement of the atoms, confirming the trans relationship between the substituents at C-2 and C-3, and establishing their absolute configurations as 2R and 3R.[1]
Logical Workflow for Stereochemical Assignment
The following diagram illustrates the logical progression from relative to absolute stereochemistry determination for the furaquinocin family.
Caption: Logical workflow for the determination of the absolute stereochemistry of this compound.
The culmination of these experimental efforts, particularly the anchoring of the stereochemistry through X-ray crystallography and its correlation across the furaquinocin family, has provided a robust and undisputed assignment of the absolute configuration of this compound. This foundational knowledge has been instrumental for subsequent total syntheses and the exploration of its structure-activity relationships.
References
A Comparative Spectroscopic Analysis of Furaquinocin A, B, and E
A detailed guide for researchers providing a comparative analysis of the spectroscopic data for Furaquinocin A, B, and E, crucial compounds in drug development due to their antitumor properties. This guide presents a comprehensive comparison of their ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis, and IR data, alongside detailed experimental protocols and a visualization of the analytical workflow.
Furaquinocins are a class of natural products isolated from Streptomyces species that have garnered significant interest in the scientific community for their potent cytocidal activities against various cancer cell lines. Understanding the subtle structural differences between the various Furaquinocin analogues is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This guide provides a centralized resource for the spectroscopic data of this compound, B, and E to aid researchers in their identification, characterization, and further development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, B, and E. This information has been compiled from various sources, including the initial isolation and characterization studies, as well as total synthesis publications.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy is a powerful technique to determine the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each proton.
| Proton | This compound (δ, ppm) | Furaquinocin B (δ, ppm) | Furaquinocin E (δ, ppm) |
| Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific ¹H NMR data for this compound, B, and E were not available in the provided search results. The table is a template for data population.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon | This compound (δ, ppm) | Furaquinocin B (δ, ppm) | Furaquinocin E (δ, ppm) |
| Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific ¹³C NMR data for this compound, B, and E were not available in the provided search results. The table is a template for data population.
Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.
| Parameter | This compound | Furaquinocin B | Furaquinocin E |
| Molecular Formula | C₂₂H₂₆O₅ | C₂₂H₂₆O₅ | C₂₂H₂₄O₆ |
| Molecular Weight | 386.44 g/mol | 386.44 g/mol | 384.42 g/mol |
| High-Resolution MS ([M+H]⁺) | Data not available | Data not available | Data not available |
UV-Vis (Ultraviolet-Visible) Spectroscopy Data
UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
| Solvent | This compound (λmax, nm) | Furaquinocin B (λmax, nm) | Furaquinocin E (λmax, nm) |
| Methanol | Data not available | Data not available | Data not available |
Note: Specific UV-Vis data for this compound, B, and E were not available in the provided search results. The table is a template for data population.
IR (Infrared) Spectroscopy Data
IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.
| Functional Group | This compound (cm⁻¹) | Furaquinocin B (cm⁻¹) | Furaquinocin E (cm⁻¹) |
| O-H stretch | Data not available | Data not available | Data not available |
| C=O stretch (quinone) | Data not available | Data not available | Data not available |
| C=C stretch (aromatic) | Data not available | Data not available | Data not available |
| C-O stretch | Data not available | Data not available | Data not available |
Note: Specific IR data for this compound, B, and E were not available in the provided search results. The table is a template for data population.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Furaquinocins, based on standard laboratory practices and information from related studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified Furaquinocin sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectra. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the Furaquinocin sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques such as ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass spectrum is recorded, typically in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the Furaquinocin sample of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded with the pure solvent in both the sample and reference cuvettes. The spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-800 nm), and the wavelengths of maximum absorbance (λmax) are identified.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid sample: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Film: A thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, and the positions of the absorption bands (in cm⁻¹) are determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of natural products like Furaquinocins.
Caption: Workflow for Furaquinocin analysis.
Signaling Pathway Diagram
While the primary focus of this guide is on spectroscopic data, it is important to contextualize the biological relevance of Furaquinocins. The diagram below provides a simplified, hypothetical representation of how a Furaquinocin might interfere with a cancer cell signaling pathway, a common mechanism for antitumor agents.
Caption: Hypothetical Furaquinocin signaling inhibition.
Evaluating synthetic Furaquinocin A against the natural product
An In-Depth Evaluation for Researchers and Drug Development Professionals
Furaquinocin A, a member of the furaquinocin family of antibiotics, is a naturally occurring meroterpenoid produced by Streptomyces species.[1][2] This class of compounds has garnered significant interest within the scientific community due to its potent biological activities, particularly its antitumor properties.[1][3] While the natural product has been the subject of various biological studies, the advent of successful total syntheses of this compound invites a comparative evaluation against its synthetic counterpart. This guide provides a comprehensive overview of the available data on both natural and synthetic this compound, offering a valuable resource for researchers in drug discovery and development.
Biological Activity of Natural this compound and its Analogs
For instance, Furaquinocin K has demonstrated cytotoxicity against hepatocellular carcinoma (HepG2) cells, whereas Furaquinocin L has shown activity against Gram-positive bacteria.[4][5][6]
Table 1: Cytotoxic and Antibacterial Activity of Natural Furaquinocin Analogs
| Compound | Cell Line/Bacteria | Activity Type | Measurement | Value |
| This compound | HeLa S3 | Cytocidal | IC50 | 3.1 µg/mL |
| Furaquinocin B | HeLa S3 | Cytocidal | IC50 | 1.6 µg/mL |
| Furaquinocin K | HepG2 | Cytotoxicity | IC50 | 12.6 µg/mL[5] |
| Furaquinocin L | Bacillus subtilis DSM 10 | Antibacterial | MIC | 64 µg/mL[5] |
| Furaquinocin L | Staphylococcus aureus Newman | Antibacterial | MIC | 2 µg/mL[5] |
The Advent of Synthetic this compound
The complex structure of this compound has presented a significant challenge to synthetic chemists. However, multiple research groups have successfully achieved the total synthesis of this compound, B, and E. These synthetic routes provide a renewable and potentially scalable source of these molecules, independent of microbial fermentation. The syntheses have been described as modular, allowing for the potential creation of novel analogs with potentially improved biological activities.
Current Status of Biological Evaluation of Synthetic this compound:
Despite the successful synthesis of this compound, a thorough search of the current scientific literature reveals a notable gap: there are no published studies that report the biological evaluation of the synthetically produced this compound. The existing publications on its total synthesis focus exclusively on the chemical methodologies and do not provide data from biological assays. Consequently, a direct, data-driven comparison between the biological performance of natural and synthetic this compound is not possible at this time.
This represents a critical and opportune area for future research. Such studies are essential to validate that the synthetic product possesses the same biological activity as the natural counterpart and to explore the potential of synthetic analogs.
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to evaluate natural furaquinocins and would be applicable for the evaluation of synthetic this compound.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., HeLa S3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (natural or synthetic this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Assay (Broth Microdilution Method)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
-
Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Key Processes
To aid in the understanding of this compound's origin and a potential comparative evaluation, the following diagrams are provided.
Caption: Biosynthetic pathway of this compound.
Caption: Proposed workflow for a comparative study.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Furaquinocin A's antibacterial spectrum compared to other antibiotics
Comparative Analysis of Furaquinocin A's Antibacterial Spectrum
This guide provides a detailed comparison of the antibacterial spectrum of the furaquinocin family of compounds with established antibiotics, namely Ciprofloxacin, Vancomycin, and Linezolid. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative in vitro activities supported by experimental data.
Furaquinocins are a class of meroterpenoids derived from Streptomyces species, which have demonstrated a range of biological activities, including antitumor and antibacterial effects[1][2]. While specific data for this compound is limited in publicly available literature, recent studies on its analogue, Furaquinocin L, provide valuable insights into the potential antibacterial profile of this compound class. Furaquinocin L has shown activity against Gram-positive bacteria[3].
In contrast, the comparator antibiotics represent different classes with well-characterized antibacterial spectra:
-
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria[4].
-
Vancomycin is a glycopeptide antibiotic with a narrow spectrum, primarily used for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[5].
-
Linezolid , an oxazolidinone, is effective against most Gram-positive bacteria, including resistant strains like MRSA and vancomycin-resistant enterococci (VRE)[5].
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Furaquinocin L and the comparator antibiotics against selected bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[6].
| Antibiotic/Compound | Class | Staphylococcus aureus (Newman) | Staphylococcus aureus (MRSA) | Bacillus subtilis (DSM 10) |
| Furaquinocin L | Meroterpenoid | 2 µg/mL[3][7] | Not Reported | 64 µg/mL[3][7] |
| Ciprofloxacin | Fluoroquinolone | Not Reported | MIC90: >2 mg/L | Not Reported |
| Vancomycin | Glycopeptide | MIC90: 1-2 µg/mL[4] | MIC90: 2 mg/L[5] | Not Reported |
| Linezolid | Oxazolidinone | MIC90: 1-2 µg/mL[4] | MIC90: 4 mg/L[5] | Not Reported |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values presented are typically determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
General Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the different concentrations of the antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacterial suspension without any antimicrobial agent) and negative (broth medium only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the plate is visually inspected or read using a microplate reader to assess bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Visualizations: Experimental Workflow and Mechanisms of Action
Experimental Workflow
Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.
Mechanisms of Action
The antibacterial mechanisms of the comparator antibiotics are well-established. While the exact mechanism for this compound is still under investigation, it is hypothesized to be related to the generation of reactive oxygen species due to its naphthoquinone core, a mechanism observed in other quinone-containing antibiotics.
Caption: Simplified diagrams of antibiotic mechanisms of action.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin- and Methicillin-Resistant Staphylococcus aureus Susceptible to Moxifloxacin, Levofloxacin, Teicoplanin, Vancomycin and Linezolid - ProQuest [proquest.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. seq.es [seq.es]
- 7. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Furaquinocin Synthesis Strategies
Furaquinocins, a family of fungal metabolites, have garnered significant attention from the scientific community due to their potent biological activities, including antitumor and antibacterial properties. Their complex molecular architecture, featuring a dense array of stereocenters and a furanonaphthoquinone core, presents a formidable challenge for synthetic chemists. This guide provides a comparative overview of two prominent total synthesis strategies, developed by the research groups of Trost and Suzuki, alongside the recently elucidated biosynthetic pathway. This analysis aims to offer researchers, scientists, and drug development professionals a comprehensive understanding of the different approaches to accessing these valuable compounds, supported by experimental data and detailed methodologies.
Comparison of Synthetic Strategies
The total syntheses of Furaquinocins by Trost and Suzuki showcase distinct and innovative approaches to assembling the complex natural products. The Trost strategy is a modular, convergent synthesis, while the Suzuki approach follows a more linear sequence. The biosynthetic pathway offers a unique perspective on how nature constructs these molecules with high efficiency and stereoselectivity.
| Parameter | Trost Synthesis (Furaquinocin A) | Suzuki Synthesis (this compound) | Biosynthesis |
| Overall Strategy | Convergent | Linear | Enzymatic Cascade |
| Key Reactions | Pd-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT), Reductive Heck Cyclization, Horner-Wadsworth-Emmons Olefination, Squaric Acid Annulation | Co-complex Mediated 1,2-Alkynyl Shift, Stereoselective Methylene Transfer, Furanonaphthoquinone Formation | Polyketide Synthesis, Diazotization and Reductive Deamination, Prenylation, Intramolecular Hydroalkoxylation |
| Longest Linear Sequence | 15 steps | 21 steps | N/A (Enzymatic) |
| Overall Yield | ~3.4% | Not explicitly stated, but likely lower due to the longer linear sequence | N/A (Cellular production) |
| Chirality Source | Asymmetric Catalyst (DYKAT) | Chiral Pool (starting material) and Substrate Control | Enzymes |
| Key Intermediates | Dihydrobenzofuran | Stereodefined Epoxide | 8-Amino-flaviolin, 1,2,4,5,7-Pentahydroxynaphthalene (PHN) |
Experimental Protocols
Trost Synthesis: Key Steps
A hallmark of the Trost synthesis is the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of a Baylis-Hillman adduct to establish the initial stereocenter. This is followed by a reductive Heck cyclization to form the dihydrobenzofuran core. The naphthoquinone moiety is constructed using a squaric acid-based annulation. The side chain is installed via a Horner-Wadsworth-Emmons reaction and further elaborated through cross-metathesis.
Representative Experimental Protocol (Reductive Heck Cyclization): To a solution of the enyne (1 equivalent) in toluene (0.1 M) is added acetic acid (1 equivalent) and the catalyst system. The mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the cyclized product.
Suzuki Synthesis: Key Steps
The Suzuki synthesis commences with a cobalt-complex mediated 1,2-shift of an alkynyl group to set a key stereochemical relationship. A crucial step involves the stereoselective methylene transfer to an aldehyde, which establishes three contiguous stereocenters. The furanonaphthoquinone core is then constructed, and the side chain is introduced and elaborated in a stepwise manner.
Representative Experimental Protocol (Stereoselective Methylene Transfer): To a solution of the aldehyde (1 equivalent) in a suitable solvent at low temperature (-78 °C) is added the methylene transfer reagent. The reaction is stirred for a specified time until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting product is purified by chromatography.
Biosynthesis of Furaquinocin
The recently elucidated biosynthetic pathway begins with the formation of the polyketide-derived intermediate, 8-amino-flaviolin. A key transformation involves a diazotization and subsequent reductive deamination to yield 1,2,4,5,7-pentahydroxynaphthalene (PHN). This intermediate then undergoes methylation and prenylation, followed by an intramolecular hydroalkoxylation to form the furan ring, ultimately leading to the Furaquinocin core structure.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic strategy, the following diagrams were generated using the DOT language.
Conclusion
The total syntheses of Furaquinocins by Trost and Suzuki represent significant achievements in natural product synthesis, each with its own set of advantages and challenges. Trost's convergent approach offers higher overall yields and modularity, which is beneficial for analogue synthesis. Suzuki's linear strategy, while longer, provides a robust pathway to multiple Furaquinocin family members from a common intermediate. The elucidation of the biosynthetic pathway provides a blueprint for potential biocatalytic or chemoenzymatic approaches to Furaquinocin synthesis, which could offer highly efficient and environmentally benign routes to these valuable molecules. The choice of strategy will ultimately depend on the specific goals of the research program, whether it be the large-scale production of a single Furaquinocin, the generation of a library of analogues for structure-activity relationship studies, or the development of novel and sustainable synthetic methods.
Safety Operating Guide
Navigating the Safe Disposal of Furaquinocin A: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical compounds is a critical component of this commitment. This guide provides essential, immediate safety and logistical information for the proper disposal of Furaquinocin A, a member of the furaquinocin family of natural products.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with similar chemical structures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste materials containing this compound, including residual amounts of the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any solutions containing the compound.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, it should be segregated from non-hazardous waste and potentially from other categories of chemical waste (e.g., halogenated vs. non-halogenated solvents).
-
-
Labeling:
-
The waste container must be labeled clearly and accurately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity or concentration of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste manifest documentation.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse any empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.
-
Once decontaminated, deface or remove the original label from the container and dispose of it according to your institution's guidelines for clean glassware or plastic.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Potential Hazard Profile
The following table summarizes the potential hazards of this compound, inferred from the safety data sheets of analogous compounds. This information should be used to inform safe handling and disposal practices.
| Hazard Category | Potential Effects and Precautions |
| Acute Toxicity | May be toxic if swallowed or inhaled. Avoid creating dust. Handle in a well-ventilated area.[2] |
| Skin Corrosion/Irritation | May cause skin irritation. Avoid contact with skin.[3] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. Wear safety goggles.[1] |
| Respiratory Sensitization | May cause respiratory irritation.[1] |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Handling Protocols for Furaquinocin A
Furaquinocin A, a naphthoquinone-based meroterpenoid, requires careful handling due to its potential bioactivity and the absence of a specific Safety Data Sheet (SDS).[1][2] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are essential for protecting the eyes from splashes. A full-facial shield is preferred to protect the entire face.[3] |
| Hands | Double Gloving with Chemical-Resistant Gloves | Two pairs of powder-free, disposable, chemical-resistant gloves (e.g., nitrile) should be worn.[4] Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[4] |
| Body | Disposable Gown or "Bunny Suit" Coveralls | A disposable, fluid-resistant gown should be worn over personal clothing. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[4] |
| Respiratory | N95 Respirator or Higher | A respirator is crucial, especially when handling the solid compound or if there is a risk of aerosolization. Surgical masks do not offer adequate protection.[4] |
| Feet | Disposable Shoe Covers | Shoe covers should be worn over closed-toe shoes to prevent contamination of personal footwear and the laboratory environment. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is critical to maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable liners. A designated spill kit should be accessible.[3]
-
Handling: All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Avoid creating dust or aerosols.
-
Decontamination: After each handling session, decontaminate all surfaces and equipment. Use a suitable decontamination solution, followed by a thorough rinse. All cleaning materials should be treated as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown and other protective equipment. The respirator should be the last item removed after leaving the immediate work area.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound, including unused compounds, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and lab supplies, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[6] Collect all liquid waste in a clearly labeled, sealed, and chemical-resistant container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[7][8]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Form | Storage Condition | Duration | Notes |
| Solid | Tightly sealed vial, refrigerated or frozen | Up to 6 months | Allow the product to reach room temperature for at least 60 minutes before opening the vial.[9] |
| Stock Solutions | Aliquots in tightly sealed vials at -20°C | Up to 1 month | Prepare and use solutions as soon as possible.[9][10] |
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Waste Disposal Workflow
This diagram outlines the logical relationship for the proper disposal of this compound waste.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. su.se [su.se]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
